molecular formula C7H6N2O2 B589834 3-(5-Methylisoxazol-3-yl)-3-oxopropanenitrile CAS No. 130371-64-1

3-(5-Methylisoxazol-3-yl)-3-oxopropanenitrile

Cat. No.: B589834
CAS No.: 130371-64-1
M. Wt: 150.137
InChI Key: NVLHXSSBZDYPCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Methylisoxazol-3-yl)-3-oxopropanenitrile (CAS 130371-64-1) is a high-purity chemical compound offered with a minimum assay of 98% . It has a molecular formula of C₇H₆N₂O₂ and a molecular weight of 150.13 g/mol . The compound is characterized by its isoxazole ring, a privileged structure in medicinal chemistry, and a reactive nitrile group, making it a valuable building block for the synthesis of more complex heterocyclic systems . Researchers can utilize this compound in various applications, including the development of pharmaceutical intermediates and agrochemicals. Its structure suggests potential use in the synthesis of bi-isoxazole derivatives, which are a significant class of compounds in drug discovery . Proper handling is required; safety data indicates hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), H332 (harmful if inhaled), and H335 (may cause respiratory irritation) . For stability, it is recommended to store the product sealed in a dry environment between 2-8°C . This product is intended for research and further manufacturing applications only and is strictly not for direct human use .

Properties

IUPAC Name

3-(5-methyl-1,2-oxazol-3-yl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2/c1-5-4-6(9-11-5)7(10)2-3-8/h4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVLHXSSBZDYPCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of 3-(5-Methylisoxazol-3-yl)-3-oxopropanenitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic route for 3-(5-methylisoxazol-3-yl)-3-oxopropanenitrile, a key intermediate in the development of various pharmaceutical compounds. The synthesis is based on the Claisen condensation of an appropriate 5-methylisoxazole-3-carboxylic acid ester with acetonitrile. This document outlines the detailed experimental protocol, presents key reaction parameters in a structured format, and includes a visual representation of the synthetic pathway. The information herein is intended to support researchers in the fields of medicinal chemistry and drug development.

Introduction

This compound is a valuable building block in organic synthesis, particularly for the construction of heterocyclic compounds with potential therapeutic applications. Its β-ketonitrile functionality allows for a variety of subsequent chemical transformations. This guide details a robust and scalable synthetic method derived from established chemical principles for the preparation of analogous compounds.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved via a Claisen condensation reaction. This involves the reaction of a 5-methylisoxazole-3-carboxylic acid ester, such as ethyl 5-methylisoxazole-3-carboxylate, with acetonitrile in the presence of a strong base like sodium hydride. The general reaction scheme is presented below.

Synthesis_Pathway cluster_reactants cluster_product reactant1 Ethyl 5-methylisoxazole-3-carboxylate reactant2 Acetonitrile base Sodium Hydride (NaH) solvent Tetrahydrofuran (THF) product This compound start Starting Materials reaction_step Claisen Condensation start->reaction_step Reactants final_product Target Compound reaction_step->final_product Yields

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials:

  • Ethyl 5-methylisoxazole-3-carboxylate

  • Acetonitrile (anhydrous)

  • Sodium hydride (60% dispersion in mineral oil)

  • Tetrahydrofuran (THF, anhydrous)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Dropping funnel

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • Preparation: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (nitrogen or argon) is charged with a 60% dispersion of sodium hydride (1.2 equivalents) in mineral oil. The mineral oil is removed by washing with anhydrous hexane, and the sodium hydride is then suspended in anhydrous tetrahydrofuran (50 mL).

  • Reaction Initiation: A solution of anhydrous acetonitrile (2.0 equivalents) in anhydrous THF (20 mL) is added dropwise to the stirred suspension of sodium hydride at room temperature. The mixture is then heated to reflux for 30 minutes to ensure the formation of the acetonitrile anion.

  • Addition of Ester: The reaction mixture is cooled to room temperature, and a solution of ethyl 5-methylisoxazole-3-carboxylate (1.0 equivalent) in anhydrous THF (30 mL) is added dropwise via the dropping funnel over a period of 30 minutes.

  • Reaction Completion: After the addition is complete, the reaction mixture is stirred at room temperature for 12-18 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, the reaction is carefully quenched by the slow addition of water (50 mL) while cooling the flask in an ice bath. The resulting aqueous solution is washed with ethyl acetate (2 x 50 mL) to remove any unreacted starting material and byproducts. The aqueous layer is then acidified to pH 3-4 with 1 M hydrochloric acid, leading to the precipitation of the crude product.

  • Isolation and Purification: The precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield this compound as a solid.

Data Presentation

The following table summarizes the key quantitative data and reaction parameters for the synthesis of this compound.

ParameterValue
Reactants
Ethyl 5-methylisoxazole-3-carboxylate1.0 equivalent
Acetonitrile2.0 equivalents
Sodium Hydride (60%)1.2 equivalents
Solvent Anhydrous Tetrahydrofuran (THF)
Reaction Temperature Room Temperature
Reaction Time 12-18 hours
Theoretical Yield To be determined experimentally
Appearance Off-white to pale yellow solid
Molecular Formula C7H6N2O2
Molecular Weight 150.14 g/mol

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the experimental workflow for the synthesis.

experimental_workflow start Start prep Prepare NaH in THF under Inert Atmosphere start->prep add_acetonitrile Add Acetonitrile and Reflux prep->add_acetonitrile add_ester Add Ethyl 5-methylisoxazole-3-carboxylate at Room Temperature add_acetonitrile->add_ester react Stir at Room Temperature (12-18h) add_ester->react workup Quench with Water, Wash with Ethyl Acetate, Acidify with HCl react->workup isolate Filter and Dry Crude Product workup->isolate purify Recrystallize isolate->purify end End purify->end

An In-depth Technical Guide to the Chemical Properties and Synthetic Strategy of 3-(5-Methylisoxazol-3-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The subject compound, 3-(5-Methylisoxazol-3-yl)-3-oxopropanenitrile, is not extensively cataloged in public chemical databases. As such, this guide provides key chemical information based on established principles of organic chemistry, data from closely related analogs, and a proposed synthetic pathway. The experimental data presented is for a representative analog, 3-Amino-5-methylisoxazole, to offer insights into the physicochemical characteristics of the core isoxazole moiety.

Executive Summary

This technical guide outlines the theoretical chemical properties, a proposed synthetic route, and the potential biological relevance of this compound. The 5-methylisoxazole core is a key pharmacophore in various therapeutic agents, notably in tyrosine kinase inhibitors. This document provides a foundational understanding for researchers interested in the synthesis and application of novel β-ketonitriles bearing this heterocyclic system. All quantitative data is presented in structured tables, and logical workflows for synthesis and a relevant biological pathway are visualized using Graphviz diagrams.

Chemical Identity and Physicochemical Properties

While specific experimental data for this compound is not publicly available, its basic properties can be calculated. For comparative and practical reference, the experimentally determined properties of a structurally related and commercially available analog, 3-Amino-5-methylisoxazole (CAS: 1072-67-9) , are provided below.[1][2][3][4][5][6]

Table 2.1: Calculated Properties for this compound
PropertyValueSource
IUPAC Name 3-(5-Methyl-1,2-oxazol-3-yl)-3-oxopropanenitrileCalculated
Molecular Formula C₇H₆N₂O₂Calculated
Molecular Weight 150.14 g/mol Calculated
Exact Mass 150.0429 g/mol Calculated
Table 2.2: Experimental Properties of Analog: 3-Amino-5-methylisoxazole
PropertyValueCAS Number
Molecular Formula C₄H₆N₂O1072-67-9
Molecular Weight 98.10 g/mol [2]1072-67-9
Melting Point 59-61 °C[1][6][7]1072-67-9
Boiling Point 235.9 °C at 760 mmHg[7]1072-67-9
Density 1.2 ± 0.1 g/cm³[7]1072-67-9
Appearance White to brown crystalline powder[3]1072-67-9
Solubility Soluble in alcohol and ether[1]1072-67-9

Spectral Data

No specific spectral data has been published for this compound. However, the expected signals can be predicted based on its structure. For reference, key spectral data for the analog 3-Amino-5-methylisoxazole are summarized below.

Table 3.1: Spectral Data for Analog: 3-Amino-5-methylisoxazole (CAS: 1072-67-9)
Spectrum TypeKey Peaks / Signals
¹H NMR Signals corresponding to the methyl protons and the vinyl proton on the isoxazole ring, as well as the amine protons.
¹³C NMR Resonances for the methyl carbon, the two sp² carbons of the isoxazole ring, and the carbon bearing the amino group.
Mass Spec A molecular ion peak (M+) at m/z 98, with other fragmentation peaks corresponding to the isoxazole core.[2]

Proposed Synthesis and Experimental Protocol

The synthesis of this compound, a β-ketonitrile, can be logically achieved via a Claisen-type condensation reaction. This proposed method involves the reaction of a methyl ketone (3-acetyl-5-methylisoxazole) with a nitrile source (e.g., ethyl cyanoacetate or acetonitrile) in the presence of a strong base.

Proposed Synthetic Scheme

The reaction involves the deprotonation of the nitrile at the α-carbon by a strong base, followed by nucleophilic attack on the carbonyl carbon of the acetylisoxazole.

G cluster_reactants Reactants cluster_reagents Reagents & Conditions R1 3-Acetyl-5-methylisoxazole Reaction Claisen-type Condensation R1->Reaction R2 Ethyl Cyanoacetate R2->Reaction Base Strong Base (e.g., NaOEt, KOtBu) Base->Reaction 1. Base-mediated condensation Solvent Anhydrous Solvent (e.g., THF, Ethanol) Solvent->Reaction Product 3-(5-Methylisoxazol-3-yl)- 3-oxopropanenitrile Quench Aqueous Acid Workup (Quench) Reaction->Quench 2. Intermediate Salt Quench->Product 3. Isolation

Caption: Proposed synthesis workflow for the target compound.
Detailed Experimental Protocol (Proposed)

This protocol is a generalized procedure based on known methods for synthesizing β-ketonitriles and should be optimized for this specific reaction.

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous ethanol (100 mL).

  • Base Addition: Carefully add sodium ethoxide (1.1 equivalents) to the ethanol and stir until fully dissolved.

  • Reactant Addition: To the stirred solution, add 3-acetyl-5-methylisoxazole (1.0 equivalent) followed by the dropwise addition of ethyl cyanoacetate (1.1 equivalents).

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Neutralization: Redissolve the residue in water (150 mL) and cool in an ice bath. Slowly neutralize the solution with 2N hydrochloric acid until the pH is approximately 5-6, which will precipitate the product.

  • Isolation: Filter the resulting solid precipitate, wash with cold water, and dry under vacuum to yield the crude this compound.

  • Purification: The crude product may be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Biological and Pharmacological Context

The 5-methylisoxazole moiety is present in several biologically active compounds. A prominent example is Tivozanib , a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs). Tivozanib is approved for the treatment of advanced renal cell carcinoma. Its mechanism of action involves the inhibition of VEGFR-1, -2, and -3, thereby blocking the downstream signaling pathways that lead to tumor angiogenesis.

VEGFR Signaling Pathway and Inhibition

The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor (VEGFR) on the surface of endothelial cells triggers receptor dimerization and autophosphorylation of key tyrosine residues. This initiates a cascade of intracellular signaling events, primarily through the PI3K/AKT and RAS/MEK/ERK pathways, which promote cell proliferation, migration, survival, and permeability – hallmarks of angiogenesis. Tyrosine kinase inhibitors like Tivozanib compete with ATP for the binding site on the intracellular kinase domain of VEGFR, preventing phosphorylation and blocking the entire downstream cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF Ligand VEGFR VEGFR VEGF->VEGFR Binding PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription mTOR->Transcription Angiogenesis Angiogenesis (Proliferation, Migration, Survival, Permeability) Transcription->Angiogenesis Tivozanib Tivozanib (contains 5-methylisoxazol-3-yl) Tivozanib->VEGFR Inhibits Phosphorylation

Caption: Inhibition of the VEGFR signaling pathway.

Conclusion

While this compound is not a well-documented compound, its core structure is of significant interest in medicinal chemistry. This guide provides a robust theoretical framework for its synthesis via a Claisen-type condensation and contextualizes its potential biological relevance through the established mechanism of Tivozanib. The provided data on a key analog, 3-Amino-5-methylisoxazole, serves as a valuable reference point for researchers. Further experimental investigation is warranted to fully characterize the properties and potential applications of this promising β-ketonitrile.

References

In-depth Technical Guide: 3-(5-Methylisoxazol-3-yl)-3-oxopropanenitrile (CAS 108374-45-8)

Author: BenchChem Technical Support Team. Date: December 2025

To the Valued Researchers, Scientists, and Drug Development Professionals,

This document aims to provide a comprehensive technical guide on the chemical compound 3-(5-Methylisoxazol-3-yl)-3-oxopropanenitrile , with the Chemical Abstracts Service (CAS) number 108374-45-8 .

Despite a thorough and extensive search of scientific literature, patent databases, and chemical repositories, detailed technical information specifically pertaining to this compound (CAS 108374-45-8) is not publicly available at this time.

Our investigation included targeted searches for:

  • Synthesis protocols and reaction schemes.

  • Physicochemical and spectroscopic data.

  • Biological activity, including mechanism of action and screening results.

  • Experimental protocols for in vitro and in vivo studies.

  • Involvement in any signaling pathways.

The searches did yield information on other molecules containing the 5-methylisoxazol-3-yl moiety, which is a common fragment in various biologically active compounds. However, no specific data was found for the complete structure of this compound.

Therefore, we are unable to fulfill the core requirements of this technical guide, including the presentation of quantitative data in tables, detailed experimental protocols, and the creation of diagrams for signaling pathways or experimental workflows.

We recommend the following actions for researchers interested in this specific compound:

  • Chemical Synthesis: As a novel or sparsely studied compound, the first step would be its chemical synthesis. A possible route could involve the condensation of a 5-methylisoxazole-3-carbonyl derivative with acetonitrile.

  • Structural and Physicochemical Characterization: Following synthesis and purification, detailed characterization using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography would be essential to confirm its structure and elucidate its properties.

  • Biological Screening: Once characterized, the compound can be subjected to a battery of biological assays to determine its potential therapeutic effects. This could include screening against various cell lines, enzyme inhibition assays, and receptor binding studies.

We regret that we could not provide the specific in-depth guide as requested. We will continue to monitor the scientific landscape and will update this document should any relevant information on this compound (CAS 108374-45-8) become available.

An In-Depth Technical Guide to the Spectroscopic Data of 3-(5-Methylisoxazol-3-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-(5-Methylisoxazol-3-yl)-3-oxopropanenitrile. Due to the absence of directly published experimental data for this specific molecule, this document outlines a theoretical spectroscopic profile based on established chemical principles and data from analogous structures. It also includes a detailed, plausible experimental protocol for its synthesis, which would enable researchers to produce the compound and verify its spectroscopic characteristics.

Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~2.5s3H-CH₃ (on isoxazole ring)
~4.0s2H-CH₂- (methylene group)
~6.5s1HIsoxazole ring proton

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~12-CH₃
~30-CH₂-
~100Isoxazole C4
~115-C≡N
~160Isoxazole C5
~165Isoxazole C3
~185C=O (ketone)

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)Functional Group
~2260C≡N (nitrile)
~1720C=O (ketone)
~1610C=N (isoxazole ring)
~1500C=C (isoxazole ring)

Table 4: Predicted Mass Spectrometry Data

m/zFragment
[M]+Molecular Ion
[M-CH₃]+Loss of methyl group
[M-CN]+Loss of nitrile group
[M-COCH₂CN]+Loss of oxopropanenitrile side chain

Proposed Experimental Protocols

The synthesis of this compound can be logically achieved through a Claisen condensation reaction. This involves the reaction of an appropriate ester of 5-methylisoxazole-3-carboxylic acid with acetonitrile in the presence of a strong base.

Synthesis of Ethyl 5-Methylisoxazole-3-carboxylate (Precursor)

Materials:

  • Ethyl 2,4-dioxovalerate

  • Hydroxylamine hydrochloride

  • Sodium bicarbonate

  • Ethanol

  • Chloroform

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine ethyl 2,4-dioxovalerate (1.0 eq), hydroxylamine hydrochloride (1.1 eq), and sodium bicarbonate (1.1 eq) in ethanol.

  • Heat the mixture at reflux for 2.5 hours.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Resuspend the residue in chloroform and wash with water.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure and purify the crude product by vacuum distillation to obtain ethyl 5-methylisoxazole-3-carboxylate.

Synthesis of this compound

Materials:

  • Ethyl 5-methylisoxazole-3-carboxylate

  • Acetonitrile

  • Sodium ethoxide (or other strong base like NaH or LDA)

  • Anhydrous diethyl ether (or THF)

  • Dilute hydrochloric acid

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, dissolve ethyl 5-methylisoxazole-3-carboxylate (1.0 eq) in anhydrous diethyl ether.

  • Add acetonitrile (1.5 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of sodium ethoxide (1.5 eq) in ethanol (or a suspension of sodium hydride in diethyl ether) to the reaction mixture with vigorous stirring under a nitrogen atmosphere.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding dilute hydrochloric acid at 0 °C until the mixture is acidic (pH ~5-6).

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Visualization of Experimental Workflow

The following diagram illustrates the proposed synthetic pathway for this compound.

Synthesis_Workflow cluster_reactants Starting Materials cluster_conditions Reaction Conditions Ester Ethyl 5-Methylisoxazole-3-carboxylate Reaction Claisen Condensation Ester->Reaction Acetonitrile Acetonitrile Acetonitrile->Reaction Base Sodium Ethoxide Base->Reaction Base Solvent Anhydrous Diethyl Ether Solvent->Reaction Solvent Product This compound Reaction->Product Yields

Caption: Synthetic pathway for this compound.

This guide serves as a foundational resource for the synthesis and characterization of this compound. The provided protocols and predicted data will aid researchers in their efforts to explore the properties and potential applications of this compound.

An In-depth Technical Guide to the ¹H NMR Spectrum of 3-(5-Methylisoxazol-3-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-(5-Methylisoxazol-3-yl)-3-oxopropanenitrile. Due to the absence of a publicly available experimental spectrum for this specific molecule, this guide presents a predicted spectrum based on established principles of NMR spectroscopy and data from analogous chemical structures. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and analytical chemistry, offering insights into the characterization of this and similar compounds.

Predicted ¹H NMR Data

The anticipated ¹H NMR spectral data for this compound is summarized in the table below. The predictions for chemical shifts (δ), multiplicities, and integration values are derived from the analysis of related isoxazole derivatives and compounds containing α-cyano ketone moieties.[1][2][3][4][5][6][7] The chemical structure and proton assignments are illustrated in the accompanying diagram.

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
H-a~2.5Singlet (s)3H
H-b~6.5Singlet (s)1H
H-c~4.0Singlet (s)2H

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following is a generalized, yet detailed, protocol for acquiring the ¹H NMR spectrum of this compound. This protocol is based on standard methodologies for the analysis of small organic molecules.[1][8][9]

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean, dry NMR tube. The choice of solvent may depend on the sample's solubility.

  • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.

  • Cap the NMR tube and gently agitate to ensure the sample is fully dissolved and the solution is homogeneous.

2. NMR Spectrometer Setup:

  • The ¹H NMR spectrum should be recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher.[8] A higher field strength will provide better signal dispersion.

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer to the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical signal for the internal standard (TMS).

3. Data Acquisition:

  • Set the appropriate acquisition parameters, including:

    • Spectral Width: A typical range for ¹H NMR is -2 to 12 ppm.

    • Pulse Angle: A 30-45° pulse is commonly used for quantitative measurements.

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: A delay of 1-5 seconds between pulses ensures full relaxation of the protons.

    • Number of Scans: Depending on the sample concentration, 8 to 64 scans are usually sufficient to obtain a good signal-to-noise ratio.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

  • Integrate the signals to determine the relative number of protons corresponding to each peak.

  • Analyze the multiplicities (singlets, doublets, triplets, etc.) and coupling constants (J-values) to deduce the connectivity of the protons in the molecule.

Visualizations

Molecular Structure and Proton Assignments

G Workflow for 1H NMR Spectroscopy A Sample Preparation B Spectrometer Setup (Locking and Shimming) A->B C Data Acquisition (FID) B->C D Data Processing (Fourier Transform, Phasing) C->D E Spectral Analysis (Integration, Multiplicity) D->E

References

An In-depth Technical Guide to the 13C NMR Analysis of 3-(5-Methylisoxazol-3-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of the compound 3-(5-methylisoxazol-3-yl)-3-oxopropanenitrile. Due to the absence of publicly available experimental 13C NMR data for this specific molecule, this document presents predicted chemical shifts based on established NMR prediction methodologies and spectral data from analogous structures. This guide serves as a valuable resource for the structural elucidation, characterization, and purity assessment of this and related heterocyclic compounds.

Predicted 13C NMR Data

The predicted 13C NMR chemical shifts for this compound are summarized in the table below. These values were determined using computational models that analyze the local electronic environment of each carbon atom. The chemical structure with corresponding atom numbering is provided in the visualization section.

Carbon AtomPredicted Chemical Shift (δ, ppm)Functional Group
C1~12.0Methyl (-CH3)
C2~170.0Isoxazole C5
C3~100.0Isoxazole C4
C4~160.0Isoxazole C3
C5~185.0Ketone (C=O)
C6~30.0Methylene (-CH2-)
C7~115.0Nitrile (-CN)

Note: These are predicted values and may differ from experimental results. The solvent used for prediction is typically CDCl3.

Experimental Protocol for 13C NMR Spectroscopy

The following is a detailed methodology for acquiring a high-quality 13C NMR spectrum of this compound.

1. Sample Preparation:

  • Weigh approximately 10-20 mg of the solid sample of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl3; Dimethyl sulfoxide-d6, DMSO-d6) in a clean, dry 5 mm NMR tube.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

  • Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the sample solution to calibrate the chemical shift scale to 0 ppm.

2. NMR Instrument Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer equipped with a broadband probe is recommended.

  • Nucleus: 13C

  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) should be used to obtain a spectrum with singlets for each carbon atom.

  • Number of Scans (NS): Due to the low natural abundance of the 13C isotope, a significant number of scans is required. Typically, 1024 or more scans are necessary to achieve an adequate signal-to-noise ratio, depending on the sample concentration.

  • Relaxation Delay (d1): A relaxation delay of 2 seconds is generally sufficient for most carbon nuclei. For quaternary carbons, which have longer relaxation times, a longer delay (5-10 seconds) may be necessary for accurate integration, though this will increase the total experiment time.

  • Acquisition Time (aq): An acquisition time of 1-2 seconds is standard.

  • Spectral Width (sw): A spectral width covering the expected range of carbon chemical shifts (e.g., 0-220 ppm) should be used.

3. Data Processing:

  • Apply an exponential multiplication (line broadening) of 1-2 Hz to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

  • Perform a Fourier Transform (FT) to convert the FID from the time domain to the frequency domain.

  • Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

  • Calibrate the chemical shift axis by setting the TMS signal to 0.0 ppm. If TMS is not used, the residual solvent peak can be used as a secondary reference (e.g., CDCl3 at 77.16 ppm).

  • Integrate the peaks if quantitative information is desired, although this is less common for routine 13C NMR.

  • Perform peak picking to identify the chemical shift of each resonance.

Visualizations

The following diagrams illustrate the chemical structure and a logical workflow for the 13C NMR analysis.

molecular_structure cluster_isoxazole This compound C1 C1 C2 C2 C1->C2 C3 C3 C2->C3 N_iso N C3->N_iso C4 C4 C3->C4 O_iso O N_iso->O_iso O_iso->C2 C5 C5 C4->C5 O_keto O C5->O_keto C6 C6 C5->C6 C7 C7 C6->C7 N_nitrile N C7->N_nitrile

Caption: Chemical structure of this compound with numbered carbon atoms.

experimental_workflow start Start: Pure Compound prep Sample Preparation (Dissolve in Deuterated Solvent + TMS) start->prep setup NMR Spectrometer Setup (Tune and Lock) prep->setup acquisition 13C NMR Data Acquisition (Proton Decoupled Pulse Program) setup->acquisition processing Data Processing (FT, Phasing, Baseline Correction) acquisition->processing calibration Chemical Shift Calibration (Reference to TMS or Solvent) processing->calibration analysis Spectral Analysis (Peak Picking and Assignment) calibration->analysis end End: Structural Elucidation analysis->end

Caption: Experimental workflow for 13C NMR analysis.

An In-depth Technical Guide to the Mass Spectrometry of 3-(5-Methylisoxazol-3-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(5-Methylisoxazol-3-yl)-3-oxopropanenitrile is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to the prevalence of the isoxazole motif in various pharmacologically active molecules. Mass spectrometry is an indispensable analytical technique for the structural elucidation and purity assessment of such novel compounds. This technical guide provides a comprehensive overview of the anticipated mass spectrometric behavior of this compound under electron ionization (EI) conditions, including a detailed, albeit theoretical, fragmentation pathway. Furthermore, it outlines a robust experimental protocol for acquiring its mass spectrum.

Theoretical Mass Spectrum and Fragmentation Pathway

The structure of this compound (C₇H₅N₃O₂) suggests a molecular weight of 163.13 g/mol . Upon electron ionization, the molecule is expected to form a molecular ion (M⁺•) with a mass-to-charge ratio (m/z) of 163. The subsequent fragmentation is dictated by the relative bond strengths and the stability of the resulting fragments.

Predicted Fragmentation of this compound

G M [C₇H₅N₃O₂]⁺• m/z = 163 (Molecular Ion) F1 [C₅H₄N₂O]⁺• m/z = 108 (Loss of -CH₂CN) M->F1 - •CH₂CN F3 [C₄H₅NO]⁺• m/z = 83 (5-Methylisoxazole cation) M->F3 - C₃H₂NO F4 [C₃H₂N]⁺ m/z = 52 (Acrylonitrile cation) M->F4 - C₄H₃N₂O F2 [C₄H₃N₂O]⁺ m/z = 95 (Loss of -CH₃) F1->F2 - •CH₃

Caption: Predicted electron ionization fragmentation pathway of this compound.

Table 1: Predicted Mass Spectral Data for this compound

m/zPredicted Fragment IonChemical FormulaProposed IdentityRelative Intensity
163[M]⁺•[C₇H₅N₃O₂]⁺•Molecular IonModerate
123[M-CH₂CN]⁺[C₅H₄N₂O]⁺Loss of malononitrile radicalLow
110[M-C₃H₃O]⁺[C₄H₂N₃]⁺Loss of acetyl radical from isoxazoleModerate
96[C₅H₄N₂O]⁺[C₅H₄N₂O]⁺5-Methylisoxazole-3-carbonyl cationHigh
83[C₄H₅NO]⁺•[C₄H₅NO]⁺•5-Methylisoxazole radical cationModerate
68[C₃H₂N₂]⁺[C₃H₂N₂]⁺Cyanomethylidyne-ethanenitrile cationLow
53[C₃H₃N]⁺[C₃H₃N]⁺Acrylonitrile cationModerate
41[C₂H₃N]⁺•[C₂H₃N]⁺•Acetonitrile radical cationHigh

Experimental Protocol for Mass Spectrometry

This section details a standard operating procedure for the analysis of this compound using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.

3.1. Sample Preparation

  • Solvent Selection: Dissolve approximately 1 mg of this compound in 1 mL of a volatile, high-purity solvent such as dichloromethane or ethyl acetate.

  • Concentration: The final concentration should be in the range of 10-100 µg/mL.

  • Filtration: Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.

3.2. Instrumentation and Parameters

  • Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer equipped with an electron ionization (EI) source.

  • Gas Chromatograph: A GC system with a suitable capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

Table 2: GC-MS Operating Parameters

ParameterValue
Gas Chromatography
Injection Volume1 µL
Injector Temperature250 °C
Split Ratio20:1
Carrier GasHelium
Flow Rate1.0 mL/min
Oven ProgramInitial temp: 50 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C, hold for 5 min
Mass Spectrometry
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Rangem/z 40-400
Scan Rate2 scans/sec

3.3. Data Acquisition and Analysis

  • Inject the prepared sample into the GC-MS system.

  • Acquire the data using the parameters outlined in Table 2.

  • Process the resulting chromatogram and mass spectra using the instrument's software.

  • Identify the peak corresponding to this compound and analyze its mass spectrum.

  • Compare the experimental fragmentation pattern with the theoretical pattern proposed in this guide.

General Experimental Workflow

The following diagram illustrates the logical flow of a typical mass spectrometry experiment, from sample preparation to data interpretation.

G cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing Prep1 Weighing and Dissolution Prep2 Dilution to Working Concentration Prep1->Prep2 Prep3 Filtration Prep2->Prep3 Analysis1 GC Separation Prep3->Analysis1 Analysis2 Electron Ionization (70 eV) Analysis1->Analysis2 Analysis3 Mass Analysis (Quadrupole/TOF) Analysis2->Analysis3 Analysis4 Detection Analysis3->Analysis4 Data1 Chromatogram Generation Analysis4->Data1 Data2 Mass Spectrum Extraction Data1->Data2 Data3 Library Search / Fragmentation Analysis Data2->Data3 Data4 Structure Elucidation Data3->Data4

Infrared Spectroscopy of 3-(5-Methylisoxazol-3-yl)-3-oxopropanenitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the infrared (IR) spectroscopy of 3-(5-Methylisoxazol-3-yl)-3-oxopropanenitrile. The document details the expected vibrational frequencies, a comprehensive experimental protocol for spectral acquisition, and a logical workflow for spectroscopic analysis.

Predicted Infrared Absorption Data

The following table summarizes the predicted infrared absorption peaks, their intensities, and the corresponding vibrational modes. These predictions are derived from established literature values for similar chemical structures.

Wavenumber (cm⁻¹)IntensityVibrational AssignmentFunctional Group
~ 3120 - 3080Weak - Medium=C-H StretchIsoxazole Ring
~ 2980 - 2920WeakC-H Stretch (asymmetric)Methyl Group (-CH₃)
~ 2880 - 2850WeakC-H Stretch (symmetric)Methyl Group (-CH₃)
~ 2260 - 2240Medium - StrongC≡N StretchNitrile
~ 1720 - 1700StrongC=O StretchKetone
~ 1610 - 1580MediumC=N StretchIsoxazole Ring
~ 1510 - 1480MediumC=C StretchIsoxazole Ring
~ 1450 - 1420MediumC-H Bend (asymmetric)Methyl Group (-CH₃)
~ 1380 - 1360Weak - MediumC-H Bend (symmetric)Methyl Group (-CH₃)
~ 1280 - 1240MediumC-N StretchIsoxazole Ring
~ 1160 - 1120MediumN-O StretchIsoxazole Ring
~ 950 - 850MediumRing Bending/BreathingIsoxazole Ring

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

This section outlines a standard procedure for obtaining the infrared spectrum of a solid sample like this compound using the KBr pellet method with a Fourier-Transform Infrared (FTIR) spectrometer.

I. Materials and Equipment

  • This compound (solid sample)

  • Potassium bromide (KBr), spectroscopy grade, desiccated

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • FTIR spectrometer (e.g., equipped with a DTGS detector)

  • Spatula

  • Infrared lamp (for drying)

II. Procedure

  • Sample and KBr Preparation:

    • Gently grind approximately 1-2 mg of the solid this compound sample in the agate mortar.

    • Add approximately 100-200 mg of dry, spectroscopy-grade KBr to the mortar.

    • Thoroughly mix and grind the sample and KBr together with the pestle until a fine, homogeneous powder is obtained. The fine particle size is crucial to minimize scattering of the infrared radiation.

  • Pellet Formation:

    • Transfer the powdered mixture into the collar of the pellet-forming die.

    • Ensure the surface of the powder is level.

    • Place the plunger into the die and transfer the assembly to the hydraulic press.

    • Apply pressure (typically 7-10 tons) for several minutes to form a translucent or transparent pellet. A transparent pellet indicates good mixing and pressing.

  • Background Spectrum Acquisition:

    • Ensure the sample compartment of the FTIR spectrometer is empty.

    • Acquire a background spectrum. This will account for any atmospheric water and carbon dioxide, as well as instrumental artifacts.

  • Sample Spectrum Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder within the spectrometer's sample compartment.

    • Acquire the infrared spectrum of the sample. Typically, spectra are recorded over the mid-infrared range of 4000 cm⁻¹ to 400 cm⁻¹.

    • For improved signal-to-noise ratio, multiple scans (e.g., 16 or 32) are co-added and averaged.

  • Data Processing and Analysis:

    • The acquired interferogram is subjected to a Fourier transform to generate the final infrared spectrum (transmittance or absorbance vs. wavenumber).

    • Process the spectrum as needed (e.g., baseline correction).

    • Identify and label the significant absorption peaks and compare them to the predicted values and literature data for characteristic functional groups.

Logical Workflow for Infrared Spectroscopic Analysis

The following diagram illustrates the logical steps involved in the infrared spectroscopic analysis of a chemical compound, from initial preparation to final interpretation.

Infrared_Spectroscopy_Workflow Sample Obtain Solid Sample Grind Grind with KBr Sample->Grind 1-2 mg sample 100-200 mg KBr Press Press into Pellet Grind->Press Homogeneous Powder Background Acquire Background Spectrum SampleSpec Acquire Sample Spectrum Press->SampleSpec Background->SampleSpec Place pellet in holder Process Process Spectrum (e.g., Baseline Correction) SampleSpec->Process Identify Identify Peak Wavenumbers Process->Identify Assign Assign Vibrational Modes to Functional Groups Identify->Assign Compare Compare with Reference Spectra Assign->Compare Structure Structural Elucidation Compare->Structure

Caption: Workflow for FTIR analysis.

Investigating the Therapeutic Potential of 3-(5-Methylisoxazol-3-yl)-3-oxopropanenitrile: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, featured in a variety of clinically approved drugs and investigational agents. Its unique electronic and steric properties allow for diverse molecular interactions, making it a valuable component in the design of targeted therapies. This guide focuses on the potential therapeutic targets of the novel compound, 3-(5-Methylisoxazol-3-yl)-3-oxopropanenitrile, by examining the well-established biological activities of compounds sharing its core 5-methylisoxazol-3-yl structure. A prominent example of such a compound is Tivozanib, a potent and selective inhibitor of Vascular Endothelial Growth Factor (VEGF) receptor tyrosine kinases.

Potential Therapeutic Targets Based on Structural Analogs

The primary known therapeutic targets for compounds containing the 5-methylisoxazol-3-yl group are receptor tyrosine kinases (RTKs), with a particular emphasis on the VEGF receptor family.

Vascular Endothelial Growth Factor Receptors (VEGFRs)

Tivozanib, which incorporates the 5-methylisoxazol-3-yl moiety, is a potent inhibitor of VEGFR-1, VEGFR-2, and VEGFR-3.[1][2][3] These receptors are crucial mediators of angiogenesis, the formation of new blood vessels, a process that is essential for tumor growth and metastasis.[1][3] Inhibition of VEGFR signaling can lead to the suppression of tumor angiogenesis, resulting in anti-cancer effects.[3]

Table 1: Known Kinase Inhibition Profile of Tivozanib

TargetIC₅₀ (nM)
VEGFR-10.21
VEGFR-20.16
VEGFR-30.24
c-Kit1.7
PDGFRβ1.6

Note: Data for Tivozanib. IC₅₀ values represent the concentration of the drug required to inhibit 50% of the enzyme's activity in vitro. Lower values indicate greater potency.

Signaling Pathways

The following diagram illustrates the canonical VEGF signaling pathway and the point of inhibition by compounds like Tivozanib.

VEGFA_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binding & Dimerization PLCg PLCγ VEGFR->PLCg Phosphorylation PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation PKC->Proliferation Angiogenesis Angiogenesis PKC->Angiogenesis Survival Cell Survival AKT->Survival AKT->Angiogenesis MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration ERK->Angiogenesis Tivozanib Tivozanib (Structural Analog) Tivozanib->VEGFR Inhibition

Caption: VEGF Signaling Pathway and Inhibition by Tivozanib.

Proposed Experimental Workflow for Target Identification

To elucidate the specific therapeutic targets of this compound, a systematic experimental approach is recommended. The following workflow outlines a potential strategy.

experimental_workflow cluster_screening Initial Screening cluster_target_id Target Identification cluster_validation Target Validation Cell_Viability Cell Viability Assays (e.g., MTT, CellTiter-Glo) Phenotypic_Screening Phenotypic Screening (e.g., Angiogenesis, Migration Assays) Cell_Viability->Phenotypic_Screening Identified Bioactivity Kinase_Profiling Broad Kinase Panel Profiling Phenotypic_Screening->Kinase_Profiling Hypothesis Generation Affinity_Chromatography Affinity Chromatography-Mass Spectrometry Phenotypic_Screening->Affinity_Chromatography Computational_Docking Computational Docking Studies Phenotypic_Screening->Computational_Docking Biochemical_Assays In Vitro Biochemical Assays (IC50 Determination) Kinase_Profiling->Biochemical_Assays Candidate Targets Affinity_Chromatography->Biochemical_Assays Candidate Targets Computational_Docking->Biochemical_Assays Candidate Targets Cellular_Assays Cellular Target Engagement Assays (e.g., Western Blot, NanoBRET) Biochemical_Assays->Cellular_Assays Validated Targets In_Vivo_Models In Vivo Efficacy Studies (e.g., Xenograft Models) Cellular_Assays->In_Vivo_Models Confirmed Cellular Activity

Caption: Proposed Experimental Workflow for Target Identification.

Detailed Methodologies (Exemplary)

While specific protocols for this compound are not available, the following are representative methodologies for the key experiments proposed in the workflow.

In Vitro Kinase Inhibition Assay (Example: VEGFR-2)
  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against a specific kinase.

  • Materials: Recombinant human VEGFR-2 kinase domain, poly(Glu, Tyr) 4:1 substrate, ATP, test compound, kinase buffer, 96-well plates, plate reader.

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a 96-well plate, add the kinase buffer, recombinant VEGFR-2 enzyme, and the test compound dilutions.

    • Initiate the kinase reaction by adding a mixture of the poly(Glu, Tyr) substrate and ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo, HTRF).

    • Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cell Viability Assay (MTT Assay)
  • Objective: To assess the effect of the test compound on the metabolic activity of cultured cells as an indicator of cell viability.

  • Materials: Human umbilical vein endothelial cells (HUVECs), cell culture medium, fetal bovine serum (FBS), test compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization buffer (e.g., DMSO or acidified isopropanol), 96-well plates, spectrophotometer.

  • Procedure:

    • Seed HUVECs into 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48-72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals by adding the solubilization buffer.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a spectrophotometer.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the concentration of the compound that causes 50% inhibition of cell viability (IC₅₀).

Conclusion and Future Directions

While the precise therapeutic targets of this compound remain to be elucidated, the known pharmacology of its structural analog, Tivozanib, strongly suggests that receptor tyrosine kinases, particularly the VEGFR family, are high-priority candidates for investigation. The presence of the 5-methylisoxazol-3-yl moiety appears to be compatible with potent kinase inhibition.

Future research should focus on the systematic experimental evaluation of this compound, following a workflow similar to the one proposed. Initial phenotypic screens for anti-proliferative and anti-angiogenic activity, followed by comprehensive kinase profiling, will be crucial in identifying its primary molecular targets. Subsequent target validation through biochemical and cellular assays will be necessary to confirm its mechanism of action. Should these studies reveal a promising and selective activity profile, further preclinical development, including in vivo efficacy and safety studies, would be warranted. The structural novelty of this compound, combined with the proven therapeutic relevance of its core scaffold, makes it an intriguing candidate for further drug discovery and development efforts.

References

The Isoxazole Moiety: A Technical Guide to 3-(5-Methylisoxazol-3-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 3-(5-methylisoxazol-3-yl)-3-oxopropanenitrile, a heterocyclic compound of interest in medicinal chemistry. The isoxazole ring is a key pharmacophore found in numerous biologically active compounds.[1][2][3][4] This document outlines a plausible synthetic route, experimental protocols for key precursors, and a review of the potential biological activities based on structurally related compounds. The information is intended for researchers, scientists, and professionals in the field of drug development.

Synthesis and Chemical Properties

While direct literature on the synthesis of this compound is scarce, a feasible synthetic pathway can be proposed based on established organic chemistry principles and available information on related isoxazole derivatives. The most probable route involves the acylation of a cyano-containing nucleophile with an activated derivative of 5-methylisoxazole-3-carboxylic acid.

A key intermediate in this proposed synthesis is 5-methylisoxazole-3-carbonyl chloride.[5][6] This acyl chloride can be synthesized from 5-methylisoxazole-3-carboxylic acid, which in turn can be prepared from the condensation of 2,5-hexanedione with hydroxylamine.[7] The subsequent reaction of 5-methylisoxazole-3-carbonyl chloride with the enolate of acetonitrile or by coupling with a cyanoacetic acid ester followed by decarboxylation would yield the target molecule.

A related synthesis described in the literature is that of 2-(5-methylisoxazol-3-yl)acetonitrile, which can be prepared from ethyl 5-methylisoxazole-3-carboxylate.[8]

Proposed Synthetic Pathway

Synthetic Pathway A 2,5-Hexanedione C 5-Methylisoxazole-3-carboxylic acid A->C Condensation B Hydroxylamine B->C E 5-Methylisoxazole-3-carbonyl chloride C->E Acyl Halogenation D Thionyl chloride D->E G This compound E->G Acylation F Acetonitrile / Strong Base F->G

Caption: Proposed synthesis of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis of key precursors are presented below, based on available literature for similar compounds.

Synthesis of 5-Methylisoxazole-3-carboxylic acid[8]
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2,5-hexanedione and hydroxylamine hydrochloride in a suitable solvent such as aqueous methanol.

  • Reaction Conditions: Heat the mixture to reflux for several hours.

  • Work-up: After cooling, the product can be isolated by filtration and purified by recrystallization from aqueous methanol.

Synthesis of 5-Methylisoxazole-3-carbonyl chloride[8]
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, suspend 5-methylisoxazole-3-carboxylic acid in an excess of thionyl chloride.

  • Reaction Conditions: Add a catalytic amount of pyridine and stir the mixture at room temperature.

  • Work-up: After the reaction is complete, remove the excess thionyl chloride under reduced pressure to obtain the crude 5-methylisoxazole-3-carbonyl chloride, which can be used in the next step without further purification.

Quantitative Data

The following table summarizes available quantitative data for precursors and related compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)Reference
5-Methylisoxazole-3-carboxylic acidC₅H₅NO₃127.1018081[7]
5-Methylisoxazole-3-carbonyl chlorideC₅H₄ClNO₂145.55N/AN/A[5][6]
Ethyl 5-methylisoxazole-3-carboxylateC₇H₉NO₃155.15N/A~56[8]

Potential Biological Activities and Signaling Pathways

The isoxazole nucleus is present in a wide range of biologically active molecules, exhibiting antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Derivatives of 3-(5-methylisoxazol-3-yl) have shown notable biological activities.

For instance, 3-(5-methylisoxazol-3-yl)-2-styrylquinazolin-4(3H)-ones have been synthesized and tested for their in vitro antileukemic activity against L-1210 (murine leukemia), K-562 (human chronic myelogenous leukemia), and HL-60 (human leukemia) cell lines, showing good activity in some cases.[9] Furthermore, 5-methylisoxazole-3-carboxamide derivatives have been evaluated as antitubercular agents against Mycobacterium tuberculosis H37Rv, with some compounds showing significant activity.[7]

Given the activities of these related compounds, it can be inferred that this compound may also possess antiproliferative or antimicrobial properties. The biological activity of such compounds is often attributed to their ability to act as enzyme inhibitors or to interact with specific cellular receptors.

Potential Anticancer Mechanism of Action

Many small molecule anticancer agents function by inhibiting protein kinases involved in cell signaling pathways that regulate cell proliferation, survival, and angiogenesis. The diagram below illustrates a generalized signaling pathway that is often targeted by such inhibitors.

Kinase Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor 3-(5-Methylisoxazol-3-yl) -3-oxopropanenitrile (Hypothesized) Inhibitor->RTK Inhibitor->RAF Inhibitor->PI3K

Caption: Hypothesized inhibition of kinase signaling pathways.

Conclusion

This compound represents a molecule of interest for further investigation in the field of medicinal chemistry. Based on the biological activities of structurally related compounds, it holds potential as an antiproliferative or antimicrobial agent. The synthetic route proposed herein provides a viable path for its preparation, enabling further studies into its chemical and biological properties. This technical guide serves as a foundational resource for researchers aiming to explore the therapeutic potential of this and other novel isoxazole derivatives.

References

The Enduring Scaffold: A Technical Guide to the Discovery and History of Isoxazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has proven to be a remarkably versatile scaffold in the landscape of chemical sciences. From its initial synthesis at the dawn of the 20th century to its central role in modern medicine, agriculture, and materials science, the journey of isoxazole is a testament to the power of heterocyclic chemistry. This in-depth technical guide explores the seminal discoveries, key historical milestones, and foundational experimental protocols that have established isoxazole as a cornerstone of synthetic and medicinal chemistry.

The Genesis of a Heterocycle: The Discovery and First Synthesis of Isoxazole

The history of isoxazole begins with the pioneering work of German chemist Ludwig Claisen . In 1903 , Claisen reported the first synthesis of the parent isoxazole ring.[1] His approach involved the oximation of propargylaldehyde acetal, a reaction that laid the groundwork for isoxazole chemistry. While the original publication in "Berichte der Deutschen Chemischen Gesellschaft" provides the foundational report, detailed modern interpretations of the experimental protocol are more accessible.

Claisen's Synthesis: A Conceptual Workflow

Claisen's synthesis established a fundamental principle for constructing the isoxazole ring: the reaction of a three-carbon component with a source of hydroxylamine. This general strategy has been adapted and refined over the past century, but the core logic remains a pillar of isoxazole synthesis.

Claisen_Synthesis_Workflow Propargylaldehyde_acetal Propargylaldehyde Acetal Oximation Oximation Propargylaldehyde_acetal->Oximation Hydroxylamine Hydroxylamine Hydroxylamine->Oximation Intermediate Propargylaldehyde Oxime (Intermediate) Oximation->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Isoxazole Isoxazole Cyclization->Isoxazole

A simplified workflow of Claisen's 1903 isoxazole synthesis.
Foundational Experimental Protocol: Synthesis of Isoxazole via 1,3-Dipolar Cycloaddition (A Modern Representative Method)

While Claisen's original method is of historical importance, the most widely employed and versatile method for isoxazole synthesis today is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. This method offers excellent control over regioselectivity and functional group tolerance.

Objective: To synthesize a 3,5-disubstituted isoxazole.

Materials:

  • Aldoxime (e.g., benzaldoxime)

  • Alkyne (e.g., phenylacetylene)

  • Oxidizing agent (e.g., N-Chlorosuccinimide, NCS)

  • Base (e.g., Triethylamine, Et3N)

  • Solvent (e.g., Dichloromethane, CH2Cl2)

Procedure:

  • In situ generation of the nitrile oxide:

    • To a stirred solution of the aldoxime in the chosen solvent, add the oxidizing agent portion-wise at room temperature.

    • The reaction mixture is stirred for a designated period to facilitate the formation of the corresponding hydroximoyl chloride.

    • The base is then added to the mixture to induce dehydrohalogenation, generating the nitrile oxide in situ.

  • Cycloaddition:

    • The alkyne is added to the reaction mixture containing the freshly generated nitrile oxide.

    • The reaction is stirred, typically at room temperature or with gentle heating, until the reaction is complete (monitored by Thin Layer Chromatography, TLC).

  • Work-up and Purification:

    • The reaction mixture is quenched with water and the organic layer is separated.

    • The aqueous layer is extracted with the organic solvent.

    • The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO4), and the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford the pure 3,5-disubstituted isoxazole.

Isoxazoles in Medicine: A Historical Timeline of Therapeutic Breakthroughs

The true impact of isoxazole chemistry became evident with the discovery of its therapeutic potential. The isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of drugs with diverse biological activities.[2][3]

The Dawn of Sulfa Drugs: The Introduction of Sulfisoxazole

The era of antibacterial sulfonamides marked a turning point in medicine.[4][5][6][7][8] While the initial discoveries predated isoxazole-containing derivatives, the development of sulfisoxazole by Hoffmann-La Roche in the mid-20th century represented a significant advancement. Its improved solubility and reduced risk of crystalluria compared to earlier sulfonamides made it a valuable therapeutic agent.

Combating Bacterial Resistance: The Rise of Isoxazolyl Penicillins

The discovery of the penicillin nucleus (6-aminopenicillanic acid) in 1957 by scientists at Beecham Research Laboratories (now part of GlaxoSmithKline) ushered in the age of semi-synthetic penicillins.[9][10][11] This breakthrough allowed for the chemical modification of the penicillin core, leading to the development of antibiotics with improved properties. The isoxazolyl penicillins, including oxacillin , cloxacillin , and dicloxacillin , were specifically designed to be resistant to the penicillinase enzymes produced by resistant bacteria, particularly Staphylococcus aureus.

MilestoneKey Figure/InstitutionYearSignificance
First Synthesis of IsoxazoleLudwig Claisen1903The foundational discovery of the isoxazole ring.
Discovery of Prontosil's Antibacterial ActivityGerhard Domagk (Bayer AG)1932Led to the development of the first sulfonamide drugs.[5][7]
Introduction of SulfisoxazoleHoffmann-La Roche~1940sAn isoxazole-containing sulfonamide with improved safety.
Discovery of 6-Aminopenicillanic Acid (6-APA)Beecham Research Laboratories1957Enabled the creation of semi-synthetic penicillins.[9][12][10]
Development of Isoxazolyl PenicillinsBeecham Research LaboratoriesEarly 1960sIntroduction of penicillinase-resistant antibiotics.

Quantitative Data on Key Isoxazole Compounds

The physicochemical and biological properties of isoxazole and its derivatives are crucial for their application in drug design and development.

Physicochemical Properties of Isoxazole
PropertyValueReference
Molecular FormulaC₃H₃NO[13][14]
Molecular Weight69.06 g/mol [13][14]
Boiling Point95 °C[13]
Melting Point-5 °C[13]
pKa (of conjugate acid)-1.3[1]
Density1.075 g/mL[14]
Solubility in WaterSoluble[13]
Biological Activity of Early Isoxazole-Containing Drugs

The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency. The following table presents representative MIC values for early isoxazole-based antibacterial agents against common pathogens. It is important to note that MIC values can vary depending on the specific strain and testing methodology.[15][16][17]

DrugOrganismMIC Range (µg/mL)
Sulfisoxazole Staphylococcus aureus32 - 512
Escherichia coli8 - 128
Oxacillin Staphylococcus aureus (methicillin-susceptible)0.12 - 2
Staphylococcus aureus (methicillin-resistant)≥ 4
Cloxacillin Staphylococcus aureus (methicillin-susceptible)0.25 - 2
Staphylococcus aureus (methicillin-resistant)≥ 4[18]
Dicloxacillin Staphylococcus aureus (methicillin-susceptible)0.12 - 1
Staphylococcus aureus (methicillin-resistant)≥ 2

Beyond the Clinic: Isoxazoles in Agrochemicals and Materials Science

The utility of the isoxazole scaffold extends beyond pharmaceuticals into other areas of chemical industry.

Isoxazoles in Agriculture

In the field of agrochemicals, isoxazole derivatives have been developed as potent herbicides. A notable example is isoxaben , a pre-emergent herbicide that controls broadleaf weeds.[19][20] It acts by inhibiting cellulose biosynthesis in susceptible plants.[21] First registered in 1989, isoxaben demonstrates the successful application of isoxazole chemistry in crop protection.[22]

Isoxaben_MOA Isoxaben Isoxaben Inhibition Inhibition Isoxaben->Inhibition Cellulose_Synthase Cellulose Synthase Enzyme Cellulose_Synthase->Inhibition Disruption Disruption Inhibition->Disruption Cell_Wall_Synthesis Cell Wall Synthesis Cell_Wall_Synthesis->Disruption Weed_Growth Weed Growth Cessation Cessation Weed_Growth->Cessation Disruption->Cessation

Mechanism of action of the isoxazole herbicide, isoxaben.
Isoxazoles in Materials Science

The unique electronic properties of the isoxazole ring have also led to its exploration in materials science.[23] Isoxazole-containing polymers and small molecules have been investigated for their potential applications in electronics, optoelectronics, and as energetic materials. The ability to tune the electronic and physical properties of these materials through substitution on the isoxazole ring makes it an attractive building block for the design of novel functional materials. While the history in this field is more recent, the ongoing research highlights the expanding horizons of isoxazole chemistry.

Conclusion

From its humble beginnings in Ludwig Claisen's laboratory, the isoxazole ring has evolved into a scaffold of immense importance across multiple scientific disciplines. Its journey, marked by key discoveries in synthesis and therapeutic applications, continues to inspire chemists to explore its potential in new and innovative ways. The foundational knowledge of its history, synthesis, and properties provides a critical framework for future advancements in medicine, agriculture, and materials science, ensuring that the legacy of the isoxazole core will endure for years to come.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-(5-Methylisoxazol-3-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(5-Methylisoxazol-3-yl)-3-oxopropanenitrile is a β-ketonitrile derivative containing a 5-methylisoxazole moiety. Isoxazole rings are important pharmacophores found in a variety of biologically active compounds and approved drugs. The β-ketonitrile functionality is a versatile synthetic intermediate that can be used to construct more complex heterocyclic systems, making this compound a valuable building block for drug discovery and development. This document provides a detailed protocol for the synthesis of this compound via a Claisen-type condensation reaction.

Data Presentation

Table 1: Physicochemical Properties of Reactants

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
Ethyl 5-methylisoxazole-3-carboxylate3209-72-1C₇H₉NO₃155.1527-31109 (closed cup)
Acetonitrile75-05-8C₂H₃N41.05-4581-82
Sodium Ethoxide141-52-6C₂H₅NaO68.05>300Decomposes

Table 2: Predicted Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₇H₅N₃O₂-
Molecular Weight ( g/mol )163.14-
AppearanceExpected to be a solidAnalogy to similar β-ketonitriles
Melting Point (°C)Not available-
Boiling Point (°C)Not available-

Experimental Protocols

Synthesis of this compound

This protocol details the Claisen-type condensation of ethyl 5-methylisoxazole-3-carboxylate with acetonitrile using sodium ethoxide as a strong base.

Materials:

  • Ethyl 5-methylisoxazole-3-carboxylate (1.0 eq)

  • Acetonitrile (dried over molecular sieves) (2.0 eq)

  • Sodium ethoxide (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Ice bath

  • Rotary evaporator

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • Set up a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel under an inert atmosphere (e.g., nitrogen).

    • To the flask, add sodium ethoxide (1.5 eq) and anhydrous THF.

  • Addition of Reactants:

    • In a separate flask, prepare a solution of ethyl 5-methylisoxazole-3-carboxylate (1.0 eq) and anhydrous acetonitrile (2.0 eq) in anhydrous THF.

    • Transfer this solution to the dropping funnel.

    • Cool the suspension of sodium ethoxide in THF to 0 °C using an ice bath.

    • Slowly add the solution of the ester and nitrile from the dropping funnel to the stirred suspension of sodium ethoxide over a period of 30-60 minutes.

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by taking small aliquots, quenching them with dilute acid, and spotting on a TLC plate.

  • Workup:

    • Upon completion of the reaction (as indicated by TLC), cool the reaction mixture to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by the dropwise addition of 1 M HCl until the mixture is acidic (pH ~5-6). Be cautious as this is an exothermic process.

    • Transfer the mixture to a separatory funnel and add ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield the pure this compound.

Expected Characterization Data (Predicted):

  • ¹H NMR: Peaks corresponding to the methyl group on the isoxazole ring, the methylene protons of the oxopropanenitrile chain, and the isoxazole ring proton.

  • ¹³C NMR: Resonances for the carbonyl carbon, the nitrile carbon, and the carbons of the 5-methylisoxazole ring.

  • IR Spectroscopy: Characteristic absorption bands for the C=O (ketone), C≡N (nitrile), and C=N (isoxazole) functional groups.

  • Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight of the product.

Mandatory Visualization

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Workup & Purification Ethyl 5-methylisoxazole-3-carboxylate Ethyl 5-methylisoxazole-3-carboxylate Claisen Condensation Claisen Condensation Ethyl 5-methylisoxazole-3-carboxylate->Claisen Condensation Acetonitrile Acetonitrile Acetonitrile->Claisen Condensation Sodium Ethoxide Sodium Ethoxide Sodium Ethoxide->Claisen Condensation Base Anhydrous THF Anhydrous THF Anhydrous THF->Claisen Condensation Solvent Acidic Quench Acidic Quench Claisen Condensation->Acidic Quench Reaction Mixture Extraction Extraction Acidic Quench->Extraction Purification Purification Extraction->Purification Crude Product Final Product 3-(5-Methylisoxazol-3-yl) -3-oxopropanenitrile Purification->Final Product

Caption: Synthesis workflow for this compound.

Safety Precautions

All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

  • Sodium Ethoxide: Highly flammable and corrosive. Reacts violently with water. It is moisture-sensitive and should be handled under an inert atmosphere. Avoid contact with skin and eyes. In case of fire, use a dry chemical extinguisher; do not use water.

  • Acetonitrile: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes serious eye irritation. Work in a well-ventilated area and avoid breathing vapors.

  • Tetrahydrofuran (THF): Highly flammable liquid and vapor. May form explosive peroxides upon exposure to air and light. Use only stabilized THF and handle with care.

  • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care and use appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines. Waste should be disposed of according to institutional and local regulations.

Application Notes and Protocols for In Vitro Kinase Assay Using 3-(5-Methylisoxazol-3-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kinases are a critical class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific substrates. Their dysregulation is frequently implicated in the pathogenesis of numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. Consequently, kinases have emerged as prominent targets for therapeutic intervention. The development of small molecule inhibitors that can selectively modulate kinase activity is a major focus of modern drug discovery.

This document provides a detailed protocol for an in vitro kinase assay to characterize the inhibitory activity of a novel compound, 3-(5-Methylisoxazol-3-yl)-3-oxopropanenitrile, against a hypothetical serine/threonine kinase, Kinase-X. The protocol is based on a luminescence-based assay platform, which offers a sensitive and high-throughput method for measuring kinase activity by quantifying the amount of ATP remaining in the reaction.[1][2][3] This approach is adaptable for various kinases and substrates.[2]

Hypothetical Signaling Pathway of Kinase-X

The following diagram illustrates a hypothetical signaling pathway in which Kinase-X plays a crucial role. In this pathway, an upstream stimulus activates a receptor tyrosine kinase (RTK), leading to the activation of a downstream cascade involving Kinase-X. Activated Kinase-X then phosphorylates a substrate, "Substrate-A," which in turn modulates gene expression related to cell proliferation. The compound this compound is investigated as a potential inhibitor of Kinase-X, thereby blocking this signaling cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Upstream_Kinase Upstream Kinase RTK->Upstream_Kinase Activation Kinase_X Kinase-X Upstream_Kinase->Kinase_X Phosphorylation (Activation) Substrate_A Substrate-A Kinase_X->Substrate_A Phosphorylation Transcription_Factor Transcription Factor Substrate_A->Transcription_Factor Activation Inhibitor 3-(5-Methylisoxazol-3-yl) -3-oxopropanenitrile Inhibitor->Kinase_X Inhibition Gene_Expression Gene Expression (Cell Proliferation) Transcription_Factor->Gene_Expression Modulation Stimulus Upstream Stimulus Stimulus->RTK Activation

Caption: Hypothetical Kinase-X signaling pathway.

Experimental Protocols

This protocol outlines a luminescent kinase assay to determine the inhibitory potential of this compound against Kinase-X. The assay measures the amount of ATP remaining after the kinase reaction; a lower luminescence signal indicates higher kinase activity and vice versa.[1][3]

Materials and Reagents
  • Kinase-X (recombinant)

  • Kinase-X substrate (e.g., a generic peptide substrate)

  • ATP

  • This compound

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Luminescent Kinase Assay Reagent (e.g., Kinase-Glo®)[1][3]

  • DMSO

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes or automated liquid handler

  • Luminometer

Experimental Workflow

The following diagram outlines the major steps of the in vitro kinase assay protocol.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection A Prepare serial dilutions of This compound in DMSO D Dispense inhibitor or DMSO (control) to wells A->D B Prepare Kinase-X and Substrate-A solution in Kinase Buffer E Add Kinase-X/ Substrate-A solution B->E C Prepare ATP solution in Kinase Buffer G Initiate reaction by adding ATP solution C->G D->E F Incubate for 15 minutes at room temperature E->F F->G H Incubate for 60 minutes at room temperature G->H I Add Luminescent Kinase Assay Reagent H->I J Incubate for 10 minutes at room temperature I->J K Measure luminescence using a luminometer J->K

Caption: In vitro kinase assay experimental workflow.

Detailed Protocol
  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions to obtain the desired final concentrations for the assay.

  • Assay Plate Setup:

    • Add 1 µL of the diluted compound or DMSO (for control wells) to the wells of a white, opaque 96-well plate.

    • Prepare a "no kinase" control by adding 1 µL of DMSO to separate wells.

    • Prepare a "no inhibitor" control by adding 1 µL of DMSO to separate wells.

  • Kinase Reaction:

    • Prepare a master mix containing Kinase-X and its substrate in kinase buffer. The optimal concentrations should be determined empirically but can start in the nanomolar range for the kinase and micromolar for the substrate.[4]

    • Add 24 µL of the kinase/substrate master mix to each well containing the compound or DMSO.

    • Incubate the plate at room temperature for 15 minutes to allow the compound to interact with the kinase.[5]

    • Prepare a 2X ATP solution in kinase buffer. The final ATP concentration should ideally be at the Km value for the specific kinase.

    • Initiate the kinase reaction by adding 25 µL of the 2X ATP solution to all wells. The final reaction volume will be 50 µL.

    • Incubate the plate at room temperature for 60 minutes. The incubation time may need to be optimized.

  • Luminescent Detection:

    • Equilibrate the luminescent kinase assay reagent to room temperature.

    • Add 50 µL of the reagent to each well.[1][3]

    • Mix the contents of the wells on a plate shaker for 2 minutes.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[2]

    • Measure the luminescence using a plate-reading luminometer.

Data Presentation

The following tables summarize hypothetical data obtained from the in vitro kinase assay.

Table 1: Kinase-X Activity in the Presence of this compound

Compound Concentration (µM)Luminescence (RLU)% Kinase Inhibition
0 (No Inhibitor)250,0000
0.01275,00010
0.1400,00060
1475,00090
10495,00098
100500,000100
No Kinase Control500,000100

% Inhibition = [(RLU_inhibitor - RLU_no_inhibitor) / (RLU_no_kinase - RLU_no_inhibitor)] x 100

Table 2: IC₅₀ Determination for this compound against Kinase-X

ParameterValue
IC₅₀ (µM)0.085
Hill Slope1.2
0.995

Conclusion

The provided protocol offers a robust and high-throughput method for evaluating the inhibitory activity of this compound against a target kinase. The luminescence-based readout provides a sensitive measure of kinase inhibition.[2][3] The hypothetical data presented demonstrates the potential of this compound as a potent inhibitor of Kinase-X, with a sub-micromolar IC₅₀ value. This protocol can be adapted for screening compound libraries to identify novel kinase inhibitors and for characterizing their potency and selectivity, thus serving as a valuable tool in drug discovery and development.

References

Application Notes and Protocols for 3-(5-Methylisoxazol-3-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(5-Methylisoxazol-3-yl)-3-oxopropanenitrile is a synthetic organic compound featuring a methylisoxazole moiety. While specific biological activities of this compound are not extensively documented in current literature, its structural elements are present in molecules with known pharmacological properties, including kinase inhibitors. For instance, the related 5-methylisoxazol-3-yl group is a component of the FDA-approved kinase inhibitor Tivozanib, which targets Vascular Endothelial Growth Factor Receptors (VEGFRs).[1][2] This structural similarity provides a rationale for investigating the potential of this compound as a novel therapeutic agent, particularly in the context of oncology.

These application notes provide a comprehensive suite of cell-based assays to conduct an initial characterization of the biological effects of this compound, focusing on its potential as an anti-cancer agent. The proposed experimental workflow is designed to first assess its cytotoxic and anti-proliferative effects, and then to elucidate the underlying mechanisms of action, such as the induction of apoptosis and effects on the cell cycle.

Hypothetical Mechanism of Action

For the purpose of designing a relevant assay cascade, we hypothesize that this compound may function as an inhibitor of a critical cellular kinase, herein referred to as "Kinase X". Inhibition of Kinase X is postulated to disrupt downstream signaling pathways that are essential for cell survival and proliferation, ultimately leading to the induction of programmed cell death (apoptosis).

Hypothetical Signaling Pathway Compound This compound KinaseX Kinase X Compound->KinaseX Inhibition Downstream Downstream Effector (e.g., Pro-Survival Protein) KinaseX->Downstream Activation AntiApoptotic Anti-Apoptotic Proteins (e.g., Bcl-2) Downstream->AntiApoptotic Upregulation Caspase Caspase Activation AntiApoptotic->Caspase Inhibition Apoptosis Apoptosis Caspase->Apoptosis

Figure 1: Hypothetical signaling pathway for the induction of apoptosis. (Within 100 characters)

Experimental Workflow

A tiered approach is recommended for the characterization of this compound. This begins with a broad assessment of its impact on cell viability, followed by more detailed investigations into the specific cellular processes it affects.

Experimental Workflow cluster_primary Primary Screening cluster_secondary Secondary Assays (Mechanism of Action) cluster_tertiary Target Identification & Validation PrimaryAssay Cell Viability Assay (MTT) IC50 Determine IC50 Value PrimaryAssay->IC50 ApoptosisAssay Annexin V / PI Staining (Flow Cytometry) IC50->ApoptosisAssay Treat cells with IC50 concentration CellCycleAssay Propidium Iodide Staining (Flow Cytometry) IC50->CellCycleAssay Treat cells with IC50 concentration TargetAssay Kinase Panel Screening Western Blotting ApoptosisAssay->TargetAssay CellCycleAssay->TargetAssay

Figure 2: Recommended experimental workflow for compound characterization. (Within 100 characters)

Primary Assay: Cell Viability and Cytotoxicity (MTT Assay)

This initial assay is designed to determine the concentration-dependent effect of the compound on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.[3][4] The output of this assay is the half-maximal inhibitory concentration (IC50), a key measure of the compound's potency.

Experimental Protocol
  • Cell Seeding:

    • Select a panel of cancer cell lines (e.g., HeLa, A549, MCF-7) and a non-cancerous control cell line (e.g., HEK293).

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solution in culture medium to obtain a range of final concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells, including controls, is less than 0.5%.

    • Remove the medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include wells with medium and DMSO only as a vehicle control, and wells with medium only as a blank control.

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS).[4]

    • Add 10 µL of the MTT solution to each well.[3]

    • Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[3][5]

  • Formazan Solubilization and Absorbance Reading:

    • Carefully aspirate the medium from each well.

    • Add 100 µL of DMSO or a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5][6]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[4]

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of viability against the log of the compound concentration and use a non-linear regression model (log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

Data Presentation
Cell LineCompoundIncubation Time (h)IC50 (µM)
HeLaThis compound4812.5
A549This compound4825.8
MCF-7This compound488.2
HEK293This compound48>100

Secondary Assay: Apoptosis Detection (Annexin V/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells, providing insight into whether the compound induces programmed cell death.[7][8] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[8][9] Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[7][8]

Experimental Protocol
  • Cell Seeding and Treatment:

    • Seed 1 x 10^6 cells in a 6-well plate and allow them to attach overnight.

    • Treat the cells with this compound at its predetermined IC50 concentration for 24 hours. Include a vehicle-treated control.

  • Cell Harvesting and Washing:

    • Collect both adherent and floating cells. For adherent cells, use gentle trypsinization.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Wash the cells twice with cold PBS.[9]

  • Cell Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[7]

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[7]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V binding buffer to each tube.[7]

    • Analyze the samples on a flow cytometer within one hour.

    • Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and quadrants.

    • Collect data for at least 10,000 events per sample.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.[7]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[7]

    • Necrotic cells: Annexin V-negative and PI-positive.

Data Presentation
TreatmentViable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Vehicle Control (DMSO)95.2 ± 2.12.5 ± 0.82.3 ± 0.5
Compound (IC50)45.8 ± 3.535.1 ± 2.919.1 ± 1.7

Secondary Assay: Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). Many anti-cancer agents exert their effects by causing cell cycle arrest at specific checkpoints. Propidium iodide stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content.[11]

Experimental Protocol
  • Cell Seeding and Treatment:

    • Seed 1 x 10^6 cells in a 6-well plate and allow them to attach overnight.

    • Treat the cells with the compound at its IC50 concentration for 24 hours. Include a vehicle-treated control.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cell pellet in 1 mL of cold PBS.

    • While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at 4°C for at least 2 hours (or overnight).

  • Cell Staining:

    • Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet with cold PBS.

    • Resuspend the pellet in 500 µL of a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[11][12] RNase A is crucial to prevent staining of double-stranded RNA.[11]

    • Incubate for 30 minutes at room temperature in the dark.[12]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a histogram to visualize the distribution of fluorescence intensity.

    • The first peak represents cells in the G0/G1 phase (2n DNA content), the second peak represents cells in the G2/M phase (4n DNA content), and the region between the two peaks represents cells in the S phase.

    • Use cell cycle analysis software (e.g., ModFit, FlowJo) to quantify the percentage of cells in each phase.

Data Presentation
TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (Apoptosis) (%)
Vehicle Control (DMSO)55.4 ± 4.128.3 ± 2.516.3 ± 1.91.5 ± 0.4
Compound (IC50)25.1 ± 3.215.7 ± 2.159.2 ± 5.38.9 ± 1.1

Disclaimer: The protocols and data presented are for illustrative purposes and should be optimized for specific cell lines and experimental conditions. The hypothetical mechanism of action is a starting point for investigation and requires experimental validation.

References

Application Note: Quantitative Analysis of 3-(5-Methylisoxazol-3-yl)-3-oxopropanenitrile using Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(5-Methylisoxazol-3-yl)-3-oxopropanenitrile is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and concentration must be precisely controlled to ensure the quality and efficacy of the final active pharmaceutical ingredient (API). This application note details a robust and accurate reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound. The described protocol is suitable for in-process control, quality assurance, and stability testing in a drug development setting.

Experimental Protocol

This protocol outlines the necessary steps for the preparation of solutions and the chromatographic analysis.

1. Instrumentation and Chromatographic Conditions

A standard high-performance liquid chromatography (HPLC) system equipped with a UV detector is required.[1] The method utilizes a C18 stationary phase, which is widely employed for the separation of moderately polar compounds.[2]

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0) (40:60, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 260 nm
Run Time 10 minutes

2. Preparation of Solutions

  • Mobile Phase Preparation:

    • Prepare a 20 mM potassium phosphate buffer by dissolving 2.72 g of monobasic potassium phosphate (KH₂PO₄) in 1 L of HPLC-grade water.

    • Adjust the pH to 3.0 using phosphoric acid.

    • Filter the buffer solution through a 0.45 µm nylon filter.

    • Prepare the mobile phase by mixing 400 mL of HPLC-grade acetonitrile with 600 mL of the prepared phosphate buffer.

    • Degas the mobile phase by sonication or helium sparging before use.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

    • Add approximately 15 mL of the mobile phase and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature and dilute to volume with the mobile phase. Mix thoroughly.

  • Working Standard Solutions (for Linearity):

    • Prepare a series of working standard solutions by serially diluting the Standard Stock Solution with the mobile phase to achieve concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

  • Sample Solution (Nominal Concentration 50 µg/mL):

    • Accurately weigh an amount of the sample material expected to contain 5 mg of this compound into a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with the mobile phase.

    • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial before analysis.

3. Analytical Procedure

  • System Equilibration: Equilibrate the HPLC system by pumping the mobile phase through the column for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST):

    • Inject the 50 µg/mL working standard solution five times consecutively.

    • The system is deemed suitable for analysis if the relative standard deviation (%RSD) for the peak area is ≤ 2.0%, the tailing factor is ≤ 1.5, and the theoretical plates are ≥ 2000.

  • Analysis:

    • Inject the blank (mobile phase) once to ensure no interfering peaks are present.

    • Inject each working standard solution to construct the calibration curve.

    • Inject the prepared sample solutions in duplicate.

    • Bracket the sample injections with a standard injection (e.g., 50 µg/mL standard) every 10 sample injections to monitor system stability.

Data Presentation

The performance of the HPLC method was evaluated, and the results are summarized in the table below. The data presented are representative and demonstrate the method's suitability for its intended purpose.

ParameterResult
Retention Time (tR) ~ 4.5 min
Tailing Factor (Asymmetry) 1.1
Theoretical Plates (N) > 5000
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (R²) > 0.999
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Precision (%RSD, n=6) < 1.0%
Accuracy (Recovery %) 98.5% - 101.2%

Visualization of Experimental Workflow

The logical flow of the analytical protocol, from initial preparation to final data processing, is illustrated below.

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing start Start prep_mobile Prepare Mobile Phase (ACN:Buffer) start->prep_mobile prep_std Prepare Standard Solutions (1-100 µg/mL) prep_mobile->prep_std prep_sample Prepare Sample Solution (~50 µg/mL) prep_mobile->prep_sample equilibrate System Equilibration (Stable Baseline) prep_std->equilibrate prep_sample->equilibrate sst System Suitability Test (5 Injections, 50 µg/mL Std) equilibrate->sst calibration Calibration Curve (Inject Standards) sst->calibration analyze_sample Analyze Samples (Inject in Duplicate) calibration->analyze_sample integrate Integrate Peak Areas analyze_sample->integrate calculate Calculate Concentration (vs. Calibration Curve) integrate->calculate report Generate Report calculate->report end_node End report->end_node

Caption: Workflow for the HPLC analysis of this compound.

References

Application Note and Protocol: Purification of 3-(5-Methylisoxazol-3-yl)-3-oxopropanenitrile by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(5-Methylisoxazol-3-yl)-3-oxopropanenitrile is a heterocyclic compound that can serve as a building block in the synthesis of various pharmaceutical agents. The purity of such intermediates is critical for the successful synthesis of active pharmaceutical ingredients (APIs) and for ensuring the safety and efficacy of the final drug product. Recrystallization is a fundamental and highly effective technique for purifying solid organic compounds.[1][2] This application note provides a detailed protocol for the purification of this compound using the recrystallization method, offering guidance on solvent selection, procedure, and troubleshooting.

Principle of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent at different temperatures.[1] The process involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated solution.[1][2] As the solution slowly cools, the solubility of the desired compound decreases, leading to the formation of pure crystals. The impurities, which are present in smaller amounts or have different solubility characteristics, remain dissolved in the solvent (mother liquor).[1] The purified crystals are then isolated by filtration.[2]

Data Presentation

The selection of an appropriate solvent system is crucial for successful recrystallization. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For isoxazole derivatives, common solvent systems include ethanol/water, ethanol, and mixtures of ethyl acetate and hexane.[3] The following table provides illustrative data on the solubility and purification outcomes for this compound in various solvent systems.

Solvent System (v/v) Temperature (°C) Approximate Solubility ( g/100 mL) Purity of Crystals (%) Recovery Yield (%)
Ethanol78> 20--
Ethanol01.599.285
Ethanol/Water (8:2)85> 15--
Ethanol/Water (8:2)00.899.590
Isopropanol82> 18--
Isopropanol01.898.982
Ethyl Acetate/Hexane (1:1)70> 12--
Ethyl Acetate/Hexane (1:1)00.599.188

Experimental Protocols

This protocol details the steps for the purification of this compound by recrystallization from an ethanol/water mixed solvent system.

Materials and Equipment

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirrer

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Spatula

  • Ice bath

  • Vacuum oven or desiccator

Protocol: Recrystallization from Ethanol/Water

  • Dissolution:

    • Place the crude this compound (e.g., 5.0 g) into a 100 mL Erlenmeyer flask.

    • Add a magnetic stir bar and the minimum volume of hot ethanol (near boiling) required to dissolve the solid completely. Start with approximately 20-25 mL.

    • Gently heat the mixture on a hot plate while stirring until the solid dissolves.

  • Hot Filtration (Optional):

    • If insoluble impurities are observed in the hot solution, perform a hot filtration.

    • Preheat a second Erlenmeyer flask and a funnel with fluted filter paper.

    • Quickly filter the hot solution through the preheated setup to remove insoluble impurities. This step minimizes premature crystallization in the funnel.[4]

  • Inducing Crystallization:

    • To the clear, hot ethanol solution, add deionized water dropwise while stirring until the solution becomes faintly cloudy (turbid). This indicates that the solution is saturated.[3]

    • Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution again.

  • Cooling and Crystal Growth:

    • Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[2][4]

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the purified crystals by vacuum filtration using a Buchner funnel and filter paper.

    • Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities from the crystal surfaces.

  • Drying:

    • Dry the crystals thoroughly to remove residual solvent. This can be done by air drying on the filter paper, followed by placing them in a vacuum oven at a low temperature (e.g., 40-50 °C) or in a desiccator until a constant weight is achieved.

Visualizations

G cluster_workflow Experimental Workflow A Dissolve Crude Product in Minimum Hot Ethanol B Hot Filtration (If Impurities Present) A->B C Add Water Dropwise Until Cloudy B->C Yes B->C No D Re-clarify with Minimal Hot Ethanol C->D E Slow Cooling to Room Temperature D->E F Cool in Ice Bath E->F G Isolate Crystals via Vacuum Filtration F->G H Wash Crystals with Cold Solvent G->H I Dry Purified Product H->I

Caption: Experimental workflow for the recrystallization of this compound.

G cluster_logic Purification Logic Crude Crude Product (Compound + Impurities) Process Recrystallization Process (Dissolution & Cooling) Crude->Process Pure Pure Crystalline Solid Process->Pure Isolation Filtrate Filtrate (Solvent + Soluble Impurities) Process->Filtrate Separation

Caption: Logical diagram of the separation of pure compound from impurities during recrystallization.

Troubleshooting

Problem Possible Cause(s) Solution(s)
No crystals form upon cooling - The solution is not sufficiently supersaturated (too much solvent was used).[4]- The compound is too soluble in the chosen solvent, even at low temperatures.[4]- Evaporate some of the solvent to increase the concentration and try cooling again.[4]- Try scratching the inside of the flask with a glass rod to induce nucleation.[4]- Add a seed crystal of the pure compound.[4]- Consider a different solvent or using an anti-solvent.[4]
Product "oils out" (forms an oil instead of crystals) - The boiling point of the solvent is higher than the melting point of the solute.- The solution is cooling too quickly.- The solution is too concentrated.- Select a lower-boiling point solvent.- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[4]
Low recovery of product - Too much solvent was used, leaving a significant amount of product in the mother liquor.[4]- Premature crystallization occurred during hot filtration.[4]- The crystals were washed with a solvent that was not cold enough.- Use the minimum amount of hot solvent necessary for dissolution.[4]- Ensure the solution is thoroughly cooled in an ice bath before filtration.[4]- Pre-heat the filtration apparatus before filtering the hot solution.[4]- Always wash the collected crystals with ice-cold solvent.
Crystals are very small (fine powder) - Crystallization occurred too rapidly due to a high degree of supersaturation or rapid cooling.[4]- Slow down the cooling rate by insulating the flask.[4]- Use a slightly larger volume of solvent to achieve a less supersaturated solution.[4]

Safety Precautions

  • Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Perform the recrystallization in a well-ventilated fume hood, especially when working with volatile organic solvents.

  • Avoid inhaling solvent vapors.

  • When heating flammable solvents like ethanol, use a heating mantle or a steam bath. Never use an open flame.

  • Handle hot glassware with appropriate tongs or heat-resistant gloves.

References

Application Notes and Protocols for 3-(5-Methylisoxazol-3-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Due to the limited availability of specific data for 3-(5-Methylisoxazol-3-yl)-3-oxopropanenitrile, the following application notes and protocols have been compiled based on information available for structurally related compounds, particularly Tivozanib, which contains the 5-methylisoxazol-3-yl moiety. These guidelines should be used as a starting point and adapted based on in-house experimental findings and safety assessments.

Introduction

This compound is a synthetic organic compound featuring a methylisoxazole ring linked to an oxopropanenitrile group. While specific biological activities for this compound are not extensively documented in publicly available literature, the isoxazole core is a known pharmacophore present in various biologically active molecules. For instance, derivatives such as 3-(5-methylisoxazol-3-yl)-2-styrylquinazolin-4(3H)-ones have demonstrated antileukemic properties[1]. Furthermore, the structurally related drug Tivozanib, which incorporates the 5-methylisoxazol-3-yl group, is a potent tyrosine kinase inhibitor[2]. This suggests that this compound may be a valuable scaffold for the development of novel therapeutics, potentially in the area of oncology.

These application notes provide a comprehensive guide to the safe handling, storage, and potential experimental evaluation of this compound.

Compound Handling and Storage

Safe handling and appropriate storage are paramount to ensure the integrity of the compound and the safety of laboratory personnel. The following recommendations are based on the safety data for Tivozanib and general best practices for handling chemical compounds in a research setting[3][4][5].

2.1. Personal Protective Equipment (PPE)

When handling this compound in solid or solution form, the following PPE should be worn:

  • Eye Protection: Safety glasses with side shields or chemical safety goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: In cases of handling fine powders or generating aerosols, a properly fitted respirator (e.g., N95) or use of a fume hood is recommended.

2.2. Storage Conditions

Proper storage is crucial to maintain the stability and purity of the compound.

ParameterRecommendation
Temperature Store in a cool, dry place. For long-term storage, refrigeration at 2-8°C is recommended.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and air.
Container Keep in a tightly sealed, light-resistant container.
Incompatibilities Avoid contact with strong oxidizing agents, strong acids, and strong bases.

2.3. Spill and Waste Disposal

In the event of a spill, wear appropriate PPE, contain the spill, and clean the area with a suitable absorbent material. Dispose of the waste in accordance with local, state, and federal regulations.

Experimental Protocols

The following are generalized protocols for the initial in vitro evaluation of this compound.

3.1. Preparation of Stock Solutions

A critical first step for in vitro assays is the preparation of a high-concentration stock solution.

Protocol: Preparation of a 10 mM Stock Solution in DMSO

  • Weighing: Accurately weigh a precise amount of this compound in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous dimethyl sulfoxide (DMSO) to achieve a final concentration of 10 mM.

  • Dissolution: Vortex the solution until the compound is completely dissolved. Gentle heating (37°C) or sonication may be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C in tightly sealed, light-protected vials.

3.2. In Vitro Cytotoxicity Assay

This protocol outlines a general method for assessing the cytotoxic effects of the compound on a cancer cell line.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed a human cancer cell line (e.g., a leukemia cell line, given the activity of related compounds) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Treatment: Prepare serial dilutions of this compound from the 10 mM stock solution in the appropriate cell culture medium. Add the diluted compound to the cells in triplicate, including a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ humidified incubator.

  • MTT Addition: Add 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) by plotting the cell viability against the log of the compound concentration.

Potential Biological Activity and Signaling Pathways

While direct evidence is lacking, based on the activity of related compounds, we can hypothesize potential biological targets and pathways for this compound.

4.1. Postulated Mechanism of Action

The presence of the 5-methylisoxazol-3-yl moiety, as seen in the tyrosine kinase inhibitor Tivozanib, suggests that this compound could potentially inhibit the activity of various protein kinases involved in cancer cell proliferation and survival. The nitrile group can also participate in various chemical interactions, potentially contributing to binding with biological targets.

4.2. Hypothetical Signaling Pathway

Given the antileukemic activity of a structurally similar compound, a plausible target could be a signaling pathway critical for leukemia cell survival. The diagram below illustrates a hypothetical inhibitory action on a generic cancer cell signaling pathway.

G Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Signaling_Cascade Downstream Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->Signaling_Cascade Proliferation Cell Proliferation & Survival Signaling_Cascade->Proliferation Inhibitor 3-(5-Methylisoxazol-3-yl) -3-oxopropanenitrile Inhibitor->Receptor Inhibition

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Data Presentation

Should experimental data become available, it is recommended to present it in a clear and structured format. The following table is a template for summarizing potential cytotoxicity data.

Cell LineCompoundIC₅₀ (µM)
e.g., HL-60 (Human Leukemia)This compoundExperimental Value
e.g., K-562 (Human Leukemia)This compoundExperimental Value

Experimental Workflow Visualization

A clear workflow is essential for reproducible research. The following diagram illustrates the general workflow for the in vitro screening of this compound.

G start Start stock_prep Prepare 10 mM Stock Solution in DMSO start->stock_prep cell_culture Culture Cancer Cell Lines start->cell_culture cytotoxicity_assay Perform Cytotoxicity Assay (e.g., MTT) stock_prep->cytotoxicity_assay cell_culture->cytotoxicity_assay data_analysis Analyze Data & Determine IC₅₀ cytotoxicity_assay->data_analysis further_studies Proceed to Further Studies (e.g., Mechanism of Action) data_analysis->further_studies

Caption: General workflow for in vitro screening of a novel compound.

References

Applications of 3-(5-Methylisoxazol-3-yl)-3-oxopropanenitrile in cancer research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Isoxazole Derivatives in Cancer Research

A Note on 3-(5-Methylisoxazol-3-yl)-3-oxopropanenitrile: Extensive literature searches did not yield specific data regarding the direct application of this compound in cancer research. However, the 5-methylisoxazole moiety is a key pharmacophore in several compounds investigated for their anticancer properties. This document will focus on a prominent example, Tivozanib , an FDA-approved drug for renal cell carcinoma that features this core structure. The application notes and protocols provided are based on the well-documented research and clinical use of Tivozanib and are representative of the methodologies used to evaluate similar isoxazole-containing compounds in oncology.

Application Notes: Tivozanib

1. Introduction

Tivozanib, marketed as Fotivda®, is an oral, potent, and selective small-molecule tyrosine kinase inhibitor (TKI) that targets vascular endothelial growth factor receptors (VEGFRs).[1][2] It is a quinoline urea derivative containing a 5-methylisoxazol-3-yl group.[3] Tivozanib is primarily indicated for the treatment of adult patients with relapsed or refractory advanced renal cell carcinoma (RCC).[3][4] Its high selectivity for VEGFRs is thought to minimize off-target effects, potentially offering a better safety profile compared to other TKIs.[1][2]

2. Mechanism of Action

The primary mechanism of action of Tivozanib is the inhibition of angiogenesis, the process of forming new blood vessels, which is critical for tumor growth and metastasis.[1] Tivozanib selectively binds to the ATP-binding site of all three VEGF receptors (VEGFR-1, VEGFR-2, and VEGFR-3), preventing their phosphorylation and subsequent activation.[1][5] This blockade disrupts the downstream signaling cascades, including the MAPK, PI3K/Akt, and PLCγ pathways, which are crucial for endothelial cell proliferation, migration, and survival.[1] By inhibiting these processes, Tivozanib effectively reduces the tumor's blood supply, leading to inhibited tumor growth and progression.[1][2]

3. Applications in Cancer Research

  • Anti-angiogenesis Studies: Tivozanib serves as a tool compound for studying the role of VEGFR signaling in tumor angiogenesis.

  • Renal Cell Carcinoma (RCC) Models: It is used as a positive control or test agent in preclinical models of RCC, both in vitro (using cell lines like A-498, 786-O) and in vivo (using tumor xenografts).[5]

  • Combination Therapy Research: Tivozanib is being investigated in combination with other anticancer agents, such as immunotherapy (e.g., nivolumab, pembrolizumab), to enhance therapeutic efficacy in RCC and other solid tumors like biliary tract cancers.[6]

  • Drug Resistance Studies: Researchers use Tivozanib to investigate mechanisms of resistance to anti-angiogenic therapies in cancer.

4. Data Presentation: Clinical Efficacy in Advanced RCC

The efficacy of Tivozanib was demonstrated in the TIVO-3 clinical trial, a randomized, open-label study comparing Tivozanib to Sorafenib in patients with relapsed or refractory advanced RCC who had received at least two prior systemic therapies.[7]

EndpointTivozanib (n=175)Sorafenib (n=175)Hazard Ratio (HR)p-value
Median Progression-Free Survival (PFS) 5.6 months3.9 months0.73 (95% CI: 0.56–0.94)0.016[7]
Overall Response Rate (ORR) 18%8%N/AN/A[8]
Disease Control Rate (at 24 weeks) 46.9%27.4%N/AN/A[8]
3-Year Progression-Free Survival (PFS) Rate 12.3%2.4%N/AN/A[4]

Experimental Protocols

Protocol 1: In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol describes a method to determine the in vitro inhibitory activity of a test compound (e.g., an isoxazole derivative) against VEGFR-2 using a luminescence-based assay that quantifies ATP consumption.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution

  • Poly (Glu, Tyr) 4:1 substrate

  • Test compound (dissolved in DMSO)

  • Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 100-fold the highest final concentration desired. Further dilute these in kinase buffer to achieve a 10x final concentration.

  • Master Mix Preparation: Prepare a master mix containing 1x Kinase Buffer, ATP (at a concentration near the Km for VEGFR-2), and the Poly (Glu, Tyr) substrate.

  • Assay Plate Setup:

    • Add 5 µL of the 10x test compound dilution to the "Test Inhibitor" wells.

    • Add 5 µL of 10% DMSO in kinase buffer to "Positive Control" (100% activity) and "Blank" (no enzyme) wells.

    • Add 20 µL of Master Mix to all wells.

  • Kinase Reaction Initiation:

    • Add 25 µL of diluted recombinant VEGFR-2 enzyme to the "Test Inhibitor" and "Positive Control" wells.

    • Add 25 µL of kinase buffer to the "Blank" wells.

  • Incubation: Cover the plate and incubate at 30°C for 60 minutes.

  • Signal Detection:

    • Equilibrate the plate and the Kinase-Glo® reagent to room temperature.

    • Add 50 µL of Kinase-Glo® reagent to each well to stop the kinase reaction and generate a luminescent signal.

    • Incubate at room temperature for 10 minutes to stabilize the signal.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Subtract the "Blank" values from all other readings. Calculate the percentage of kinase inhibition for each compound concentration relative to the "Positive Control." Plot the percent inhibition against the log of the compound concentration to determine the IC₅₀ value.

Protocol 2: Cell Viability (MTT) Assay

This protocol outlines a method to assess the effect of a test compound on the viability and proliferation of cancer cells.

Materials:

  • Human renal cell carcinoma cell line (e.g., 786-O)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Sterile 96-well clear flat-bottom plates

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Trypsinize and count the 786-O cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[9]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete culture medium. Ensure the final DMSO concentration is below 0.5% to avoid solvent toxicity.[10]

    • Include a "Vehicle Control" (medium with the same final DMSO concentration) and a "Blank" (medium only).

    • Remove the old medium from the cells and add 100 µL of the medium containing the appropriate compound concentrations.

  • Incubation: Incubate the plate for a desired treatment period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[11]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking for 15 minutes.[10][12]

  • Data Acquisition: Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Data Analysis: Subtract the average absorbance of the "Blank" wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the "Vehicle Control." Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value.

Visualizations

VEGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/MAPK Pathway cluster_plc PLCγ Pathway cluster_nucleus Nucleus receptor receptor ligand ligand inhibitor inhibitor pathway_node pathway_node response_node response_node VEGFR VEGFR-1, -2, -3 PI3K PI3K VEGFR->PI3K Activates RAS RAS VEGFR->RAS Activates PLCg PLCg VEGFR->PLCg Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription mTOR->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription IP3_DAG IP3_DAG PLCg->IP3_DAG PKC PKC IP3_DAG->PKC PKC->Transcription Proliferation Proliferation Transcription->Proliferation Migration Migration Transcription->Migration Survival Survival Transcription->Survival VEGF VEGF VEGF->VEGFR Binds Tivozanib Tivozanib (5-Methylisoxazole Derivative) Tivozanib->VEGFR Inhibits ATP Binding

Caption: VEGFR signaling pathway and the point of inhibition by Tivozanib.

Cell_Viability_Workflow step_node step_node reagent_node reagent_node incubation_node incubation_node readout_node readout_node A 1. Seed Cancer Cells in 96-well Plate B Incubate Overnight (Attachment) A->B C 2. Treat with Isoxazole Derivative (Serial Dilutions) B->C D Incubate for 48-72 hours C->D E 3. Add MTT Reagent D->E F Incubate for 2-4 hours E->F G 4. Add Solubilization Solution F->G H Incubate for 15 min (Dissolve Crystals) G->H I 5. Measure Absorbance (570 nm) H->I J 6. Calculate % Viability and Determine IC50 I->J

References

Application Notes and Protocols for 3-(5-Methylisoxazol-3-yl)-3-oxopropanenitrile as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole moiety is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its role in the development of potent kinase inhibitors. Numerous isoxazole derivatives have been synthesized and evaluated against a variety of protein kinases, demonstrating broad therapeutic potential in areas such as oncology and inflammatory diseases. While there is limited specific data available for 3-(5-Methylisoxazol-3-yl)-3-oxopropanenitrile as a kinase inhibitor, the presence of the 5-methylisoxazole group, which is also a key structural feature in the approved multi-targeted tyrosine kinase inhibitor Tivozanib, suggests its potential as a starting point for novel kinase inhibitor discovery. Tivozanib is a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs) 1, 2, and 3, highlighting the relevance of this particular isoxazole substitution pattern in kinase binding.[1][2]

These application notes provide a comprehensive overview of the potential applications and experimental protocols for evaluating this compound and related isoxazole derivatives as kinase inhibitors. The protocols are based on established methodologies for characterizing kinase inhibitors and can be adapted for specific research needs.

Disclaimer: The following application notes and protocols are provided as a general guide. Due to the lack of specific experimental data for this compound, these recommendations are based on the known activities of structurally related isoxazole-based kinase inhibitors. Researchers should optimize these protocols for their specific experimental setup.

Potential Kinase Targets and Therapeutic Areas

The isoxazole scaffold has been successfully employed in the development of inhibitors for a diverse range of kinases. Based on existing literature, potential kinase targets for novel isoxazole derivatives like this compound could include:

  • Receptor Tyrosine Kinases (RTKs):

    • VEGFRs: Inhibition of VEGFR signaling is a clinically validated anti-angiogenic strategy in cancer therapy.[1]

    • Platelet-Derived Growth Factor Receptors (PDGFRs): Implicated in tumor growth and angiogenesis.

    • Epidermal Growth Factor Receptor (EGFR): A key target in various epithelial cancers.

  • Non-Receptor Tyrosine Kinases:

    • Src Family Kinases: Involved in cell proliferation, survival, and migration.

  • Serine/Threonine Kinases:

    • p38 Mitogen-Activated Protein (MAP) Kinase: A key mediator of inflammatory responses.

    • c-Jun N-terminal Kinase (JNK): Involved in stress signaling and apoptosis.

    • Casein Kinase 1 (CK1): Plays a role in various cellular processes, including Wnt signaling.

The potential therapeutic applications for a novel isoxazole-based kinase inhibitor are therefore broad and could encompass:

  • Oncology: Treatment of solid tumors and hematological malignancies through anti-proliferative and anti-angiogenic mechanisms.

  • Inflammatory Diseases: Modulation of inflammatory responses in conditions such as rheumatoid arthritis and inflammatory bowel disease.

  • Neurodegenerative Diseases: Targeting kinases involved in neuronal apoptosis and inflammation.

Data Presentation: Kinase Inhibitory Activity of Representative Isoxazole Derivatives

The following table summarizes the inhibitory activities of various isoxazole-containing compounds against different kinases to provide a reference for the potential potency of novel derivatives.

Compound ClassTarget KinaseIC50 (µM)Reference
3-Amino-benzo[d]isoxazolesVEGFR20.007-0.035
3-Amino-benzo[d]isoxazolesPDGFRβ0.004-0.021
Isoxazole DerivativesJNK30.085
Isoxazole Derivativesp38α0.17
3,4-Diaryl-isoxazole DerivativesCK1δ0.033[3]
Tivozanib (contains 5-methylisoxazol-3-yl)VEGFR10.021[1]
Tivozanib (contains 5-methylisoxazol-3-yl)VEGFR20.016[1]
Tivozanib (contains 5-methylisoxazol-3-yl)VEGFR30.015[1]

Experimental Protocols

Herein are detailed methodologies for key experiments to characterize the kinase inhibitory potential of this compound.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based ATP Detection)

This assay determines the ability of a test compound to inhibit the activity of a purified kinase by measuring the amount of ATP remaining in the reaction.

Materials:

  • This compound (Test Compound)

  • Purified recombinant kinase (e.g., VEGFR2, JNK1, p38α)

  • Kinase-specific substrate peptide

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or equivalent

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Serially dilute the compound in DMSO to create a concentration range for IC50 determination. Further dilute these solutions in kinase assay buffer to the desired final concentrations (final DMSO concentration should be ≤1%).

  • Kinase Reaction Setup:

    • To the wells of a white, opaque plate, add 2.5 µL of the diluted test compound or vehicle (DMSO in kinase assay buffer).

    • Add 2.5 µL of the kinase solution (pre-diluted in kinase assay buffer) to each well.

    • Add 2.5 µL of the substrate solution (pre-diluted in kinase assay buffer) to each well.

    • To initiate the reaction, add 2.5 µL of ATP solution (at a concentration near the Km for the specific kinase) to each well.

  • Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized for different kinases.

  • Detection:

    • Allow the plate and the Kinase-Glo® reagent to equilibrate to room temperature.

    • Add 10 µL of Kinase-Glo® reagent to each well.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a luminometer.

  • Data Analysis:

    • The luminescent signal is inversely proportional to the amount of ATP consumed and thus, to the kinase activity.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Proliferation Assay (MTT Assay)

This assay assesses the cytotoxic or cytostatic effects of the test compound on cancer cell lines.

Materials:

  • This compound (Test Compound)

  • Cancer cell line (e.g., HUVEC for anti-angiogenesis, A549 for lung cancer, MCF-7 for breast cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin/streptomycin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the percent viability against the logarithm of the compound concentration and determine the IC50 value.

Visualizations

Signaling Pathway Diagram

G Hypothetical Inhibition of VEGFR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg Ras Ras VEGFR->Ras PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis, Survival) ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription VEGF VEGF VEGF->VEGFR Inhibitor 3-(5-Methylisoxazol-3-yl) -3-oxopropanenitrile Inhibitor->VEGFR

Caption: Hypothetical inhibition of the VEGFR signaling pathway by this compound.

Experimental Workflow Diagram

G Workflow for Kinase Inhibitor Evaluation cluster_synthesis Compound Preparation cluster_invitro In Vitro Assays cluster_cellbased Cell-Based Assays cluster_analysis Data Analysis and Interpretation synthesis Synthesis and Purification of This compound kinase_assay Biochemical Kinase Assay (e.g., Luminescence-based) synthesis->kinase_assay ic50_determination IC50 Determination kinase_assay->ic50_determination proliferation_assay Cell Proliferation Assay (e.g., MTT) ic50_determination->proliferation_assay western_blot Western Blot for Pathway Modulation proliferation_assay->western_blot data_analysis Data Analysis and SAR Studies western_blot->data_analysis lead_optimization Lead Optimization data_analysis->lead_optimization

Caption: General experimental workflow for the evaluation of a novel kinase inhibitor candidate.

References

Application Notes and Protocols: Synthesis of 3-(5-Methylisoxazol-3-yl) Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of bioactive 3-(5-methylisoxazol-3-yl) derivatives. The isoxazole scaffold is a prominent feature in many pharmacologically active compounds, and derivatives of 3-(5-methylisoxazol-3-yl) have shown significant promise in drug discovery, particularly in the development of anticancer agents.

Introduction

The 3-(5-methylisoxazol-3-yl) moiety is a key pharmacophore found in a variety of therapeutic agents. Its unique electronic and steric properties contribute to favorable interactions with biological targets, leading to a range of activities including kinase inhibition and antineoplastic effects. This document will focus on the synthesis and biological evaluation of two important classes of these derivatives: ureas, exemplified by the FDA-approved drug Tivozanib, and styrylquinazolinones, which have demonstrated potent antileukemic activity.

Data Presentation

Table 1: Biological Activity of 3-(5-Methylisoxazol-3-yl) Urea Derivatives (Tivozanib)
CompoundTargetIC50Clinical Trial EndpointResult
TivozanibVEGFR-1, -2, -3Picomolar range[1]Progression-Free Survival (PFS) in advanced Renal Cell Carcinoma (RCC)11.9 months (vs. 9.1 months for sorafenib)[2][3]
TivozanibVEGFR-1, -2, -3Picomolar range[1]Overall Response Rate (ORR) in advanced RCC33% (vs. 23% for sorafenib)[2]
Tivozanibc-KIT, PDGFRβNanomolar range[1]Not ApplicableHigher concentrations needed for inhibition compared to VEGFRs[4]
Table 2: In Vitro Antileukemic Activity of 3-(5-Methylisoxazol-3-yl)-2-styrylquinazolin-4(3H)-ones
Compound IDSubstitution on Styryl MoietyL-1210 IC50 (µM)K-562 IC50 (µM)HL-60 IC50 (µM)
8a 2-Cl>50>50>50
8b 3-Cl152520
8c 4-Cl10128
8d 2,4-diCl584
8e 3,4-diCl352
8f 4-F203025
8g 4-Br8106
8h 4-CH3304035
8i 4-OCH3253530
8j 3,4,5-triOCH3241
8k 4-NO2>50>50>50
8l 4-N(CH3)240>5045

Data extracted from Farmaco (2004), 59(6), 451-5.[5]

Experimental Protocols

Protocol 1: Synthesis of 3-Amino-5-methylisoxazole (Key Intermediate)

This protocol describes a three-step synthesis of the crucial building block, 3-amino-5-methylisoxazole, starting from readily available materials.[6]

Step 1: Synthesis of Acetoacetonitrile

  • To a solution of diisopropylamine (35.4 g, 0.35 mol) in tetrahydrofuran (140 mL) cooled to below -30 °C, add n-butyllithium in n-hexane (140 mL, 0.35 mol, 2.5 M) dropwise under a nitrogen atmosphere.

  • After the addition is complete, stir the reaction mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to below -78 °C and add a solution of ethyl acetate (30.8 g, 0.35 mol) and acetonitrile (10.3 g, 0.25 mol) dropwise.

  • After the addition, allow the reaction to stir at room temperature for 2 hours.

  • Quench the reaction with 2N HCl to adjust the pH to 5-6.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain acetoacetonitrile as a colorless oil (yield: 87%).[6]

Step 2: Synthesis of the Hydrazone Intermediate

  • React the acetoacetonitrile from Step 1 with p-toluenesulfonyl hydrazide. (Note: Specific reaction conditions for this step were not detailed in the provided search results but is a standard procedure in organic synthesis).

Step 3: Ring Closure to form 3-Amino-5-methylisoxazole

  • Perform a ring closure reaction of the hydrazone intermediate from Step 2 with hydroxylamine under alkaline conditions to yield 3-amino-5-methylisoxazole.[6] (Note: Detailed conditions can be adapted from similar isoxazole syntheses).

Protocol 2: Synthesis of Tivozanib (A 3-(5-Methylisoxazol-3-yl) Urea Derivative)

This protocol outlines the final step in the synthesis of Tivozanib, a potent VEGFR inhibitor.[7]

  • In a 250 mL three-neck flask, combine 3-amino-5-methylisoxazole (5.0 g, 0.051 mol), phenyl chloroformate (7.98 g, 0.051 mol), and 4-[(4-amino-3-chlorophenyl)oxy]-6,7-dimethoxyquinoline (17 g, 0.051 mol) in 100 mL of N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to reflux for 5 hours.

  • Cool the mixture to room temperature.

  • Add 100 mL of absolute ethanol and stir.

  • Collect the precipitate by suction filtration.

  • Dry the solid to obtain Tivozanib (yield: 86.1%).[7]

Protocol 3: Synthesis of 3-(5-Methylisoxazol-3-yl)-2-styrylquinazolin-4(3H)-ones

This protocol describes the synthesis of a series of styrylquinazolinone derivatives with antileukemic activity.[5]

  • To a solution of 3-(5-methylisoxazol-3-yl)-2-methylquinazolin-4(3H)-one in acetic acid, add the appropriate substituted benzoic aldehyde.

  • Reflux the reaction mixture for 12 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture.

  • Isolate and purify the product by standard methods (e.g., crystallization or chromatography) to obtain the desired 3-(5-methylisoxazol-3-yl)-2-styrylquinazolin-4(3H)-one derivative.[5]

Mandatory Visualization

Synthesis_Workflow Start Starting Materials (Ethyl Acetate, Acetonitrile) Intermediate1 Acetoacetonitrile Start->Intermediate1 Claisen Condensation Intermediate2 3-Amino-5-methylisoxazole Intermediate1->Intermediate2 Hydrazone formation & Cyclization Product1 3-(5-Methylisoxazol-3-yl) Urea Derivatives (e.g., Tivozanib) Intermediate2->Product1 Urea Formation Product2 3-(5-Methylisoxazol-3-yl) Styrylquinazolinones Intermediate2->Product2 Condensation Substrates Substituted Benzaldehydes or 4-[(4-amino-3-chlorophenyl)oxy]- 6,7-dimethoxyquinoline Substrates->Product1 Substrates->Product2

Caption: General synthetic workflow for 3-(5-methylisoxazol-3-yl) derivatives.

VEGFR_Signaling_Pathway VEGF VEGF VEGFR VEGFR-1, -2, -3 VEGF->VEGFR Binds to PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K MAPK MAPK VEGFR->MAPK Tivozanib Tivozanib Tivozanib->VEGFR Inhibits (ATP-binding site) Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) PLCg->Angiogenesis Akt Akt PI3K->Akt ERK ERK MAPK->ERK Akt->Angiogenesis ERK->Angiogenesis

Caption: Tivozanib inhibits the VEGFR signaling pathway, blocking angiogenesis.[8][9]

References

Application Notes and Protocols for the Large-Scale Synthesis of 2-(5-Methylisoxazol-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(5-Methylisoxazol-3-yl)acetonitrile is a pivotal intermediate in the synthesis of a variety of pharmaceutical compounds, most notably as a key building block in the development of numerous therapeutic agents.[1] Its structural motif, featuring both an isoxazole ring and a reactive nitrile group, allows for diverse chemical modifications, making it a valuable component in medicinal chemistry.[1] The growing demand for this intermediate necessitates robust, scalable, and efficient synthetic methods to ensure a consistent and high-purity supply for research, clinical trials, and potential commercial manufacturing.[1]

This document provides detailed protocols for the large-scale synthesis of 2-(5-Methylisoxazol-3-yl)acetonitrile, focusing on the most industrially viable and scalable routes. A comparative analysis of different synthetic strategies is presented to aid researchers in selecting the most appropriate method based on available starting materials, desired scale, and safety considerations.

Comparative Analysis of Synthetic Routes

Three primary synthetic strategies have been identified for the preparation of 2-(5-Methylisoxazol-3-yl)acetonitrile. The following table summarizes the key features of each route, allowing for a direct comparison of their advantages and disadvantages.[2]

FeatureRoute 1: Two-Step Nucleophilic SubstitutionRoute 2: One-Pot Isoxazole Ring FormationRoute 3: Sandmeyer Reaction
Starting Materials 3-(Hydroxymethyl)-5-methylisoxazoleAcetoacetonitrile, Hydroxylamine Hydrochloride3-Amino-5-methylisoxazole
Key Transformation Halogenation followed by Nucleophilic Substitution (SN2)CyclocondensationDiazotization, Copper-catalyzed Cyanation
Number of Steps 21 (One-Pot)1 (One-Pot)
Potential Yield High (Overall 60-80%)Good to HighModerate to Good
Scalability GoodGoodModerate (Caution with diazonium salts)
Reagent Toxicity High (Thionyl chloride, Sodium cyanide)Low to ModerateModerate (Diazonium salts can be explosive)
Key Advantages High overall yield and purity.Convergent, one-pot synthesis.Utilizes a readily available starting material.

Experimental Protocols

Route 1: Two-Step Nucleophilic Substitution

This is a widely adopted and scalable method for the large-scale production of 2-(5-Methylisoxazol-3-yl)acetonitrile.[1] The process involves the initial conversion of 3-(hydroxymethyl)-5-methylisoxazole to its corresponding chloride, followed by a nucleophilic substitution with a cyanide salt.[1]

Step 1: Synthesis of 3-(Chloromethyl)-5-methylisoxazole

This protocol describes the chlorination of 3-(hydroxymethyl)-5-methylisoxazole using thionyl chloride.[1]

  • Materials and Reagents:

    • 3-(Hydroxymethyl)-5-methylisoxazole (1.0 eq)

    • Thionyl chloride (SOCl₂) (1.2 eq)[1]

    • Pyridine (catalytic, 0.1 eq)[1]

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a stirred solution of 3-(hydroxymethyl)-5-methylisoxazole in dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add a catalytic amount of pyridine.[1]

    • Slowly add thionyl chloride dropwise to the reaction mixture, ensuring the temperature is maintained below 5 °C.[1]

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.[1]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, carefully quench the reaction by pouring it into an ice-cold saturated aqueous sodium bicarbonate solution.[1]

    • Separate the organic layer and extract the aqueous layer with DCM.[1]

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[1]

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain crude 3-(chloromethyl)-5-methylisoxazole.

    • The crude product can be purified by vacuum distillation to yield a colorless to pale yellow oil.[1]

  • Expected Yield: 85-95%[1]

Step 2: Synthesis of 2-(5-Methylisoxazol-3-yl)acetonitrile

This protocol details the nucleophilic substitution of 3-(chloromethyl)-5-methylisoxazole with sodium cyanide.[1]

  • Materials and Reagents:

    • 3-(Chloromethyl)-5-methylisoxazole (1.0 eq)

    • Sodium cyanide (NaCN) (1.5 eq)[1]

    • Tetrabutylammonium bromide (TBAB) (0.05 eq)[1]

    • Acetonitrile or Dimethylformamide (DMF)

    • Water

    • Diethyl ether or Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Caution: Sodium cyanide is highly toxic. Handle with extreme care using appropriate personal protective equipment in a well-ventilated fume hood.

    • In a reaction vessel, dissolve 3-(chloromethyl)-5-methylisoxazole and the phase-transfer catalyst (TBAB) in a suitable organic solvent such as acetonitrile or DMF.[1]

    • In a separate vessel, dissolve sodium cyanide in water to create a concentrated aqueous solution.[1]

    • Add the aqueous sodium cyanide solution to the organic solution and heat the biphasic mixture to 50-60 °C with vigorous stirring.[1]

    • Monitor the reaction by TLC or HPLC until the starting material is consumed (typically 6-12 hours).[1]

    • After completion, cool the reaction mixture to room temperature and add water to dissolve any remaining salts.[1]

    • Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).[1]

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1]

    • Filter and concentrate the solvent under reduced pressure to obtain the crude 2-(5-Methylisoxazol-3-yl)acetonitrile.[1]

    • Purify the crude product by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a white to off-white solid.[1]

  • Expected Yield: 70-85%[1]

Route 2: One-Pot Isoxazole Ring Formation

This convergent strategy involves the construction of the isoxazole ring from a β-ketonitrile and hydroxylamine, offering an efficient one-pot synthesis.[2]

  • Materials and Reagents:

    • Acetoacetonitrile (1.0 eq)

    • Hydroxylamine hydrochloride (1.1 eq)[2]

    • Sodium acetate or Pyridine (1.1 eq)[2]

    • Ethanol or Acetic acid

    • Water

    • Dichloromethane or Ethyl acetate

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve acetoacetonitrile in a suitable solvent such as ethanol or acetic acid.[2]

    • To this solution, add hydroxylamine hydrochloride and a base such as sodium acetate or pyridine.[2]

    • Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by TLC.[2]

    • After completion, remove the solvent under reduced pressure.[2]

    • Take up the residue in water and extract with an organic solvent.[2]

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.[2]

    • After filtration and concentration, purify the crude product by column chromatography to yield 2-(5-Methylisoxazol-3-yl)acetonitrile.[2]

Route 3: Sandmeyer Reaction

This pathway utilizes the readily available 3-amino-5-methylisoxazole.[2]

  • Materials and Reagents:

    • 3-Amino-5-methylisoxazole (1.0 eq)

    • Hydrochloric acid (aqueous solution)

    • Sodium nitrite (1.05 eq)[2]

    • Copper(I) cyanide (1.2 eq)[2]

    • Sodium cyanide (1.2 eq)[2]

    • Water

    • Dichloromethane or Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • Cool a solution of 3-amino-5-methylisoxazole in an aqueous solution of hydrochloric acid to 0-5 °C in an ice bath.[2]

    • Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes.[2]

    • In a separate flask, prepare a solution of copper(I) cyanide and sodium cyanide in water and heat it to 60-70 °C.[2]

    • Slowly add the diazonium salt solution to the heated copper(I) cyanide solution.

    • After the addition is complete, stir the reaction mixture at the same temperature for 1-2 hours.

    • Cool the mixture to room temperature and extract with an organic solvent (e.g., dichloromethane or ethyl acetate).[2]

    • Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and concentrate.[2]

    • Purify the crude product by column chromatography to yield 2-(5-Methylisoxazol-3-yl)acetonitrile.[2]

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the recommended two-step nucleophilic substitution pathway for the large-scale synthesis of 2-(5-Methylisoxazol-3-yl)acetonitrile.

Synthesis_Workflow cluster_step1 Step 1 cluster_step2 Step 2 start1 Start: 3-(Hydroxymethyl)-5-methylisoxazole reagents1 Reagents: Thionyl Chloride, Pyridine (cat.), DCM reaction1 Chlorination (0°C to RT, 4-6h) reagents1->reaction1 workup1 Work-up: Aqueous NaHCO₃ quench, Extraction, Drying reaction1->workup1 purification1 Purification: Vacuum Distillation workup1->purification1 intermediate Intermediate: 3-(Chloromethyl)-5-methylisoxazole purification1->intermediate reagents2 Reagents: Sodium Cyanide, TBAB, Acetonitrile/Water reaction2 Cyanation (50-60°C, 6-12h) intermediate->reaction2 reagents2->reaction2 workup2 Work-up: Aqueous work-up, Extraction, Drying reaction2->workup2 purification2 Purification: Vacuum Distillation or Recrystallization workup2->purification2 product Final Product: 2-(5-Methylisoxazol-3-yl)acetonitrile purification2->product

Caption: Workflow for the two-step synthesis of 2-(5-Methylisoxazol-3-yl)acetonitrile.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(5-Methylisoxazol-3-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to optimize the yield of 3-(5-Methylisoxazol-3-yl)-3-oxopropanenitrile synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically achieved via a Claisen-type condensation of an ester of 5-methylisoxazole-3-carboxylic acid with acetonitrile.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Base: The base (e.g., sodium hydride, potassium tert-butoxide) may have degraded due to improper storage or handling. 2. Insufficient Base: An inadequate amount of base may not be enough to deprotonate the acetonitrile to initiate the condensation. 3. Wet Reagents or Solvents: The presence of water will quench the strong base and inhibit the reaction. 4. Low Reaction Temperature: The reaction may not have reached the necessary activation energy.1. Use a fresh, unopened container of the base. Ensure it is handled under an inert atmosphere (e.g., nitrogen or argon). 2. Use at least one equivalent of a strong base. The product is more acidic than acetonitrile, so a full equivalent is necessary to drive the reaction to completion.[1] 3. Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents. 4. Increase the reaction temperature. Microwave-assisted synthesis can be an effective alternative to conventional heating to increase reaction rates and yields.
Formation of Side Products 1. Self-condensation of the Ester: The ester starting material may react with itself if it has enolizable protons. 2. Amidine Formation: If sodium amide is used as the base, it can react with the nitrile to form an amidine side product.[1] 3. Base-catalyzed Ester Alcoholysis: This can be a competing side-reaction, leading to the formation of the corresponding carboxylic acid.[1]1. Use a non-enolizable ester if possible. Alternatively, slowly add the ester to the deprotonated acetonitrile to minimize its concentration. 2. Use an alternative strong base like sodium hydride or potassium tert-butoxide. [1] 3. Use an aprotic solvent to minimize alcoholysis. Ensure the reaction is run under anhydrous conditions.
Product is an Oil or Difficult to Purify 1. Residual Solvent: Trace amounts of high-boiling point solvents (e.g., DMSO, DMF) can be difficult to remove. 2. Impurities: The presence of unreacted starting materials or side products can prevent crystallization.1. Use a solvent that is easier to remove under vacuum. If a high-boiling solvent is necessary, consider purification by column chromatography. 2. Purify the crude product by flash column chromatography on silica gel. Recrystallization from a suitable solvent system can also be effective.
Reaction Turns Dark Red or Black 1. Decomposition: The starting materials or product may be decomposing at the reaction temperature. 2. Air Oxidation: The reaction may be sensitive to air, leading to oxidative side reactions.1. Lower the reaction temperature and monitor the reaction progress more frequently. 2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the Claisen condensation of an ester of 5-methylisoxazole-3-carboxylic acid (e.g., ethyl 5-methylisoxazole-3-carboxylate) with acetonitrile using a strong base.

Q2: Which base is most effective for this synthesis?

A2: Strong, non-nucleophilic bases are preferred to minimize side reactions. Potassium tert-butoxide (KOt-Bu) and sodium hydride (NaH) are commonly used and have been shown to be effective for the synthesis of β-ketonitriles.[1]

Q3: What are the optimal reaction conditions?

A3: The optimal conditions can vary, but a general starting point is to use anhydrous tetrahydrofuran (THF) as the solvent and to conduct the reaction under an inert atmosphere. Microwave-assisted synthesis at elevated temperatures (e.g., 100-120 °C) for a short duration (10-30 minutes) has been shown to be effective for similar β-ketonitrile syntheses, with yields ranging from 30-72%.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC). A spot for the starting ester should disappear and a new, more polar spot for the β-ketonitrile product should appear.

Q5: What is the best way to purify the final product?

A5: After quenching the reaction with a dilute acid and extracting the product into an organic solvent, the crude product can be purified by flash column chromatography on silica gel. Recrystallization can also be used if a solid product is obtained.

Data Presentation

Table 1: Comparison of Reaction Conditions for β-Ketonitrile Synthesis

Method Base Solvent Temperature Time Typical Yield Reference
Conventional HeatingSodium AmideEtherRefluxSeveral hoursVariable[1]
Conventional HeatingPotassium tert-butoxideTHFRoom Temperature24 hoursModerate to Good[1]
Microwave-AssistedPotassium tert-butoxideTHF100-120 °C10-30 minutes30-72%

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of this compound

This protocol is a general procedure based on microwave-assisted organic synthesis for β-ketonitriles and should be optimized for the specific substrate.

Materials:

  • Ethyl 5-methylisoxazole-3-carboxylate (1.0 equiv)

  • Acetonitrile (1.5 equiv)

  • Potassium tert-butoxide (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • 10 mL microwave reaction vial with a magnetic stir bar

Procedure:

  • In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine ethyl 5-methylisoxazole-3-carboxylate, acetonitrile, and potassium tert-butoxide in anhydrous THF.

  • Seal the vial with a cap.

  • Place the vial in the cavity of a microwave reactor.

  • Irradiate the mixture for 10-30 minutes at a set temperature (e.g., 100-120 °C).

  • After irradiation, cool the vial to room temperature.

  • Quench the reaction with a dilute aqueous solution of hydrochloric acid.

  • Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reagents Combine Starting Materials: - Ethyl 5-methylisoxazole-3-carboxylate - Acetonitrile - Potassium tert-butoxide - Anhydrous THF vial Place in Microwave Vial reagents->vial microwave Microwave Irradiation (100-120 °C, 10-30 min) vial->microwave Seal Vial quench Quench with dilute HCl microwave->quench Cool to RT extract Extract with Ethyl Acetate quench->extract wash Wash with Water and Brine extract->wash dry Dry over Na2SO4 and Concentrate wash->dry chromatography Flash Column Chromatography dry->chromatography product This compound chromatography->product

Caption: Workflow for the synthesis of this compound.

References

Technical Support Center: Synthesis of 3-(5-Methylisoxazol-3-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 3-(5-Methylisoxazol-3-yl)-3-oxopropanenitrile. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common synthetic approach involves a multi-step process starting with the condensation of 3-amino-5-methylisoxazole with a suitable cyanoacetate derivative, such as ethyl 2-cyanoacetate. This reaction forms an enamine intermediate, ethyl 2-cyano-3-((5-methylisoxazol-3-yl)amino)acrylate. Subsequent acidic hydrolysis and decarboxylation of this intermediate yield the target β-keto nitrile, this compound.

Q2: What is the most common side reaction in this synthesis?

A2: The predominant side reaction is the intramolecular cyclization of the enamine intermediate, particularly under high-temperature conditions. This cyclization leads to the formation of an undesired isoxazolo[2,3-a]pyrimidinone byproduct. Careful control of the reaction temperature is crucial to minimize the formation of this impurity.

Q3: Can the nitrile group in the molecule be accidentally hydrolyzed?

A3: Yes, during the acidic hydrolysis step intended to convert the enamine to the β-keto nitrile, the nitrile group can also be hydrolyzed to a carboxylic acid or amide under harsh conditions (e.g., prolonged reaction times or high acid concentration). This can lead to a mixture of products and reduce the yield of the desired compound.

Q4: Are there any known issues with the stability of the starting material, 3-amino-5-methylisoxazole?

A4: 3-amino-5-methylisoxazole can be susceptible to decomposition, especially in the presence of strong acids or bases at elevated temperatures. It is recommended to use it promptly after purification and to avoid unnecessarily harsh reaction conditions.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no yield of the desired product 1. Incorrect reaction conditions: Temperature may be too high, leading to the formation of the cyclized byproduct. 2. Poor quality of starting materials: Impurities in 3-amino-5-methylisoxazole or the cyanoacetate reagent can inhibit the reaction. 3. Inefficient hydrolysis: The hydrolysis of the enamine intermediate may be incomplete.1. Optimize reaction temperature: Conduct the initial condensation at a lower temperature (e.g., room temperature to 50°C) and monitor the reaction progress closely by TLC or LC-MS. 2. Purify starting materials: Ensure the purity of the starting materials before use. 3. Adjust hydrolysis conditions: Use a controlled concentration of acid and monitor the reaction to ensure complete conversion of the intermediate without significant byproduct formation.
Presence of a major, high-melting point byproduct Formation of isoxazolo[2,3-a]pyrimidinone: This is likely the cyclized byproduct formed from the enamine intermediate at elevated temperatures.Lower the reaction temperature: Avoid high temperatures during the condensation step. If the byproduct has already formed, it may be possible to separate it from the desired product by column chromatography, though prevention is preferable.
Difficult purification of the final product Presence of multiple byproducts: This can result from a combination of side reactions, including cyclization, nitrile hydrolysis, and decomposition.Re-evaluate the entire synthetic procedure: Check all reaction parameters, including temperature, reaction time, and stoichiometry of reagents. Consider a milder catalyst or solvent system for the condensation step. For purification, a multi-step approach involving extraction and column chromatography may be necessary.
Inconsistent results between batches Variability in reaction conditions or reagent quality: Minor changes in temperature, reaction time, or the purity of starting materials can lead to significant differences in the outcome.Standardize the protocol: Carefully document and control all reaction parameters. Ensure consistent quality of starting materials from batch to batch.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for the key steps in the synthesis of this compound, based on analogous reactions reported in the literature.

Step Reactants Solvent Catalyst Temperature (°C) Time (h) Typical Yield (%)
1. Enamine Formation 3-amino-5-methylisoxazole, Ethyl 2-cyanoacetateEthanolPiperidine (catalytic)25-502-670-85
2. Hydrolysis & Decarboxylation Enamine intermediateAqueous HCl-50-701-360-75

Experimental Protocol

Synthesis of this compound

Step 1: Synthesis of Ethyl 2-cyano-3-((5-methylisoxazol-3-yl)amino)acrylate (Enamine Intermediate)

  • To a solution of 3-amino-5-methylisoxazole (1.0 eq) in absolute ethanol, add ethyl 2-cyanoacetate (1.1 eq).

  • Add a catalytic amount of piperidine (0.1 eq) to the mixture.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product may precipitate out of the solution. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure to induce crystallization.

  • Wash the collected solid with cold ethanol and dry under vacuum to obtain the enamine intermediate.

Step 2: Synthesis of this compound

  • Suspend the enamine intermediate from Step 1 in a 1:1 mixture of water and 2M hydrochloric acid.

  • Heat the mixture to 60°C with vigorous stirring for 1-2 hours. Monitor the hydrolysis and decarboxylation by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Troubleshooting Workflow

TroubleshootingWorkflow start Problem: Low Yield or Impure Product check_temp Was the reaction temperature kept below 60°C during condensation? start->check_temp high_temp High Temperature Side Reaction check_temp->high_temp No check_hydrolysis Was the hydrolysis step monitored for completion and byproduct formation? check_temp->check_hydrolysis Yes solution_temp Solution: Lower temperature to 25-50°C and monitor closely. high_temp->solution_temp incomplete_hydrolysis Incomplete Hydrolysis check_hydrolysis->incomplete_hydrolysis No (Incomplete) nitrile_hydrolysis Nitrile Hydrolysis Side Reaction check_hydrolysis->nitrile_hydrolysis No (Byproducts) check_purity Were the starting materials pure? check_hydrolysis->check_purity Yes solution_hydrolysis_incomplete Solution: Increase reaction time or acid concentration slightly. Monitor carefully. incomplete_hydrolysis->solution_hydrolysis_incomplete solution_nitrile_hydrolysis Solution: Use milder acid conditions or shorter reaction time. nitrile_hydrolysis->solution_nitrile_hydrolysis impure_sm Impure Starting Materials check_purity->impure_sm No success Successful Synthesis check_purity->success Yes solution_purity Solution: Purify starting materials before use. impure_sm->solution_purity

How to improve the purity of 3-(5-Methylisoxazol-3-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals. It provides detailed troubleshooting advice and protocols to address common challenges encountered during the synthesis and purification of 3-(5-Methylisoxazol-3-yl)-3-oxopropanenitrile.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product is a dark-colored oil or waxy solid, not the expected crystalline material. What went wrong?

A1: This issue, often referred to as "oiling out," can be caused by several factors:

  • Residual Solvents: Incomplete removal of reaction or extraction solvents (e.g., THF, Ethyl Acetate) can prevent crystallization.

  • Presence of Impurities: Unreacted starting materials or reaction by-products can act as impurities, depressing the melting point and inhibiting crystal lattice formation.

  • Rapid Cooling: Cooling the crystallization solution too quickly can lead to the product separating as a supercooled liquid or amorphous solid instead of an ordered crystal lattice.

Troubleshooting Steps:

  • Ensure Complete Solvent Removal: Dry the crude product thoroughly under high vacuum, possibly with gentle heating if the compound is thermally stable.

  • Attempt Trituration: Try stirring the oil or waxy solid vigorously with a poor solvent in which the desired product is insoluble but impurities may dissolve (e.g., cold diethyl ether or a hexane/ethyl acetate mixture). This can sometimes induce crystallization.

  • Re-evaluate Crystallization Conditions: Re-dissolve the material in a minimal amount of a suitable hot solvent and allow it to cool very slowly. Insulating the flask can help promote slow crystal growth. If it still oils out, add a small amount of additional solvent and repeat the slow cooling process.

Q2: The purity of my product by HPLC is low (<95%). What are the likely impurities and how can I remove them?

A2: Low purity is typically due to starting materials or side-products from the synthesis, which is often a Claisen-type condensation. The most common impurities are outlined in the table below.

Data Presentation: Potential Impurities and Their Origin

Impurity NameStructureLikely OriginRecommended Removal Method
Ethyl 5-methylisoxazole-3-carboxylateUnreacted starting material.Column Chromatography, Recrystallization.
AcetonitrileCH₃CNUnreacted starting material/reaction solvent.Evaporation under vacuum.
3-(5-Methylisoxazol-3-yl)-3-oxopropanamidePartial hydrolysis of the nitrile group during workup or purification, especially under acidic or basic conditions.[1][2][3]Column Chromatography.
5-Methylisoxazole-3-carboxylic acidHydrolysis of the starting ester or the final product's nitrile and keto groups.[1][4]Aqueous basic wash (e.g., with NaHCO₃ solution) during workup, followed by Column Chromatography.

Q3: My NMR spectrum shows broad peaks and an incorrect integration for the methylene (-CH₂-) protons. What does this indicate?

A3: The methylene protons in this compound are acidic and can exist in equilibrium with its enol tautomer. This keto-enol tautomerism can lead to peak broadening in the NMR spectrum. The presence of acidic or basic impurities can catalyze this exchange, exacerbating the issue.

Troubleshooting Steps:

  • Purify the Sample: Use column chromatography or recrystallization to remove impurities that may be catalyzing the keto-enol exchange.

  • Acquire Spectrum at Low Temperature: Cooling the NMR probe can slow down the rate of tautomerization, resulting in sharper peaks.

  • Use a Deuterated Acid/Base Spike: Adding a drop of D₂O or deuterated acetic acid can sometimes sharpen exchangeable proton signals, though this may not be suitable for the methylene protons.

Q4: I am losing a significant amount of product during recrystallization. How can I improve my recovery?

A4: Low recovery is a common issue in recrystallization and can be addressed by optimizing the procedure.

  • Excess Solvent: Using too much hot solvent will keep more of your product dissolved when the solution is cooled.

  • Premature Crystallization: If the product crystallizes in the funnel during hot filtration, you will lose a significant portion of your yield.

  • Incomplete Cooling: Not cooling the solution for a sufficient amount of time or to a low enough temperature will result in a lower yield of crystals.

Troubleshooting Steps:

  • Use the Minimum Amount of Hot Solvent: Add the hot solvent portion-wise until the solid just dissolves.

  • Pre-heat the Filtration Apparatus: Before hot filtration, pre-heat the funnel and filter flask with hot solvent vapor to prevent the product from crashing out.

  • Maximize Cooling: After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation before filtration.[5]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This method is effective for removing small amounts of impurities from a solid product. The key is selecting an appropriate solvent.

1. Solvent Selection:

  • Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating.

  • An ideal solvent will dissolve the compound when hot but not at room temperature.[6]

  • Good starting solvents to test for this polar molecule include isopropanol, ethanol, ethyl acetate, and acetone/water or ethanol/water mixtures.[5][6]

2. Recrystallization Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring.

  • Continue to add small portions of the hot solvent until the solid is completely dissolved.

  • (Optional - for colored impurities) If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.

  • (Optional - for insoluble impurities) If insoluble impurities or charcoal are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cover the flask and allow the solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.

  • Collect the crystals by vacuum filtration using a Büchner funnel.[5]

  • Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.

  • Dry the crystals under vacuum to a constant weight.

Protocol 2: Purification by Silica Gel Column Chromatography

This technique is highly effective for separating the target compound from unreacted starting materials and by-products with different polarities.[7][8]

1. Preparation:

  • Select an Eluent System: Use Thin Layer Chromatography (TLC) to find a solvent system that provides good separation. A good starting point is a mixture of hexane and ethyl acetate. For polar compounds, a dichloromethane/methanol system may also be effective.[9] The target compound should have an Rf value of approximately 0.3-0.4.[8]

  • Prepare the Column: Pack a glass column with silica gel using the chosen eluent (wet packing is recommended).

2. Chromatography Procedure:

  • Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent (like dichloromethane).

  • Adsorb the sample onto a small amount of silica gel by concentrating the solution in the presence of the silica.

  • Carefully add the dried, adsorbed sample to the top of the prepared column.

  • Begin eluting the column with the chosen solvent system.

  • Collect fractions and monitor their composition by TLC.

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure (rotary evaporation) to yield the purified product.

Visualizations

Troubleshooting_Flowchart start Low Purity of Crude Product issue What is the physical state? start->issue oil Product is an Oil / Waxy Solid issue->oil Oil/Waxy solid Product is a Solid issue->solid Solid oil_q1 Are there colored impurities? oil->oil_q1 solid_q1 Are starting materials visible by TLC/NMR? solid->solid_q1 triturate Triturate with a poor solvent (e.g., cold ether/hexane) oil_q1->triturate No chromatography Purify by Column Chromatography (Protocol 2) oil_q1->chromatography Yes solid_q1->chromatography Yes recrystallize Purify by Recrystallization (Protocol 1) solid_q1->recrystallize No re_dissolve Re-dissolve and attempt slow recrystallization (Protocol 1) triturate->re_dissolve

Caption: Troubleshooting flowchart for purity issues.

Recrystallization_Workflow start Crude Solid dissolve Dissolve in minimum hot solvent start->dissolve hot_filter Hot Gravity Filtration (optional) dissolve->hot_filter cool_slowly Cool slowly to Room Temperature hot_filter->cool_slowly ice_bath Chill in Ice Bath cool_slowly->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter dry Dry Crystals under Vacuum vac_filter->dry end Pure Crystalline Product dry->end

Caption: Experimental workflow for recrystallization.

Impurity_Formation cluster_reactants Starting Materials cluster_products Products & Impurities ester Ethyl 5-methylisoxazole-3-carboxylate product Target Product ester->product Base, Acetonitrile (Claisen Condensation) acetonitrile Acetonitrile acetonitrile->product amide Amide Impurity product->amide H₂O / H⁺ or OH⁻ (Partial Hydrolysis) acid Carboxylic Acid Impurity amide->acid H₂O / H⁺ or OH⁻ (Full Hydrolysis)

Caption: Potential impurity formation pathways.

References

Technical Support Center: Troubleshooting Low Yield in Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with low yields in isoxazole synthesis. The guidance is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

General Questions

Q1: What are the primary and most versatile methods for synthesizing isoxazoles?

A1: The two principal and most adaptable methods for isoxazole synthesis are the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the condensation of 1,3-dicarbonyl compounds with hydroxylamine.[1][2][3] Other notable methods include the reaction of α,β-unsaturated ketones with hydroxylamine and the cycloisomerization of α,β-acetylenic oximes.[1][4]

Q2: How do solvent and temperature critically affect the yield and regioselectivity of isoxazole synthesis?

A2: Solvent and temperature are critical parameters that significantly influence the outcome of isoxazole synthesis. The choice of solvent can impact reactant solubility, reaction rate, and the regioselectivity of 1,3-dipolar cycloadditions.[1] Temperature optimization is crucial for controlling reaction kinetics; excessively high temperatures can lead to the formation of side products and decomposition, while temperatures that are too low may result in slow or incomplete reactions.[1][5]

Troubleshooting 1,3-Dipolar Cycloaddition Reactions

Q3: My 1,3-dipolar cycloaddition reaction is resulting in low yields. What are the likely causes and how can I address them?

A3: Low yields in 1,3-dipolar cycloadditions can arise from several factors. A frequent issue is the rapid dimerization of the in situ generated nitrile oxide to form furoxans.[1][5][6] To minimize this, consider using a slight excess of the alkyne dipolarophile.[1] The choice of base and solvent for generating the nitrile oxide is also crucial.[1] Additionally, optimizing the reaction temperature is important, as higher temperatures can sometimes favor dimerization over the desired cycloaddition.[1]

Q4: I am observing significant formation of furoxan byproduct. How can I minimize this side reaction?

A4: Furoxan formation is a common side reaction caused by the dimerization of the nitrile oxide intermediate.[6][7] To minimize this:

  • Slow Addition: If not generating the nitrile oxide in situ, add the nitrile oxide solution slowly to the reaction mixture containing the alkyne. This maintains a low instantaneous concentration of the nitrile oxide, favoring the reaction with the alkyne over dimerization.[7]

  • Use of Excess Alkyne: Employing a significant excess of the alkyne can help to outcompete the dimerization reaction.[7]

  • Optimize Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of dimerization more significantly than the rate of the desired cycloaddition.[5][7]

  • In Situ Generation: Generate the nitrile oxide in situ in the presence of the dipolarophile to ensure it reacts as it is formed.[8]

Q5: How can I improve the in situ generation of the nitrile oxide?

A5: The efficiency of in situ nitrile oxide generation is critical. Key factors include the choice of precursor and the method of generation. Common precursors are aldoximes, which can be oxidized, or hydroximoyl chlorides, which are dehydrohalogenated.[1][6][8]

  • Precursor Quality: Ensure the purity of your starting materials, such as the aldoxime or hydroximoyl chloride.[1]

  • Choice of Base: For dehydrohalogenation of hydroximoyl chlorides, use a non-nucleophilic base like triethylamine or N,N-diisopropylethylamine.[1][8]

  • Oxidizing Agents: For the oxidation of aldoximes, reagents such as N-Chlorosuccinimide (NCS), Chloramine-T, or hypervalent iodine reagents are frequently used.[6]

Q6: I am observing the formation of isomeric products. How can I improve the regioselectivity?

A6: The formation of isomers is a common challenge, particularly in 1,3-dipolar cycloaddition reactions where regioselectivity is influenced by both electronic and steric factors of the dipole and dipolarophile.[1][7]

  • Substituent Effects: The electronic nature of the substituents on both the alkyne and the nitrile oxide plays a crucial role. Generally, terminal alkynes react with high regioselectivity to yield 3,5-disubstituted isoxazoles.[7]

  • Catalysis: The use of catalysts can promote the formation of specific regioisomers. For instance, copper(I)-catalyzed cycloadditions often favor the formation of 3,5-disubstituted isoxazoles.[7]

  • Steric Hindrance: Bulky substituents on either the alkyne or the nitrile oxide can direct the cycloaddition to favor the sterically less hindered product.[5][7]

Troubleshooting Condensation of 1,3-Dicarbonyl Compounds with Hydroxylamine

Q7: I am getting a mixture of two regioisomeric isoxazoles from the reaction of an unsymmetrical 1,3-dicarbonyl compound with hydroxylamine. How can I selectively synthesize the desired isomer?

A7: Controlling regioselectivity is a common challenge when using unsymmetrical β-dicarbonyl compounds. Here are some strategies to improve selectivity:

  • Solvent Choice: The polarity of the solvent can influence which carbonyl group of the β-dicarbonyl compound is more reactive towards hydroxylamine.[7]

  • pH Control: The pH of the reaction medium is a critical factor. Acidic conditions often favor the formation of one regioisomer, while neutral or basic conditions may favor the other.[9] Careful optimization of the pH is therefore essential for achieving high regioselectivity.

Data Presentation: Reaction Condition Optimization

The following tables summarize quantitative data for optimizing isoxazole synthesis via 1,3-dipolar cycloaddition.

Table 1: Optimization of Milling Time for Solvent-Free 1,3-Dipolar Cycloaddition

EntryAlkyneHydroxyimidoyl ChlorideMilling Time (min)Yield (%)
12a3a1085
22a3a2090
32a3a3092
42a3a4088
52c3b1075
62d3b3082

Data adapted from a study on mechanochemical synthesis. Optimal milling times were generally found to be between 10 and 30 minutes.[10]

Table 2: Effect of Base and Solvent on Yield

EntryBase (equiv.)SolventTemperature (°C)Yield (%)
1Triethylamine (1.5)TolueneRoom Temp78
2Triethylamine (1.5)DichloromethaneRoom Temp72
3DIPEA (1.5)TolueneRoom Temp81
4Triethylamine (1.5)Toluene6065 (increased byproduct)
5Triethylamine (2.0)TolueneRoom Temp85

This table represents typical optimization parameters. The choice of a non-nucleophilic base and an appropriate solvent is crucial for efficient nitrile oxide generation.[1][5][8]

Experimental Protocols

Protocol 1: General Procedure for 1,3-Dipolar Cycloaddition via Dehydrohalogenation of a Hydroximoyl Chloride
  • To a solution of the alkyne (1.0 mmol) in a suitable solvent (e.g., toluene, 5 mL) is added the N-hydroximidoyl chloride (1.1 mmol).

  • A non-nucleophilic base, such as triethylamine (1.5 mmol), is added dropwise to the mixture at room temperature.[5]

  • The reaction is stirred at room temperature for 12-24 hours, while monitoring its progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is filtered to remove the triethylamine hydrochloride salt.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired isoxazole.

Protocol 2: General Procedure for Condensation of a 1,3-Diketone with Hydroxylamine
  • A mixture of the 1,3-diketone (10 mmol) and hydroxylamine hydrochloride (15 mmol) in ethanol (30 mL) is prepared.[11]

  • An aqueous solution of a base (e.g., 40% KOH, 5 mL) is added to the mixture.[11] The pH can be adjusted to favor the desired regioisomer.[9]

  • The reaction mixture is heated to reflux for 12 hours and the progress is monitored by TLC.[11]

  • After cooling to room temperature, the mixture is poured into crushed ice and extracted with a suitable organic solvent (e.g., diethyl ether, 3 x 30 mL).[11]

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization to yield the pure isoxazole.[8][11]

Mandatory Visualizations

Troubleshooting_Low_Yield start Low Isoxazole Yield synthesis_method Identify Synthesis Method start->synthesis_method cycloaddition 1,3-Dipolar Cycloaddition synthesis_method->cycloaddition Cycloaddition condensation 1,3-Dicarbonyl Condensation synthesis_method->condensation Condensation check_byproduct Furoxan byproduct observed? cycloaddition->check_byproduct check_isomers Mixture of regioisomers? condensation->check_isomers slow_addition Slowly add nitrile oxide precursor Use excess alkyne check_byproduct->slow_addition Yes check_reagents Check Purity of Reagents Optimize Base/Solvent check_byproduct->check_reagents No slow_addition->check_reagents optimize_temp Optimize Temperature check_reagents->optimize_temp end Improved Yield optimize_temp->end optimize_ph Optimize Reaction pH (Acidic vs. Basic/Neutral) check_isomers->optimize_ph Yes check_reagents_cond Check Purity of 1,3-Dicarbonyl and Hydroxylamine check_isomers->check_reagents_cond No optimize_solvent Optimize Solvent Polarity optimize_ph->optimize_solvent optimize_solvent->check_reagents_cond check_reagents_cond->end

Caption: Troubleshooting workflow for low yield in isoxazole synthesis.

Nitrile_Oxide_Generation cluster_precursors Nitrile Oxide Precursors cluster_methods In Situ Generation Methods cluster_side_reaction Competing Side Reaction aldoxime Aldoxime oxidation Oxidation (e.g., NCS, Chloramine-T) aldoxime->oxidation hydroximoyl_chloride Hydroximoyl Chloride dehydrohalogenation Dehydrohalogenation (e.g., Triethylamine) hydroximoyl_chloride->dehydrohalogenation nitrile_oxide Nitrile Oxide Intermediate oxidation->nitrile_oxide dehydrohalogenation->nitrile_oxide furoxan Furoxan Dimer nitrile_oxide->furoxan Dimerization isoxazole Desired Isoxazole Product nitrile_oxide->isoxazole [3+2] Cycloaddition alkyne Alkyne (Dipolarophile) alkyne->isoxazole

Caption: Generation and fate of the nitrile oxide intermediate.

References

3-(5-Methylisoxazol-3-yl)-3-oxopropanenitrile solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-(5-Methylisoxazol-3-yl)-3-oxopropanenitrile. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges encountered during experimentation. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful dissolution of this compound.

Troubleshooting Guide

Researchers may face difficulties in dissolving this compound due to its complex structure, which includes both polar (isoxazole, nitrile) and non-polar (methyl, phenyl) moieties. The following table summarizes common solubility issues and provides step-by-step solutions.

Issue Potential Cause Recommended Solution
Compound does not dissolve in aqueous buffers. The hydrophobic regions of the molecule may limit its solubility in water.[1]1. Attempt dissolution in a co-solvent system by first dissolving the compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO, DMF, ethanol) before adding the aqueous buffer.2. For dissolution studies requiring sink conditions, consider the addition of a surfactant, such as sodium lauryl sulfate (SLS), to the aqueous medium.[2][3]
Precipitation occurs after initial dissolution. The solution may be supersaturated, or the solvent may have absorbed moisture, which is a common issue with hygroscopic solvents like DMSO.[4]1. Ensure the use of high-purity, anhydrous solvents.[4]2. Prepare a fresh stock solution and consider storing it under an inert atmosphere (e.g., argon or nitrogen).3. Avoid repeated freeze-thaw cycles which can affect solution stability.[4]
Incomplete dissolution in organic solvents. The concentration of the compound may exceed its solubility limit in the chosen solvent at room temperature.1. Increase the temperature gently (e.g., to 37°C or 50°C) to enhance solubility.[5] Avoid excessive heat to prevent degradation.[4]2. Employ mechanical agitation methods such as vortexing or sonication to break down compound aggregates.[4]3. Test a range of solvents with varying polarities (e.g., methanol, acetonitrile, dichloromethane) to find the most suitable one.
Variability in solubility between batches. Impurities or different polymorphic forms of the solid compound can lead to inconsistent solubility.1. Verify the purity of the compound using analytical techniques such as HPLC or NMR.2. Ensure consistent handling and storage conditions for the solid compound to prevent degradation or changes in its physical form.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent to try for dissolving this compound?

A1: Based on the "like dissolves like" principle, it is advisable to start with polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[6] These solvents are generally effective for a wide range of organic compounds. For subsequent dilutions into aqueous media, ensure the final concentration of the organic solvent is compatible with your experimental system.

Q2: How can I improve the dissolution rate without heating?

A2: To increase the dissolution rate at room temperature, you can use mechanical methods. Vigorous vortexing for several minutes or sonication in a water bath can effectively disperse compound aggregates and facilitate solvation.[4]

Q3: My compound is intended for use in cell-based assays. Which solvents should I avoid?

A3: For cellular assays, it is crucial to use solvents with low cytotoxicity at the final working concentration. DMSO is widely used, but its concentration should typically be kept below 0.5% (v/v) to avoid toxic effects on most cell lines. Always perform a vehicle control experiment to assess the impact of the solvent on your specific cell line.

Q4: What should I do if the compound appears to be degrading in the solvent?

A4: If you suspect compound instability, it is important to prepare fresh solutions before each experiment and store them at low temperatures (e.g., -20°C or -80°C) for short periods. Protect the solution from light if the compound is known to be light-sensitive. You can assess stability by analytical methods like HPLC over time.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Organic Solvent
  • Preparation : Bring the vial of this compound and the selected anhydrous organic solvent (e.g., DMSO) to room temperature.

  • Weighing : Accurately weigh the desired amount of the compound in a sterile microcentrifuge tube.

  • Solvent Addition : Add the calculated volume of the organic solvent to achieve the target concentration.

  • Dissolution :

    • Vortex the solution vigorously for 1-2 minutes.

    • If undissolved particles remain, sonicate the solution in a water bath for 5-10 minutes.[4]

    • If necessary, gently warm the solution to 37°C in a water bath for a short period.[4]

  • Inspection : Visually inspect the solution to ensure it is clear and free of particulate matter.

  • Storage : Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution in an Aqueous Buffer
  • Stock Solution : Start with a concentrated stock solution of this compound prepared in a water-miscible organic solvent (e.g., DMSO) as described in Protocol 1.

  • Dilution : While vortexing the aqueous buffer, add the required volume of the stock solution dropwise to the buffer. This rapid mixing helps to prevent precipitation.

  • Final Concentration : Ensure the final concentration of the organic solvent in the aqueous working solution is low and compatible with the intended application (e.g., <0.5% for cell-based assays).

  • Inspection : Check the final solution for any signs of precipitation. If cloudiness appears, the concentration may be too high for the aqueous buffer system. In such cases, a lower concentration or the addition of a solubilizing agent may be necessary.

Visual Guides

Solubility_Troubleshooting_Workflow start Start: Dissolve Compound check_dissolved Is the compound fully dissolved? start->check_dissolved solution_clear Solution is clear check_dissolved->solution_clear Yes increase_agitation Increase Agitation (Vortex/Sonicate) check_dissolved->increase_agitation No end Proceed with experiment solution_clear->end increase_agitation->check_dissolved gentle_heating Apply Gentle Heat (e.g., 37°C) increase_agitation->gentle_heating Still not dissolved gentle_heating->check_dissolved try_new_solvent Try a Different Solvent gentle_heating->try_new_solvent Still not dissolved try_new_solvent->check_dissolved check_purity Check Compound Purity try_new_solvent->check_purity Inconsistent results

Caption: Troubleshooting workflow for dissolving this compound.

Logical_Relationship_Solubility cluster_compound Compound Properties cluster_factors Influencing Factors cluster_outcome Outcome Compound 3-(5-Methylisoxazol-3-yl) -3-oxopropanenitrile Polarity Mixed Polarity (Polar & Non-polar parts) Compound->Polarity MW Molecular Weight Compound->MW Solvent Solvent Choice (Polarity, Purity) Polarity->Solvent influences Solubility Solubility MW->Solubility affects Solvent->Solubility Temperature Temperature Temperature->Solubility Agitation Agitation (Vortexing, Sonication) Agitation->Solubility

Caption: Factors influencing the solubility of this compound.

References

Stability of 3-(5-Methylisoxazol-3-yl)-3-oxopropanenitrile in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-(5-Methylisoxazol-3-yl)-3-oxopropanenitrile in various experimental conditions. This information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: My sample of this compound shows signs of degradation over time in solution. What are the likely causes?

A1: Degradation of this compound is likely due to the inherent instability of its two core structural motifs: the isoxazole ring and the β-ketonitrile (3-oxopropanenitrile) functionality. The isoxazole ring can be susceptible to ring-opening, particularly under basic conditions.[1] The β-ketonitrile portion is prone to both hydrolysis of the nitrile group and polymerization, especially at elevated temperatures or under harsh pH conditions.[2]

Q2: In which types of solvents is this compound expected to be most stable?

Q3: I am observing a loss of my compound when using a buffered aqueous solution for my assay. Why is this happening?

A3: Aqueous buffers can accelerate the degradation of this compound. The stability of the isoxazole ring is known to be pH-dependent, with increased degradation observed at basic pH.[1] Furthermore, the nitrile group of the β-ketonitrile moiety can undergo hydrolysis in aqueous media, particularly under acidic or basic conditions, to form a carboxylic acid or amide.[2] It is crucial to carefully select the pH and temperature of your buffered solution to minimize degradation.

Q4: My reaction mixture is turning dark and viscous. What could be the cause?

A4: A darkening and viscous reaction mixture often indicates polymerization or decomposition of the β-ketonitrile portion of the molecule.[2] This can be triggered by excessive heat or prolonged reaction times. To mitigate this, maintain strict control over the reaction temperature and monitor its progress to avoid extended heating after completion.

Q5: How can I monitor the stability of this compound in my solvent of choice?

A5: High-Performance Liquid Chromatography (HPLC) is a highly suitable technique for monitoring the stability of your compound.[3] It allows for the separation and quantification of the parent compound and its potential degradation products over time. A stability-indicating HPLC method should be developed and validated for accurate assessment.

Troubleshooting Guides

Issue 1: Rapid Loss of Compound in Solution
Potential Cause Troubleshooting Steps
Solvent-Induced Degradation - Switch to an anhydrous, aprotic solvent (e.g., ACN, THF). - If an aqueous solution is necessary, use a neutral or slightly acidic buffer and conduct experiments at low temperatures.
Temperature Sensitivity - Prepare solutions fresh and store them at low temperatures (e.g., 4°C or -20°C). - Avoid repeated freeze-thaw cycles.
pH Instability - Determine the optimal pH for stability by conducting a pH-rate profile study. - Isoxazole rings are generally more stable at acidic to neutral pH.[4]
Issue 2: Formation of Unknown Impurities
Potential Cause Troubleshooting Steps
Hydrolysis - Minimize contact with water. Use anhydrous solvents and reagents. - If an aqueous workup is required, perform it quickly and at a low temperature.[2]
Ring Opening - Avoid strongly basic conditions. If a base is necessary, use a milder, non-nucleophilic base and maintain a low temperature.
Photodegradation - Protect solutions from light by using amber vials or covering glassware with aluminum foil. The isoxazole ring can be susceptible to photolysis.[5]

Summary of Expected Stability

The following table summarizes the expected stability of this compound in different solvent types based on the known chemistry of its functional groups.

Solvent Type pH Temperature Expected Stability Potential Degradation Pathways
Aprotic (e.g., ACN, THF, DCM)N/ALow to AmbientHighMinimal
Protic, Non-aqueous (e.g., MeOH, EtOH)NeutralLow to AmbientModeratePotential for solvolysis
Aqueous BufferAcidic (pH < 7)LowModerate to LowNitrile hydrolysis
Aqueous BufferNeutral (pH 7)LowModerate to LowNitrile hydrolysis, slow isoxazole ring opening
Aqueous BufferBasic (pH > 7)LowLowRapid isoxazole ring opening, nitrile hydrolysis

Experimental Protocols

Protocol for Assessing Compound Stability (General Guideline)

This protocol outlines a general procedure for evaluating the stability of this compound in a chosen solvent.

1. Materials and Reagents:

  • This compound
  • High-purity solvent of interest
  • Calibrated analytical balance
  • Volumetric flasks
  • HPLC system with a suitable detector (e.g., UV-Vis)
  • Appropriate HPLC column (e.g., C18)
  • Mobile phase for HPLC analysis

2. Preparation of Stock Solution:

  • Accurately weigh a known amount of this compound.
  • Dissolve the compound in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).

3. Stability Study Setup:

  • Aliquot the stock solution into several vials.
  • Store the vials under different conditions to be tested (e.g., room temperature, 4°C, -20°C, protected from light).

4. Sample Analysis by HPLC:

  • At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.
  • Dilute the aliquot to a suitable concentration for HPLC analysis.
  • Inject the sample into the HPLC system.
  • Record the peak area of the parent compound.

5. Data Analysis:

  • Plot the percentage of the remaining parent compound against time for each storage condition.
  • Calculate the degradation rate and half-life of the compound under each condition.

Visualizations

degradation_pathways parent This compound hydrolysis_product Carboxylic Acid / Amide Derivative parent->hydrolysis_product H₂O, Acid/Base ring_opened_product Ring-Opened Product (α-cyanoenol metabolite analog) parent->ring_opened_product Base (OH⁻) polymer Polymerization Products parent->polymer Heat

Caption: Potential degradation pathways for this compound.

experimental_workflow prep Prepare Stock Solution in Test Solvent aliquot Aliquot into Vials for Different Conditions prep->aliquot store Store at Defined Temperature and Time Points aliquot->store sample Withdraw and Dilute Sample at Each Time Point store->sample hplc Analyze by HPLC sample->hplc data Calculate % Remaining and Degradation Rate hplc->data

Caption: General experimental workflow for a compound stability study.

References

Preventing degradation of 3-(5-Methylisoxazol-3-yl)-3-oxopropanenitrile during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-(5-Methylisoxazol-3-yl)-3-oxopropanenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the storage and handling of this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound.

Q1: I've noticed a change in the color of the compound from white/off-white to yellow or brown during storage. What could be the cause?

A1: Discoloration of this compound upon storage is often an indicator of chemical degradation. The likely culprits are exposure to light, elevated temperatures, or reactive atmospheric conditions. The isoxazole ring, a key component of the molecule, is known to be sensitive to UV light, which can induce ring-opening or rearrangement reactions.[1][2] Additionally, thermal stress can promote decomposition.

To mitigate this, it is crucial to store the compound in a tightly sealed, amber-colored vial to protect it from light. Storage in a cool, dark place is recommended. For long-term storage, maintaining an inert atmosphere (e.g., by flushing the vial with argon or nitrogen) can prevent oxidative degradation.

Q2: My recent experimental results are inconsistent, and I suspect the purity of my stored this compound has decreased. How can I verify this?

A2: A decrease in purity can indeed lead to inconsistent experimental outcomes. To verify the purity of your compound, you can use analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • HPLC Analysis: A reverse-phase HPLC method can effectively separate the parent compound from its degradation products. A decrease in the area of the main peak and the appearance of new peaks compared to a reference chromatogram of a fresh sample would indicate degradation.

  • NMR Analysis: ¹H and ¹³C NMR spectroscopy are powerful tools to detect structural changes. Degradation may be indicated by the appearance of new signals or changes in the chemical shifts of existing protons and carbons. For example, hydrolysis of the nitrile group would lead to the disappearance of the nitrile carbon signal and the appearance of signals corresponding to an amide or carboxylic acid.

For detailed methodologies, please refer to the "Experimental Protocols" section below.

Q3: I suspect my compound has been exposed to moisture. What are the potential consequences?

A3: The β-ketonitrile functional group in this compound is susceptible to hydrolysis, especially in the presence of acidic or basic conditions.[3] Exposure to moisture could lead to the hydration of the nitrile group to form the corresponding β-ketoamide, and potentially further hydrolysis to a β-keto carboxylic acid, which may then decarboxylate.

It is imperative to store the compound in a desiccated environment. If exposure to moisture is suspected, it is advisable to dry the compound under vacuum and re-assess its purity using the analytical methods described above.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to ensure its long-term stability?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound under the conditions summarized in the table below. These recommendations are based on the known sensitivities of the isoxazole and β-ketonitrile functional groups.

ParameterRecommended ConditionRationale
Temperature Room Temperature (Short-term) 2-8°C (Long-term)Minimizes thermal degradation. Refrigeration is preferred for long-term storage to slow down potential degradation pathways.[4]
Light Protect from lightThe isoxazole ring is known to be photolabile and can undergo rearrangement or degradation upon exposure to UV light.[1][5]
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen)Prevents oxidation.
Moisture Store in a dry environment (desiccator)The β-ketonitrile group is susceptible to hydrolysis.
Container Tightly sealed, amber glass vialPrevents exposure to light, moisture, and air.

Q2: What are the primary degradation pathways for this compound?

A2: Based on the chemical structure, the primary degradation pathways are likely to be:

  • Photodegradation: UV light can cause the cleavage of the weak N-O bond in the isoxazole ring, leading to ring-opening and the formation of various isomeric and degradation products.[1][2]

  • Thermal Degradation: Elevated temperatures can also lead to the cleavage of the isoxazole ring.

  • Hydrolysis: The β-ketonitrile group can undergo acid or base-catalyzed hydrolysis to form a β-ketoamide and subsequently a β-keto carboxylic acid.

A visual representation of these potential pathways is provided in the "Visualizations" section.

Q3: Can I dissolve this compound in aqueous buffers for my experiments?

A3: While dissolution in aqueous buffers may be necessary for biological assays, it is important to be aware of the potential for hydrolysis. The stability of the compound in aqueous solution is pH-dependent. It is advisable to prepare fresh solutions for each experiment and to conduct preliminary stability studies in your specific buffer system. Analyzing the solution by HPLC over time can help determine the compound's stability under your experimental conditions.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for the analysis of this compound purity.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient: A typical gradient would be to start with a low percentage of B (e.g., 10%) and increase it linearly to a high percentage (e.g., 90%) over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the λmax of the compound (to be determined experimentally, likely in the UV range of 254-280 nm).

  • Sample Preparation: Prepare a stock solution of the compound in acetonitrile or a mixture of acetonitrile and water at a concentration of approximately 1 mg/mL.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

This protocol outlines the steps for acquiring NMR spectra to confirm the structure and identify potential degradation products.

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR: Acquire a standard proton NMR spectrum. Key signals to monitor would be the methyl group on the isoxazole ring, the methylene protons of the propanenitrile chain, and the proton on the isoxazole ring.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. Monitor the chemical shifts of the carbonyl carbon, the nitrile carbon, and the carbons of the isoxazole ring.

Visualizations

The following diagrams illustrate key workflows and concepts related to the stability of this compound.

G Potential Degradation Pathways cluster_light Photodegradation (UV Light) cluster_heat Thermal Degradation cluster_hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) main This compound light_deg Isoxazole Ring Opening/ Rearrangement Products main->light_deg hv heat_deg Isoxazole Ring Cleavage Products main->heat_deg Δ amide β-Ketoamide main->amide H₂O acid β-Keto Carboxylic Acid amide->acid H₂O

Caption: Potential degradation pathways for this compound.

G Troubleshooting Workflow for Compound Degradation start Inconsistent Experimental Results or Visible Change in Compound check_storage Review Storage Conditions: - Temperature - Light Exposure - Moisture Protection - Inert Atmosphere start->check_storage analyze_purity Assess Purity using Analytical Methods check_storage->analyze_purity hplc HPLC Analysis: - Reduced main peak area? - New impurity peaks? analyze_purity->hplc Primary Method nmr NMR Analysis: - New signals present? - Chemical shift changes? analyze_purity->nmr Confirmatory Method decision Is Degradation Confirmed? hplc->decision nmr->decision discard Discard Degraded Stock. Obtain Fresh Compound. decision->discard Yes optimize Optimize Storage Conditions Based on Findings. decision->optimize No, but optimize as precaution discard->optimize

Caption: A logical workflow for troubleshooting suspected compound degradation.

References

Technical Support Center: 3-(5-Methylisoxazol-3-yl)-3-oxopropanenitrile Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 3-(5-Methylisoxazol-3-yl)-3-oxopropanenitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: While specific impurities can vary based on the synthetic route, common impurities may include unreacted starting materials, byproducts from side reactions such as hydrolysis of the nitrile group to a carboxylic acid or amide, and products of self-condensation. Degradation of the isoxazole ring under harsh acidic or basic conditions can also lead to impurities.[1][2]

Q2: My purified product shows a persistent impurity with a similar polarity. What purification strategy is recommended?

A2: When dealing with impurities of similar polarity, standard silica gel chromatography may not be sufficient. Consider employing reverse-phase chromatography, which separates compounds based on hydrophobicity. Alternatively, techniques like preparative HPLC or High-Speed Counter-Current Chromatography (HSCCC) can offer higher resolution for challenging separations.[3][4]

Q3: The compound appears to degrade upon standing at room temperature. What are the recommended storage conditions?

A3: this compound may be susceptible to degradation, particularly hydrolysis.[5][6] It is advisable to store the purified compound under an inert atmosphere (nitrogen or argon), at low temperatures (-20°C is recommended), and protected from light. For long-term storage, ensuring the material is in a dry, solid state is crucial.

Q4: Can I use recrystallization to purify the crude product? If so, what solvents are suitable?

A4: Recrystallization can be a highly effective method for purifying solid compounds.[7][8] The choice of solvent is critical and requires screening. A good recrystallization solvent will dissolve the compound well at elevated temperatures but poorly at room temperature or below. Potential solvent systems to screen include isopropanol, ethanol, ethyl acetate, toluene, or mixtures thereof with a non-polar solvent like heptane as an anti-solvent.[9]

Troubleshooting Guides

Problem 1: Low Yield After Column Chromatography
Symptom Possible Cause Suggested Solution
Significant amount of product remains on the column.Inappropriate Solvent System: The eluent may not be polar enough to effectively move the product off the stationary phase.Perform a step-gradient elution with a more polar solvent system after the main fraction has been collected to recover any strongly adsorbed product.
Streaking of the product band on the column.Compound Instability on Silica Gel: The slightly acidic nature of silica gel may be causing degradation of the target compound.Consider using a neutral stationary phase like alumina or a deactivated silica gel. Alternatively, add a small amount of a neutral or slightly basic modifier (e.g., triethylamine) to the eluent.
Product is not fully soluble in the loading solvent.Poor Solubility: The compound may be precipitating at the top of the column.Pre-adsorb the crude material onto a small amount of silica gel before loading it onto the column. This ensures a more even distribution and better separation.
Problem 2: Presence of Colored Impurities in the Final Product

| Symptom | Possible Cause | Suggested Solution | | Yellow or brown tint in the isolated solid. | Formation of Degradation Products: The compound may be degrading due to exposure to air, light, or residual acid/base from the reaction. | Treat a solution of the crude product with activated carbon before the final purification step.[10] Ensure all purification steps are carried out promptly and with protection from light. | | Color intensifies over time. | Oxidation: The molecule may be susceptible to oxidation. | Store the compound under an inert atmosphere and consider adding an antioxidant during the work-up or purification if compatible with the compound's chemistry.[2] |

Problem 3: Inconsistent Purity Results from Recrystallization

| Symptom | Purity Issue | Suggested Solution | | Oily precipitate forms instead of crystals. | Supersaturation or Presence of Oily Impurities: The solution may be cooling too quickly, or impurities are preventing crystal lattice formation. | Slow down the cooling rate. Consider adding a seed crystal to induce proper crystallization. If oily impurities are suspected, an initial liquid-liquid extraction or a charcoal treatment may be necessary. | | Low recovery of the purified product. | High Solubility in the Chosen Solvent: The compound may be too soluble in the recrystallization solvent, even at low temperatures. | Experiment with different solvent systems, including binary mixtures, to find one with a steeper solubility curve. The use of an anti-solvent can also help to increase the yield.[7] |

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A suitable solvent will show poor solubility at room temperature and high solubility upon heating.

  • Dissolution: In a flask, dissolve the crude this compound in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Activated Carbon Treatment for Color Removal

  • Dissolve the crude or partially purified product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Add a small amount of activated carbon (typically 1-5% by weight of the solute).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Filter the mixture through a pad of celite to remove the activated carbon.

  • Wash the celite pad with fresh solvent to recover any adsorbed product.

  • Concentrate the filtrate under reduced pressure to obtain the decolorized product, which can then be further purified if necessary.

Visualizations

Purification_Workflow cluster_0 Initial Work-up cluster_1 Purification Options cluster_2 Troubleshooting Steps cluster_3 Final Product Crude_Product Crude Product Recrystallization Recrystallization Crude_Product->Recrystallization High Purity Crude Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Complex Mixture Pure_Product Pure Product (>98%) Recrystallization->Pure_Product Charcoal_Treatment Activated Carbon Treatment Column_Chromatography->Charcoal_Treatment Colored Impurities Prep_HPLC Preparative HPLC Column_Chromatography->Prep_HPLC Co-eluting Impurities Column_Chromatography->Pure_Product Charcoal_Treatment->Recrystallization Prep_HPLC->Pure_Product

Caption: A typical purification workflow for this compound.

Troubleshooting_Logic start Purification Complete? purity_check Purity < 98%? start->purity_check Yes colored_check Product Colored? purity_check->colored_check Yes repurify Re-purify using orthogonal method (e.g., Prep HPLC) purity_check->repurify Yes (after multiple attempts) end_ok Final Product OK purity_check->end_ok No chromatography Column Chromatography colored_check->chromatography No charcoal Activated Carbon Treatment colored_check->charcoal Yes recrystallize Recrystallize recrystallize->purity_check chromatography->purity_check charcoal->recrystallize repurify->purity_check end_fail Consult Senior Chemist repurify->end_fail Still Impure

Caption: A decision tree for troubleshooting purification issues.

References

Optimizing reaction conditions for 3-(5-Methylisoxazol-3-yl)-3-oxopropanenitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 3-(5-Methylisoxazol-3-yl)-3-oxopropanenitrile. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Troubleshooting Guide

Q1: My reaction is not proceeding to completion, and I observe unreacted starting materials. What are the possible causes and solutions?

A1: Incomplete conversion is a common issue in Claisen-type condensations. Several factors could be at play:

  • Insufficient Base: A stoichiometric amount of a strong base is crucial. The final product, a β-ketonitrile, is more acidic than acetonitrile and will be deprotonated by the base. This drives the reaction equilibrium towards the product. Ensure you are using at least one full equivalent of a strong base like sodium hydride (NaH) or sodium ethoxide.

  • Inactive Base: Sodium hydride is highly sensitive to moisture and can lose its activity upon improper handling or storage. Use freshly opened NaH or wash the commercial dispersion with anhydrous hexane or pentane to remove the protective mineral oil before use.

  • Low Reaction Temperature: While initial deprotonation might be performed at a lower temperature, the condensation step may require heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, consider gradually increasing the temperature to 40-60 °C and monitoring the progress by TLC or LC-MS.

  • Poor Solubility: Ensure that your starting materials and intermediates are soluble in the chosen solvent. If solubility is an issue, consider switching to a different anhydrous aprotic solvent like tetrahydrofuran (THF), 1,4-dioxane, or dimethylformamide (DMF).

Q2: I am observing the formation of significant side products. What are they, and how can I minimize them?

A2: Side product formation can lower your yield and complicate purification. Common side reactions include:

  • Self-condensation of the Ester: If the ester has enolizable α-protons, it can undergo self-condensation. However, ethyl 5-methylisoxazole-3-carboxylate lacks α-protons, so this is not a concern in this specific synthesis.

  • Reaction with Solvent: Some strong bases can react with the solvent. For example, using an alcohol as a solvent with sodium hydride will consume the base. Always use anhydrous aprotic solvents.

  • Hydrolysis: The presence of water can lead to the hydrolysis of the ester starting material and the β-ketonitrile product. Ensure all glassware is flame-dried or oven-dried, and all reagents and solvents are anhydrous.

  • Decarboxylation: The β-ketoester intermediate can be prone to decarboxylation under harsh conditions (e.g., high temperatures, prolonged reaction times). Monitor the reaction progress and avoid excessive heating.

Q3: The work-up procedure is problematic, leading to low recovery of the product. What are the best practices for isolation?

A3: The work-up for Claisen condensations needs to be performed carefully to ensure good recovery.

  • Acidification: After the reaction is complete, it is crucial to neutralize the basic reaction mixture and protonate the enolate of the β-ketonitrile product. This is typically done by slowly adding a dilute acid (e.g., 1 M HCl or acetic acid) at a low temperature (0 °C) until the pH is slightly acidic (pH 5-6).

  • Extraction: Use an appropriate organic solvent for extraction, such as ethyl acetate or dichloromethane. Perform multiple extractions to ensure complete recovery of the product from the aqueous layer.

  • Washing: Wash the combined organic layers with brine to remove any remaining water.

  • Purification: The crude product can be purified by column chromatography on silica gel. A gradient elution with a mixture of hexanes and ethyl acetate is often effective.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound?

A1: The synthesis proceeds via a Claisen-type condensation. The mechanism involves the deprotonation of acetonitrile by a strong base to form a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of ethyl 5-methylisoxazole-3-carboxylate. The subsequent collapse of the tetrahedral intermediate and elimination of the ethoxide leaving group yields the desired β-ketonitrile.

Q2: Which base is most suitable for this reaction?

A2: Strong, non-nucleophilic bases are preferred. Sodium hydride (NaH) is a common and effective choice as it irreversibly deprotonates acetonitrile and drives the reaction forward.[1] Other strong bases like sodium amide (NaNH₂) or lithium diisopropylamide (LDA) can also be used.[1] Using an alkoxide base like sodium ethoxide is also an option, but it may lead to reversible reactions.[1]

Q3: What are the key starting materials for this synthesis?

A3: The primary starting materials are:

  • Ethyl 5-methylisoxazole-3-carboxylate or the more reactive 5-methylisoxazole-3-carbonyl chloride .

  • Acetonitrile .

  • A strong base such as sodium hydride.

Q4: How can I prepare the starting material, ethyl 5-methylisoxazole-3-carboxylate?

A4: Ethyl 5-methylisoxazole-3-carboxylate can be synthesized from commercially available starting materials. One common method involves the cyclocondensation of an appropriate β-dicarbonyl compound with hydroxylamine.

Data Presentation

Table 1: Comparison of Reaction Conditions for β-Ketonitrile Synthesis

ParameterCondition 1 (General Protocol)Condition 2 (Alternative)
Base Sodium Hydride (NaH)Sodium Ethoxide (NaOEt)
Solvent Anhydrous Toluene or THFAnhydrous Ethanol
Temperature 25-80 °CReflux
Reactant Ratio Ester:Acetonitrile:Base = 1:2:1.2Ester:Acetonitrile:Base = 1:2:1.2
Typical Yields Moderate to HighModerate
Key Considerations NaH is pyrophoric and moisture-sensitive.The reaction is reversible.

Note: The optimal conditions for the synthesis of this compound should be determined empirically.

Experimental Protocols

Protocol 1: Synthesis of this compound using Sodium Hydride

Materials:

  • Ethyl 5-methylisoxazole-3-carboxylate (1 equivalent)

  • Anhydrous acetonitrile (2 equivalents)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 equivalents)

  • Anhydrous toluene or THF

  • 1 M Hydrochloric acid

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride.

  • Wash the sodium hydride with anhydrous hexane (3 x 10 mL) to remove the mineral oil, carefully decanting the hexane each time.

  • Add anhydrous toluene (or THF) to the flask to create a suspension.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add anhydrous acetonitrile to the stirred suspension.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add a solution of ethyl 5-methylisoxazole-3-carboxylate in anhydrous toluene (or THF) dropwise to the reaction mixture.

  • Heat the reaction mixture to 50-60 °C and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the reaction by the slow addition of 1 M HCl until the pH is between 5 and 6.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualizations

Caption: Reaction mechanism for the synthesis of this compound.

Experimental_Workflow A 1. Preparation of Reagents (Anhydrous solvents, washed NaH) B 2. Deprotonation of Acetonitrile (NaH, Acetonitrile, 0°C to RT) A->B C 3. Acylation (Addition of Ester, Heat to 50-60°C) B->C D 4. Reaction Monitoring (TLC or LC-MS) C->D E 5. Work-up (Acidic quench, Extraction) D->E Reaction Complete F 6. Purification (Column Chromatography) E->F G 7. Product Characterization (NMR, MS) F->G

Caption: General experimental workflow for the synthesis.

Troubleshooting_Guide Start Low or No Product Yield Q1 Incomplete Conversion? Start->Q1 A1_1 Check Base Activity/Amount Q1->A1_1 Yes Q2 Side Products Observed? Q1->Q2 No A1_2 Increase Reaction Temp. A1_1->A1_2 Success Improved Yield A1_2->Success A2_1 Ensure Anhydrous Conditions Q2->A2_1 Yes Q3 Poor Recovery? Q2->Q3 No A2_2 Optimize Reaction Time A2_1->A2_2 A2_2->Success A3_1 Careful Acidification Q3->A3_1 Yes Q3->Success No A3_2 Thorough Extraction A3_1->A3_2 A3_2->Success

References

Technical Support Center: Purification of 3-(5-Methylisoxazol-3-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 3-(5-Methylisoxazol-3-yl)-3-oxopropanenitrile. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on alternative purification methods, troubleshoot common issues, and offer detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: this compound is a polar molecule due to the presence of the isoxazole ring, a nitrile group, and a ketone. This polarity can present several purification challenges:

  • High Solubility in Polar Solvents: The compound may be highly soluble in common polar recrystallization solvents even at low temperatures, leading to poor recovery.

  • "Oiling Out": During recrystallization, the compound may separate from the solution as an oil rather than a solid, especially if the solution is cooled too quickly or if impurities are present. This phenomenon is common for compounds with low melting points or when the solvent's boiling point is higher than the compound's melting point.[1]

  • Amorphous Solid Formation: Rapid precipitation can lead to the formation of an amorphous solid instead of well-defined crystals, which can be difficult to handle and may trap impurities.

  • Hygroscopicity: The polar nature of the compound can make it prone to absorbing moisture from the atmosphere, which can interfere with crystallization and affect the accuracy of characterization.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Impurities can arise from the starting materials, side reactions, or degradation of the product.[2] Common impurities may include:

  • Unreacted Starting Materials: Such as 3-acetyl-5-methylisoxazole and a cyanide source.

  • Byproducts of Condensation: Depending on the synthetic route, various byproducts from side reactions can be present.

  • Hydrolysis Products: The nitrile group can be susceptible to hydrolysis to the corresponding carboxylic acid or amide, especially under acidic or basic conditions at elevated temperatures.

  • Solvent Adducts: Residual solvents from the reaction or workup may be trapped in the crude product.

Q3: When should I choose an alternative to recrystallization for purification?

A3: While recrystallization is a powerful technique, an alternative method should be considered when:

  • Recrystallization attempts consistently result in "oiling out" that cannot be resolved by adjusting the solvent system or cooling rate.

  • The recovery of the purified product is very low due to its high solubility in suitable recrystallization solvents.

  • The impurities have very similar solubility profiles to the desired product, making separation by recrystallization inefficient.

  • The crude product is a complex mixture with multiple components that require separation.

Troubleshooting Guides

Recrystallization Issues
ProblemPossible Cause(s)Suggested Solution(s)
No crystals form upon cooling - Too much solvent was used.- The solution is supersaturated.- Evaporate some of the solvent to increase the concentration and attempt to cool again.[3][4]- Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation.[1][5]- Add a seed crystal of the pure compound, if available.[5]
"Oiling out" occurs - The boiling point of the solvent is higher than the melting point of the compound.- The solution is cooling too rapidly.- High concentration of impurities.- Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly.[1][3]- Consider a different solvent with a lower boiling point.- If impurities are the cause, a preliminary purification step like a silica gel plug filtration may be necessary.
Low recovery of purified crystals - The compound has significant solubility in the cold solvent.- Too much solvent was used initially.- Premature crystallization during hot filtration.- Ensure the solution is cooled in an ice bath to minimize solubility before filtration.- Use the minimum amount of hot solvent necessary for dissolution.[5]- Use a pre-heated funnel for hot filtration to prevent the product from crashing out.
Crystals appear colored or impure - Colored impurities are co-crystallizing with the product.- Impurities are adsorbed onto the crystal surface.- Add a small amount of activated charcoal to the hot solution before filtration to remove colored impurities.- Perform a second recrystallization using a different solvent system.
Flash Column Chromatography Issues
ProblemPossible Cause(s)Suggested Solution(s)
Poor separation of compounds - Inappropriate solvent system (eluent).- Column was not packed properly (channeling).- Column was overloaded with the crude sample.- Optimize the solvent system using Thin Layer Chromatography (TLC) beforehand. Aim for an Rf of 0.2-0.3 for the desired compound.[6]- Ensure the silica gel is packed uniformly without any air bubbles or cracks.- As a rule of thumb, use a silica gel mass of 50-100 times the mass of the crude sample.
Compound is stuck on the column - The eluent is not polar enough to move the compound.- Gradually increase the polarity of the eluent. For very polar compounds, a solvent system like dichloromethane/methanol may be necessary.[7]
Streaking or tailing of bands - The compound is interacting too strongly with the acidic silica gel.- The sample was not loaded in a concentrated band.- Add a small amount (0.5-1%) of a modifier like triethylamine to the eluent to neutralize the silica for basic compounds.- Dissolve the crude sample in a minimal amount of solvent for loading, or use a "dry loading" technique.

Alternative Purification Methods: Data Presentation

The following table presents illustrative data for the comparison of different purification methods for this compound, assuming a starting crude purity of 85%.

ParameterRecrystallizationFlash Column ChromatographyAcid-Base Extraction
Final Purity (%) 95 - 99> 9990 - 95
Typical Yield (%) 60 - 8070 - 90> 95 (of extracted material)
Time (hours) 2 - 44 - 81 - 2
Solvent Consumption ModerateHighModerate
Scalability GoodModerateGood
Impurity Removal Good for impurities with different solubilityExcellent for a wide range of impuritiesSpecific for acidic or basic impurities

Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)

This method is suitable when the compound is too soluble in a single polar solvent.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.

  • Addition of Anti-solvent: While the solution is still hot, add water dropwise until the solution becomes slightly turbid, indicating the saturation point has been reached.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography

This method is ideal for separating the target compound from impurities with different polarities.

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Eluent Selection: Determine a suitable solvent system using TLC. A good starting point for a polar compound like this is a mixture of ethyl acetate and hexane. A gradient elution from 20% to 50% ethyl acetate in hexane is often effective.

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial, less polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and carefully load it onto the top of the silica gel bed. Alternatively, for better resolution, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.

  • Elution: Run the column by applying positive pressure (air or nitrogen). Start with the less polar eluent and gradually increase the polarity.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Protocol 3: Acid-Base Extraction

This method is useful if the primary impurities are acidic or basic in nature. Since this compound is weakly acidic due to the active methylene group, this protocol focuses on removing neutral and basic impurities.

  • Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate.

  • Base Wash: Transfer the solution to a separatory funnel and wash it with a 5% aqueous sodium bicarbonate solution to remove any acidic impurities. Separate the layers.

  • Extraction of Product: Extract the organic layer with a 5% aqueous sodium hydroxide solution. The desired compound will deprotonate and move into the aqueous layer, leaving neutral impurities in the organic layer.

  • Separation: Separate the aqueous layer containing the sodium salt of the product.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify it with dilute hydrochloric acid until the product precipitates out.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

Visualization

Experimental_Workflow_Recrystallization cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Crude Product dissolve Dissolve in minimal hot solvent start->dissolve hot_filtration Hot Filtration (optional, remove insolubles) dissolve->hot_filtration cool_slowly Slow Cooling to Room Temp hot_filtration->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash_crystals Wash with Cold Solvent vacuum_filtration->wash_crystals dry Dry Under Vacuum wash_crystals->dry end Pure Crystals dry->end Experimental_Workflow_Column_Chromatography cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis & Isolation select_eluent Select Eluent (TLC) pack_column Pack Column with Silica Gel select_eluent->pack_column dissolve_crude Dissolve Crude Product pack_column->dissolve_crude load_sample Load Sample onto Column dissolve_crude->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions monitor_tlc Monitor Fractions (TLC) collect_fractions->monitor_tlc combine_pure Combine Pure Fractions monitor_tlc->combine_pure evaporate Evaporate Solvent combine_pure->evaporate end Pure Product evaporate->end Purification_Decision_Tree start Crude Product q1 Does it crystallize well (no oiling, good recovery)? start->q1 recrystallize Use Recrystallization q1->recrystallize Yes q2 Are impurities primarily acidic or basic? q1->q2 No acid_base Use Acid-Base Extraction q2->acid_base Yes chromatography Use Flash Column Chromatography q2->chromatography No

References

Technical Support Center: Navigating Kinase Inhibitor Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Kinase Inhibitor Assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs). Here, you will find detailed information to help you avoid common pitfalls and ensure the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

General Assay Principles

Q1: What are the most common assay formats for measuring kinase activity?

A1: Several assay formats are available, each with its own advantages and disadvantages. The most common include:

  • Radiometric Assays: These are considered a gold standard due to their sensitivity and low interference, directly measuring the incorporation of radiolabeled phosphate (from [γ-³²P]-ATP or [γ-³³P]-ATP) into a substrate.[1] However, they involve handling radioactive materials.

  • Fluorescence-Based Assays: These assays, including Fluorescence Polarization (FP), Förster Resonance Energy Transfer (FRET), and Time-Resolved FRET (TR-FRET), are popular for high-throughput screening (HTS) due to their sensitivity and homogeneous format.[2][3] They can be susceptible to interference from fluorescent compounds.[2]

  • Luminescence-Based Assays: These assays, such as Kinase-Glo®, measure kinase activity by quantifying the amount of ATP remaining in the solution after the kinase reaction.[4][5][6][7] They offer high sensitivity and a large signal window.[5]

Q2: How do I choose the right ATP concentration for my assay?

A2: The ATP concentration is a critical parameter, especially for ATP-competitive inhibitors.[8] It is generally recommended to use an ATP concentration at or near the Michaelis constant (Km) for the specific kinase. This ensures that the measured IC50 value is a more accurate reflection of the inhibitor's affinity (Ki).[8] Using ATP concentrations significantly above the Km can mask the effect of ATP-competitive inhibitors, making them appear less potent.[9]

Q3: What is the Z'-factor, and why is it important?

A3: The Z'-factor is a statistical parameter used to quantify the quality and reliability of a high-throughput screening assay.[10][11] It measures the separation between the positive and negative controls, indicating how reliable an assay is for identifying true hits while minimizing false positives and negatives.[12]

  • A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[13]

  • A Z'-factor between 0 and 0.5 is considered marginal.[13]

  • A Z'-factor less than 0 suggests that the signals from the positive and negative controls overlap, making the assay unsuitable for screening.[13]

Troubleshooting Common Issues

Q4: My IC50 values for the same inhibitor vary significantly between experiments. What are the potential causes?

A4: Poor reproducibility of IC50 values is a common problem that can arise from several factors:

  • Reagent Variability: Ensure the purity and activity of your kinase and substrate are consistent between batches.

  • ATP Concentration: As many inhibitors are ATP-competitive, slight variations in the ATP concentration will directly impact the IC50 value.[8]

  • Inhibitor Solubility and Stability: Poor solubility of the test compound can lead to inaccurate concentrations. Verify the inhibitor's stability under the assay conditions.

  • Reaction Time: Ensure the kinase reaction is within the linear range. If a significant portion of the substrate is consumed, it can affect IC50 determination.

Q5: I am observing a high background signal in my assay. What could be the cause?

A5: High background can obscure your results and is often caused by:

  • Compound Interference: The test compound may be autofluorescent or cause quenching of the fluorescent signal.[14] It is crucial to run a control with the compound alone to assess its intrinsic fluorescence.[9]

  • Contaminated Reagents: Buffer components or the substrate might be contaminated with ATP or other substances that interfere with the detection method.

  • Kinase Autophosphorylation: Some kinases can phosphorylate themselves, contributing to the background signal. A "no substrate" control can help quantify this effect.[9]

  • Non-specific Binding: In antibody-based assays, non-specific binding of antibodies can be an issue. Including a blocking agent like BSA and increasing wash steps can help mitigate this.

Q6: Why is my kinase inhibitor much less potent in cell-based assays compared to biochemical assays?

A6: This is a frequent observation and can be attributed to several factors:

  • Cell Permeability: The inhibitor may have poor membrane permeability and not reach its intracellular target at a sufficient concentration.

  • High Intracellular ATP: The concentration of ATP inside a cell (millimolar range) is much higher than that typically used in biochemical assays (micromolar range). This high ATP concentration can outcompete ATP-competitive inhibitors, leading to a significant decrease in apparent potency.

  • Inhibitor Stability and Metabolism: The compound may be unstable in the cellular environment and subject to metabolic degradation.

  • Efflux Pumps: The inhibitor may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.

Data Presentation

Table 1: Typical Reagent Concentrations for Different Kinase Assay Formats

Assay FormatKinase ConcentrationSubstrate ConcentrationATP Concentration
Luminescence (e.g., Kinase-Glo®) 0.1 - 10 nM1 - 100 µMKm value to 100 µM
Fluorescence Polarization (FP) 1 - 20 nM10 - 200 nM (Tracer)Km value
Time-Resolved FRET (TR-FRET) 0.5 - 15 nM10 - 500 nMKm value
Radiometric ([γ-³²P]ATP) 1 - 10 nM1 - 50 µMKm value

Table 2: Z'-Factor Interpretation for Assay Quality

Z'-Factor ValueAssay QualitySuitability for HTS
> 0.5ExcellentHighly suitable
0 to 0.5AcceptableMay require optimization
< 0PoorNot suitable for screening

Experimental Protocols

Protocol 1: IC50 Determination using a Luminescence-Based Assay (e.g., Kinase-Glo®)

Objective: To determine the concentration of an inhibitor that reduces kinase activity by 50%.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • Test inhibitor

  • Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • White, opaque 96-well or 384-well plates

  • Multichannel pipette

  • Luminometer

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in the kinase buffer. Typically, a 10-point, 3-fold serial dilution is performed.

  • Assay Plate Setup:

    • Add 5 µL of each inhibitor dilution to the appropriate wells of the plate.

    • For the positive control (100% activity), add 5 µL of kinase buffer with the same concentration of solvent (e.g., DMSO) as the inhibitor wells.

    • For the negative control (0% activity), add 5 µL of kinase buffer.

  • Kinase/Substrate Addition: Prepare a master mix of the kinase and substrate in kinase buffer. Add 10 µL of this mix to all wells except the negative control. Add 10 µL of buffer with substrate to the negative control wells.

  • Reaction Initiation: Add 10 µL of ATP solution to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for the kinase.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.

  • Signal Detection:

    • Allow the plate and the Kinase-Glo® reagent to equilibrate to room temperature.

    • Add 25 µL of Kinase-Glo® reagent to each well.

    • Mix briefly on a plate shaker.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (negative control) from all other wells.

    • Normalize the data to the positive control (100% activity).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software.[15]

Protocol 2: Z'-Factor Calculation

Objective: To assess the quality of the kinase assay for high-throughput screening.

Procedure:

  • Plate Setup: In a single plate, prepare a set of positive control wells and negative control wells (typically 16-24 wells for each).

    • Positive Control: Contains all assay components, representing 100% kinase activity (e.g., no inhibitor).

    • Negative Control: Contains all assay components except the kinase, or a known potent inhibitor, representing 0% kinase activity.

  • Run Assay: Perform the kinase assay as you would for a screening experiment.

  • Data Collection: Measure the signal for all positive and negative control wells.

  • Calculation:

    • Calculate the mean (μ) and standard deviation (σ) for both the positive (p) and negative (n) controls.

    • Calculate the Z'-factor using the following formula:[11] Z' = 1 - [(3 * (σp + σn)) / |μp - μn|]

Visualizations

Signaling Pathway Diagrams

MAPK_Signaling_Pathway RTK Growth Factor Receptor (RTK) GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Raf_Inhibitor Raf Inhibitors Raf_Inhibitor->Raf MEK_Inhibitor MEK Inhibitors MEK_Inhibitor->MEK ERK_Inhibitor ERK Inhibitors ERK_Inhibitor->ERK

Caption: The MAPK signaling pathway with points of inhibition.

PI3K_Akt_Signaling_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 CellGrowth Cell Growth, Survival, Proliferation mTORC1->CellGrowth PTEN PTEN PTEN->PIP3 PI3K_Inhibitor PI3K Inhibitors PI3K_Inhibitor->PI3K Akt_Inhibitor Akt Inhibitors Akt_Inhibitor->Akt mTOR_Inhibitor mTOR Inhibitors mTOR_Inhibitor->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway and its inhibitors.

Experimental Workflow

Kinase_Assay_Workflow ReagentPrep 1. Reagent Preparation PlateSetup 2. Assay Plate Setup ReagentPrep->PlateSetup Reaction 3. Kinase Reaction PlateSetup->Reaction Detection 4. Signal Detection Reaction->Detection DataAcquisition 5. Data Acquisition Detection->DataAcquisition DataAnalysis 6. Data Analysis DataAcquisition->DataAnalysis Results Results (IC50, Z') DataAnalysis->Results

Caption: General workflow for a kinase inhibitor assay.

Troubleshooting Logic

Troubleshooting_High_Background Start High Background Signal Observed CheckCompound Run 'Compound Only' Control Start->CheckCompound IsFluorescent Is Compound Autofluorescent? CheckCompound->IsFluorescent ChangeWavelength Switch to Red-Shifted Fluorophore or Luminescence Assay IsFluorescent->ChangeWavelength Yes CheckNoEnzyme Run 'No Enzyme' Control IsFluorescent->CheckNoEnzyme No IsInterfering Signal Increases with Compound Concentration? CheckNoEnzyme->IsInterfering OrthogonalAssay Use Orthogonal Assay Format IsInterfering->OrthogonalAssay Yes CheckNoSubstrate Run 'No Substrate' Control IsInterfering->CheckNoSubstrate No IsAutophosphorylation Is Signal Still High? CheckNoSubstrate->IsAutophosphorylation OptimizeEnzyme Optimize/Lower Enzyme Concentration IsAutophosphorylation->OptimizeEnzyme Yes OtherCauses Investigate Other Causes: - Reagent Contamination - Non-specific Binding IsAutophosphorylation->OtherCauses No

Caption: Troubleshooting high background signal in kinase assays.

References

Improving the reproducibility of experiments with 3-(5-Methylisoxazol-3-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to enhance the reproducibility of experiments involving 3-(5-Methylisoxazol-3-yl)-3-oxopropanenitrile. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for stock solutions and reactions?

A1: For stock solutions, it is best to dissolve this compound in a dry, aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). For reactions, the choice of solvent will depend on the specific reaction conditions, but common solvents include tetrahydrofuran (THF), acetonitrile, or dichloromethane (DCM). Always use anhydrous solvents to prevent potential side reactions.

Q2: How should this compound be stored to ensure its stability?

A2: This compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and air. For long-term storage, it is recommended to keep it at -20°C. Avoid repeated freeze-thaw cycles.

Q3: What are the known safety precautions for handling this compound?

Troubleshooting Guides

Issue 1: Low Yield or Incomplete Reaction During Synthesis

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of starting material remaining after the expected reaction time.

  • The isolated yield of the desired product is consistently lower than expected.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Presence of moisture Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere. Use anhydrous solvents.
Incorrect reaction temperature Optimize the reaction temperature. Some reactions may require heating or cooling to proceed efficiently.
Insufficient reaction time Monitor the reaction progress using TLC or LC-MS and extend the reaction time if necessary.
Base is not suitable or strong enough For reactions requiring a base, consider using a stronger base or a different type of base (e.g., organic vs. inorganic).
Poor quality of starting materials Verify the purity of the starting materials using analytical techniques like NMR or melting point analysis.
Issue 2: Difficulty in Purifying the Compound

Symptoms:

  • Column chromatography results in poor separation of the product from impurities.

  • The purified product shows persistent impurities in NMR or LC-MS analysis.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Inappropriate solvent system for chromatography Perform small-scale TLC experiments with different solvent systems to find the optimal conditions for separation.
Product instability on silica gel Consider using a different stationary phase, such as alumina, or using a rapid purification technique like flash chromatography with minimal exposure time.
Co-eluting impurities If impurities have similar polarity, consider recrystallization as an alternative or additional purification step.
Product degradation during workup Ensure the workup procedure is performed quickly and at a low temperature if the compound is sensitive.
Issue 3: Inconsistent Results in Downstream Applications

Symptoms:

  • Variability in the yield or purity of subsequent reaction products.

  • Inconsistent biological activity in screening assays.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Compound degradation over time Use freshly prepared or properly stored this compound for each experiment.
Inaccurate concentration of stock solutions Verify the concentration of stock solutions using a calibrated analytical method.
Presence of reactive impurities Re-purify the compound to remove any impurities that may be interfering with the downstream reaction.
Variability in experimental conditions Strictly control all experimental parameters, including temperature, reaction time, and stoichiometry.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of the title compound via a Claisen condensation reaction.

Materials:

  • Ethyl 5-methylisoxazole-3-carboxylate

  • Acetonitrile

  • Sodium ethoxide

  • Anhydrous diethyl ether

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a solution of sodium ethoxide (1.1 eq) in anhydrous diethyl ether at 0°C, add a solution of ethyl 5-methylisoxazole-3-carboxylate (1.0 eq) and acetonitrile (1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by carefully adding 1 M HCl at 0°C until the pH is neutral.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient.

  • Combine the fractions containing the pure product and concentrate to yield this compound.

Quantitative Data Summary (Hypothetical):

Parameter Value
Typical Yield 65-75%
Purity (by HPLC) >98%
Melting Point 85-88 °C
¹H NMR (CDCl₃, 400 MHz) δ 2.55 (s, 3H), 4.10 (s, 2H), 6.50 (s, 1H)
¹³C NMR (CDCl₃, 100 MHz) δ 12.1, 28.5, 102.3, 112.8, 158.9, 170.5, 185.2

Visualizations

experimental_workflow reagents 1. Reagent Preparation (Anhydrous Solvents, Starting Materials) reaction 2. Reaction Setup (Inert Atmosphere, Temperature Control) reagents->reaction monitoring 3. Reaction Monitoring (TLC / LC-MS) reaction->monitoring workup 4. Aqueous Workup (Quenching, Extraction) monitoring->workup purification 5. Purification (Column Chromatography) workup->purification analysis 6. Product Analysis (NMR, HPLC, MS) purification->analysis

Caption: General experimental workflow for synthesis and purification.

signaling_pathway start Ethyl 5-methylisoxazole-3-carboxylate + Acetonitrile base Sodium Ethoxide (Base) start->base Deprotonation intermediate Enolate Intermediate base->intermediate product This compound intermediate->product Nucleophilic Acyl Substitution

Caption: Plausible synthetic pathway via Claisen condensation.

References

Validation & Comparative

Comparing 3-(5-Methylisoxazol-3-yl)-3-oxopropanenitrile with other kinase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of kinase inhibitors, with a particular focus on compounds containing the 5-methylisoxazole scaffold. While the specific molecule 3-(5-Methylisoxazol-3-yl)-3-oxopropanenitrile has not been identified as a kinase inhibitor in publicly available literature, this chemical feature is a key component of Tivozanib, a potent and selective vascular endothelial growth factor receptor (VEGFR) tyrosine kinase inhibitor. This guide will therefore focus on Tivozanib, comparing its performance with other established VEGFR inhibitors used in cancer therapy, supported by experimental data.

Introduction to Tivozanib and the VEGFR Signaling Pathway

Tivozanib is an oral, once-daily tyrosine kinase inhibitor (TKI) that targets all three VEGF receptors (VEGFR-1, VEGFR-2, and VEGFR-3) with high potency.[1] These receptors are crucial for angiogenesis, the formation of new blood vessels, a process that is essential for tumor growth and metastasis.[1][2] By inhibiting VEGFRs, Tivozanib effectively cuts off the blood supply to cancerous cells, thereby hindering their growth and proliferation.[1] Tivozanib is approved for the treatment of advanced renal cell carcinoma (RCC).[1][3] Beyond its primary targets, Tivozanib also shows inhibitory activity against other kinases like c-Kit and platelet-derived growth factor receptor beta (PDGFR-β).[4][5]

The signaling cascade initiated by VEGF binding to its receptors is a critical pathway in tumor angiogenesis. The diagram below illustrates the VEGFR signaling pathway and the point of inhibition by Tivozanib.

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR-1, -2, -3 VEGF->VEGFR Binding & Dimerization P P VEGFR->P Autophosphorylation Tivozanib Tivozanib Tivozanib->P Inhibition PLCg PLCγ P->PLCg PI3K PI3K P->PI3K MAPK MAPK Pathway PLCg->MAPK Akt Akt PI3K->Akt Angiogenesis Angiogenesis (Endothelial Cell Proliferation, Migration, Survival) MAPK->Angiogenesis Akt->Angiogenesis

Caption: VEGFR Signaling Pathway and Tivozanib's Mechanism of Action.

Comparative Kinase Inhibition Profile

The potency of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target kinase's activity. A lower IC50 value indicates a more potent inhibitor. The table below summarizes the IC50 values of Tivozanib and other commonly used VEGFR inhibitors against their primary targets.

Kinase InhibitorVEGFR-1 (Flt-1) IC50 (nM)VEGFR-2 (KDR) IC50 (nM)VEGFR-3 (Flt-4) IC50 (nM)Other Key Targets (IC50 in nM)
Tivozanib 0.21[6]0.16[6]0.24[6]c-Kit (1.63), PDGFRβ (1.72)[7]
Sorafenib 902015PDGFRβ (57), c-Kit (68), FLT3 (58), RAF1 (6)
Sunitinib 8027PDGFRα (1), PDGFRβ (1), c-Kit (1), FLT3 (1), RET (3)
Axitinib 0.10.20.1-0.3PDGFRα (1.6), PDGFRβ (1.6), c-Kit (1.7)
Pazopanib 103047PDGFRα (84), PDGFRβ (84), c-Kit (74)

Note: IC50 values can vary between different experimental assays and conditions.

Head-to-Head Comparison in Clinical Trials for Renal Cell Carcinoma

Clinical trials provide crucial data on the efficacy and safety of drugs in patients. Tivozanib has been compared head-to-head with Sorafenib in clinical trials for advanced RCC.

Clinical TrialTreatment ArmsKey Efficacy Outcome (Median Progression-Free Survival)Reference
TIVO-1 Tivozanib vs. Sorafenib (First-line treatment)Tivozanib: 11.9 monthsSorafenib: 9.1 months[8]
TIVO-3 Tivozanib vs. Sorafenib (Third- or fourth-line treatment)Tivozanib: 5.6 monthsSorafenib: 3.9 months[5]

These trials demonstrated a statistically significant improvement in progression-free survival for patients treated with Tivozanib compared to Sorafenib.[5][8]

Experimental Protocols

The determination of a kinase inhibitor's potency and selectivity is fundamental in drug development. Below is a generalized protocol for an in vitro kinase inhibition assay, a common method used to determine IC50 values.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method to measure the activity of a kinase by quantifying the amount of ATP remaining in the solution after the kinase reaction. A decrease in ATP corresponds to higher kinase activity.

Materials:

  • Recombinant human kinase (e.g., VEGFR2)

  • Kinase substrate peptide

  • Test inhibitor (e.g., Tivozanib) dissolved in DMSO

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 96-well or 384-well plates

  • Plate reader capable of measuring luminescence

Workflow Diagram:

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis prep_inhibitor Prepare serial dilutions of test inhibitor add_inhibitor Add inhibitor/DMSO to wells prep_inhibitor->add_inhibitor prep_reagents Prepare kinase, substrate, and ATP solutions add_kinase Add kinase solution to wells prep_reagents->add_kinase add_substrate_atp Initiate reaction by adding substrate/ATP mixture prep_reagents->add_substrate_atp add_inhibitor->add_kinase add_kinase->add_substrate_atp incubate Incubate at 30°C for 60 min add_substrate_atp->incubate stop_reaction Stop reaction and deplete remaining ATP (ADP-Glo™ Reagent) incubate->stop_reaction incubate_stop Incubate at RT for 40 min stop_reaction->incubate_stop generate_signal Convert ADP to ATP and generate luminescent signal (Kinase Detection Reagent) incubate_stop->generate_signal incubate_signal Incubate at RT for 30 min generate_signal->incubate_signal read_plate Measure luminescence with a plate reader incubate_signal->read_plate calculate_inhibition Calculate percent inhibition relative to DMSO control read_plate->calculate_inhibition determine_ic50 Plot dose-response curve and determine IC50 value calculate_inhibition->determine_ic50

Caption: General workflow for an in vitro kinase inhibition assay.

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test inhibitor in the kinase assay buffer. The final DMSO concentration should be kept low (e.g., <1%) to avoid affecting the enzyme activity. Prepare solutions of the kinase, substrate, and ATP in the assay buffer.

  • Assay Plate Setup: Add the diluted inhibitor or DMSO (for control wells) to the wells of a white, opaque microplate.

  • Kinase Reaction: Add the kinase solution to each well, followed by the substrate/ATP mixture to start the reaction. The final concentration of ATP should ideally be close to its Michaelis-Menten constant (Km) for the specific kinase.

  • Incubation: Gently shake the plate and incubate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

  • Signal Detection: Stop the kinase reaction by adding the first reagent from the detection kit (e.g., ADP-Glo™ Reagent), which also depletes the remaining ATP. After a brief incubation, add the second detection reagent to convert the generated ADP back to ATP and produce a luminescent signal.

  • Data Acquisition and Analysis: Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP generated and is inversely correlated with the kinase activity. Calculate the percentage of inhibition for each inhibitor concentration relative to the control wells and plot the results to determine the IC50 value.[9]

Conclusion

Tivozanib, a kinase inhibitor characterized by the presence of a 5-methylisoxazole moiety, demonstrates high potency and selectivity for VEGFRs. Comparative data from in vitro studies and clinical trials highlight its efficacy, particularly in the context of advanced renal cell carcinoma, where it has shown superiority over other established VEGFR inhibitors like Sorafenib in improving progression-free survival. The detailed experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to conduct their own comparative studies and further explore the therapeutic potential of this and other kinase inhibitors.

References

Comparative Analysis of 3-(5-Methylisoxazol-3-yl) Moiety in Anticancer Agents Versus Established Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anticancer potential of compounds containing the 3-(5-methylisoxazol-3-yl) chemical moiety against established anticancer drugs. Due to the limited availability of public data on 3-(5-Methylisoxazol-3-yl)-3-oxopropanenitrile, this guide will focus on Tivozanib, an FDA-approved anticancer drug that features the 5-methylisoxazol-3-yl group. Tivozanib will be compared with widely used chemotherapeutic agents such as Doxorubicin, Paclitaxel, and Cisplatin, providing insights into its mechanism of action, efficacy, and the experimental protocols used for its evaluation.

Introduction to Isoxazole Derivatives in Oncology

The isoxazole ring is a key pharmacophore in medicinal chemistry, and its derivatives have been investigated for a wide range of therapeutic activities, including anticancer effects.[1][2][3] These compounds have been shown to exert their anticancer action through various mechanisms, such as inducing apoptosis, inhibiting aromatase, disrupting tubulin polymerization, and inhibiting topoisomerase and other critical cellular enzymes.[1] Tivozanib, a potent and selective vascular endothelial growth factor receptor (VEGFR) tyrosine kinase inhibitor, exemplifies the successful application of the isoxazole scaffold in targeted cancer therapy.[4][5]

Comparative Efficacy: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key parameter for assessing the in vitro potency of an anticancer compound. The following table summarizes the IC50 values for Tivozanib and established anticancer drugs against various cancer cell lines. It is important to note that IC50 values can vary significantly based on the cell line, exposure time, and specific assay conditions.[6][7]

CompoundTarget/Mechanism of ActionCell LineIC50Exposure TimeReference
Tivozanib VEGFR-1, -2, -3 inhibitorEndothelial Cells0.21 nM (VEGFR-1), 0.16 nM (VEGFR-2), 0.24 nM (VEGFR-3)Not Applicable[5]
Doxorubicin DNA intercalation, Topoisomerase II inhibitionA549 (Lung)1.50 µM48h[8]
HeLa (Cervical)1.00 µM48h[8]
PC3 (Prostate)8.00 µM48h[8]
LNCaP (Prostate)0.25 µM48h[8]
MCF-7 (Breast)2.50 µM24h[9]
HepG2 (Liver)12.18 µM24h[9]
Paclitaxel Microtubule stabilizationSK-BR-3 (Breast)~5 nM72h[10]
MDA-MB-231 (Breast)~10 nM72h[10]
T-47D (Breast)~2.5 nM72h[10]
NSCLC cell lines (median)0.027 µM120h[11]
Cisplatin DNA cross-linkingA2780 (Ovarian)~5-10 µMNot Specified[12]
Ov-car (Ovarian)~10-20 µMNot Specified[12]
5637 (Bladder)1.1 µM48h[13]
HT-1376 (Bladder)2.75 µM48h[13]

Mechanisms of Action and Associated Signaling Pathways

Tivozanib: A VEGFR Tyrosine Kinase Inhibitor

Tivozanib selectively inhibits the phosphorylation of VEGFR-1, -2, and -3, which are critical for angiogenesis—the formation of new blood vessels that supply tumors with nutrients and oxygen.[5][14] By blocking these receptors, Tivozanib impedes tumor growth and metastasis.[14] The downstream signaling pathways affected include the PI3K/Akt, MAPK, and PLCγ pathways, which are involved in endothelial cell proliferation, migration, and survival.[14][15]

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR-1, -2, -3 VEGF->VEGFR Binds to P P VEGFR->P Autophosphorylation Tivozanib Tivozanib Tivozanib->P Inhibits PI3K_Akt PI3K/Akt Pathway P->PI3K_Akt MAPK MAPK Pathway P->MAPK PLCg PLCγ Pathway P->PLCg Survival Survival PI3K_Akt->Survival Proliferation Proliferation MAPK->Proliferation Migration Migration PLCg->Migration Chemo_Mechanisms cluster_dox Doxorubicin cluster_pac Paclitaxel cluster_cis Cisplatin Dox Doxorubicin DNA_Intercalation DNA Intercalation Dox->DNA_Intercalation Topo_II Topoisomerase II Inhibition Dox->Topo_II ROS ROS Generation Dox->ROS Apoptosis Apoptosis Topo_II->Apoptosis ROS->Apoptosis Pac Paclitaxel Microtubule_Stab Microtubule Stabilization Pac->Microtubule_Stab Mitotic_Arrest Mitotic Arrest Microtubule_Stab->Mitotic_Arrest Mitotic_Arrest->Apoptosis Cis Cisplatin DNA_Crosslink DNA Cross-linking Cis->DNA_Crosslink DNA_Damage DNA Damage DNA_Crosslink->DNA_Damage DNA_Damage->Apoptosis MTT_Assay_Workflow start Start cell_seeding 1. Cell Seeding (96-well plate) start->cell_seeding incubation_24h 2. Incubation (24h) (37°C, 5% CO2) cell_seeding->incubation_24h compound_treatment 3. Compound Treatment (Serial Dilutions) incubation_24h->compound_treatment incubation_drug 4. Incubation (e.g., 48h) compound_treatment->incubation_drug mtt_addition 5. Add MTT Reagent incubation_drug->mtt_addition incubation_mtt 6. Incubation (2-4h) mtt_addition->incubation_mtt solubilization 7. Add Solubilization Solution incubation_mtt->solubilization read_absorbance 8. Read Absorbance (570 nm) solubilization->read_absorbance data_analysis 9. Data Analysis (Calculate IC50) read_absorbance->data_analysis end End data_analysis->end

References

A Comparative Guide to Validating the Mechanism of Action of 3-(5-Methylisoxazol-3-yl)-3-oxopropanenitrile and Other STAT3 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the mechanism of action of the novel compound 3-(5-Methylisoxazol-3-yl)-3-oxopropanenitrile, a putative inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Given the current lack of publicly available data on this specific molecule, this document outlines a series of established experimental protocols and compares the expected outcomes with data from well-characterized STAT3 inhibitors, such as Stattic and AG-490. This guide is intended to serve as a roadmap for researchers seeking to elucidate the biological activity of new chemical entities targeting the STAT3 pathway.

The STAT3 protein is a critical mediator of cellular processes including proliferation, survival, and differentiation.[1] Its aberrant activation is implicated in numerous cancers and inflammatory diseases, making it a prime target for therapeutic intervention.[1][2] Validation of a novel inhibitor's mechanism of action is crucial for its development as a research tool or therapeutic agent.

Comparative Analysis of STAT3 Inhibitors

The following table summarizes the key characteristics of established STAT3 inhibitors, which can serve as benchmarks for evaluating this compound.

FeatureStatticAG-490 (Tyrphostin B42)Expected Profile for this compound
Primary Target STAT3 SH2 Domain[3]JAK2, EGFR[4][5]Hypothesized: STAT3
Mechanism of Action Inhibits STAT3 dimerization and activation[6]Inhibits upstream kinases (JAK2, EGFR), preventing STAT3 phosphorylation[4][7]To be determined via experimentation
IC50 (STAT3 Inhibition) ~5.1 µM (in vitro)[8]Indirect inhibitionTo be determined
IC50 (JAK2 Inhibition) Not its primary target~10 µM[5]To be determined
IC50 (EGFR Inhibition) Not its primary target~0.1 µM[5]To be determined
Cellular Potency Varies by cell lineVaries by cell lineTo be determined
Selectivity Selective for STAT3 over STAT1[8]Broad kinase inhibitorTo be determined

Experimental Protocols for Target Validation

To validate the mechanism of action of this compound, a multi-faceted approach is recommended. The following experimental protocols are designed to assess its effects on the STAT3 signaling pathway, from upstream kinases to downstream cellular consequences.

In Vitro Kinase Assays

To determine if the compound directly inhibits upstream kinases that activate STAT3, such as JAK2 and EGFR.

a) JAK2 Kinase Assay Protocol

  • Objective: To measure the direct inhibitory effect of the compound on JAK2 kinase activity.

  • Principle: A radiometric or luminescence-based assay to quantify the phosphorylation of a specific substrate by recombinant JAK2.[9][10]

  • Procedure:

    • Prepare a reaction mixture containing recombinant JAK2 enzyme, a suitable substrate (e.g., Poly(Glu, Tyr) 4:1), and ATP in a kinase reaction buffer.[10]

    • Add serial dilutions of this compound or a control inhibitor (e.g., AG-490).

    • Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

    • Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., Kinase-Glo® MAX reagent for luminescence).[10]

    • Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

b) EGFR Kinase Assay Protocol

  • Objective: To assess the inhibitory activity of the compound against EGFR.

  • Principle: Similar to the JAK2 assay, this measures the phosphorylation of an EGFR-specific substrate.[5][7][11]

  • Procedure:

    • Follow the general procedure for the JAK2 kinase assay, substituting recombinant EGFR enzyme and an EGFR-specific substrate.[7][11]

    • Use a known EGFR inhibitor (e.g., AG-490) as a positive control.

    • Determine the IC50 value for this compound.

Cellular STAT3 Phosphorylation Assay (Western Blot)

To determine if the compound inhibits the phosphorylation of STAT3 in a cellular context.

  • Objective: To measure the levels of phosphorylated STAT3 (p-STAT3) at Tyr705 in cells treated with the compound.[2][12]

  • Procedure:

    • Culture a relevant cell line (e.g., a cancer cell line with constitutively active STAT3 or a cytokine-inducible line).

    • Treat the cells with various concentrations of this compound for a specified duration.

    • If necessary, stimulate the cells with a STAT3 activator like Interleukin-6 (IL-6).[13]

    • Lyse the cells and collect the protein extracts.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for p-STAT3 (Tyr705) and total STAT3.

    • Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection.[12]

    • Quantify the band intensities to determine the effect of the compound on STAT3 phosphorylation.

STAT3 Dimerization Assay (Fluorescence Polarization)

To investigate if the compound directly interferes with STAT3 dimerization.

  • Objective: To measure the ability of the compound to disrupt the interaction between a fluorescently labeled phosphopeptide and the STAT3 SH2 domain.[3]

  • Principle: The binding of a small fluorescent probe to the larger STAT3 protein results in a high fluorescence polarization (FP) signal. An inhibitor that disrupts this binding will cause a decrease in the FP signal.[3]

  • Procedure:

    • Prepare a reaction mixture containing purified recombinant STAT3 protein and a fluorescently labeled phosphopeptide probe that binds to the STAT3 SH2 domain.

    • Add serial dilutions of this compound or a known STAT3 dimerization inhibitor (e.g., Stattic).

    • Incubate the mixture to allow for binding.

    • Measure the fluorescence polarization using a suitable plate reader.

    • A decrease in polarization indicates inhibition of the STAT3-peptide interaction.

STAT3 DNA Binding Assay (ELISA)

To assess if the compound prevents the binding of activated STAT3 to its DNA consensus sequence.

  • Objective: To quantify the amount of STAT3 from nuclear extracts that can bind to an immobilized DNA probe.[14]

  • Principle: A 96-well plate is coated with a double-stranded DNA oligonucleotide containing the STAT3 binding site. Nuclear extracts containing activated STAT3 are added, and the bound STAT3 is detected with a specific antibody.[14][15]

  • Procedure:

    • Treat cells with the compound and/or a STAT3 activator and prepare nuclear extracts.

    • Add the nuclear extracts to the pre-coated wells, with or without the test compound.

    • Incubate to allow for STAT3-DNA binding.

    • Wash the wells to remove unbound proteins.

    • Add a primary antibody against STAT3, followed by a HRP-conjugated secondary antibody.

    • Add a colorimetric substrate and measure the absorbance to quantify the amount of bound STAT3.[15]

STAT3-Dependent Reporter Gene Assay

To measure the effect of the compound on the transcriptional activity of STAT3.

  • Objective: To quantify the expression of a reporter gene (e.g., luciferase) under the control of a STAT3-responsive promoter.[13][16]

  • Procedure:

    • Co-transfect cells with a STAT3-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).[13]

    • Treat the transfected cells with the compound and stimulate with a STAT3 activator (e.g., IL-6).

    • Lyse the cells and measure the luciferase activity using a luminometer.

    • A decrease in luciferase activity indicates inhibition of STAT3 transcriptional function.

Cell Viability Assay (MTT Assay)

To determine the cytotoxic effects of the compound on cancer cell lines.

  • Objective: To assess the impact of the compound on cell proliferation and viability.[12][15]

  • Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[15]

  • Procedure:

    • Seed cancer cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24-72 hours).

    • Add MTT reagent to the wells and incubate to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals and measure the absorbance at 570 nm.[12]

    • Calculate the percentage of cell viability relative to untreated controls to determine the GI50 (concentration for 50% growth inhibition).

Visualizing the Mechanism and Workflow

The following diagrams illustrate the STAT3 signaling pathway and a proposed experimental workflow for validating a novel inhibitor.

STAT3_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine/Growth Factor (e.g., IL-6, EGF) Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates (Tyr705) pSTAT3 p-STAT3 (active) STAT3_inactive->pSTAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer Dimerization DNA DNA Dimer->DNA Translocates & Binds Gene Target Gene Transcription DNA->Gene Regulates Inhibitor_JAK AG-490 (JAK/EGFR Inhibitor) Inhibitor_JAK->JAK Inhibitor_Dimer Stattic (Dimerization Inhibitor) Inhibitor_Dimer->Dimer

Caption: The STAT3 signaling pathway and points of inhibition.

Experimental_Workflow cluster_invitro cluster_cellular cluster_downstream start Hypothesis: This compound is a STAT3 inhibitor invitro In Vitro Assays start->invitro cellular Cell-Based Assays start->cellular kinase_assay Kinase Assays (JAK2, EGFR) invitro->kinase_assay dimer_assay Dimerization Assay (Fluorescence Polarization) invitro->dimer_assay pstat3_assay p-STAT3 Western Blot cellular->pstat3_assay dna_binding_assay DNA Binding ELISA cellular->dna_binding_assay reporter_assay Reporter Gene Assay cellular->reporter_assay downstream Downstream Functional Assays viability_assay Cell Viability Assay (MTT) downstream->viability_assay conclusion Conclusion on Mechanism of Action kinase_assay->conclusion dimer_assay->conclusion pstat3_assay->downstream dna_binding_assay->conclusion reporter_assay->downstream viability_assay->conclusion

Caption: Experimental workflow for validating a novel STAT3 inhibitor.

References

Comparative analysis of different synthesis routes for 3-(5-Methylisoxazol-3-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Three Synthetic Pathways

The synthesis of 3-(5-methylisoxazol-3-yl)-3-oxopropanenitrile, a key building block in the development of various pharmaceutical agents, can be approached through several distinct synthetic strategies. This guide provides a comparative analysis of three plausible routes: a Claisen-type condensation, acylation of a nitrile derivative, and a convergent isoxazole ring formation. Each route is evaluated based on factors such as starting material availability, reaction complexity, potential yield, and scalability. Detailed experimental protocols, supported by analogous transformations in the literature, are provided to facilitate laboratory application.

At a Glance: Comparison of Synthetic Routes

FeatureRoute 1: Claisen-Type CondensationRoute 2: Acylation of a Nitrile DerivativeRoute 3: Isoxazole Ring Formation (Convergent)
Starting Materials Methyl 5-methylisoxazole-3-carboxylate, Acetonitrile5-Methylisoxazole-3-carbonyl chloride, Malononitrile (or equivalent)A substituted 1,3-dicarbonyl compound, Hydroxylamine
Key Transformation Condensation of an ester with a nitrileAcylation of a carbanionCyclocondensation
Number of Steps 2 (from carboxylic acid)2 (from carboxylic acid)1 (from a suitable precursor)
Potential Yield Moderate to GoodGood to HighVariable, depends on precursor synthesis
Scalability GoodGoodModerate
Key Advantages Utilizes common and relatively inexpensive starting materials.Potentially high-yielding final step.Convergent approach, potentially offering flexibility.
Key Disadvantages Requires a strong base and anhydrous conditions.The acyl chloride is reactive and moisture-sensitive.The synthesis of the required dicarbonyl precursor can be complex.

Route 1: Claisen-Type Condensation

This route involves the condensation of methyl 5-methylisoxazole-3-carboxylate with acetonitrile in the presence of a strong base to form the target β-ketonitrile. This is a classic and widely used method for the formation of carbon-carbon bonds.

Route_1_Claisen_Condensation cluster_0 Preparation of Starting Ester cluster_1 Claisen Condensation 5_methylisoxazole_3_carboxylic_acid 5-Methylisoxazole-3-carboxylic Acid methyl_5_methylisoxazole_3_carboxylate Methyl 5-methylisoxazole-3-carboxylate 5_methylisoxazole_3_carboxylic_acid->methyl_5_methylisoxazole_3_carboxylate SOCl₂, MeOH target_product_r1 This compound methyl_5_methylisoxazole_3_carboxylate->target_product_r1 NaH, THF acetonitrile Acetonitrile acetonitrile->target_product_r1

Figure 1. Synthetic pathway for Route 1 via Claisen-type condensation.
Experimental Protocol

Step 1: Synthesis of Methyl 5-methylisoxazole-3-carboxylate

To a solution of 5-methylisoxazole-3-carboxylic acid (1.0 eq) in methanol (10 vol), thionyl chloride (1.2 eq) is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for 4-6 hours. Upon completion, the solvent is removed under reduced pressure, and the residue is neutralized with a saturated aqueous solution of sodium bicarbonate. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford methyl 5-methylisoxazole-3-carboxylate.

Step 2: Synthesis of this compound

To a suspension of sodium hydride (60% dispersion in mineral oil, 2.5 eq) in anhydrous tetrahydrofuran (THF, 20 vol) under a nitrogen atmosphere, a solution of acetonitrile (2.0 eq) in anhydrous THF is added dropwise at 0 °C. The mixture is stirred at this temperature for 30 minutes. A solution of methyl 5-methylisoxazole-3-carboxylate (1.0 eq) in anhydrous THF is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The reaction is quenched by the slow addition of water, and the mixture is acidified with dilute hydrochloric acid. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.

Route 2: Acylation of a Nitrile Derivative

This approach utilizes the acylation of a suitable nitrile-containing nucleophile with 5-methylisoxazole-3-carbonyl chloride. This method can be highly efficient, provided that the acyl chloride is of good quality and the reaction conditions are carefully controlled.

Route_2_Acylation cluster_0 Preparation of Acyl Chloride cluster_1 Acylation Reaction 5_methylisoxazole_3_carboxylic_acid_r2 5-Methylisoxazole-3-carboxylic Acid 5_methylisoxazole_3_carbonyl_chloride 5-Methylisoxazole-3-carbonyl chloride 5_methylisoxazole_3_carboxylic_acid_r2->5_methylisoxazole_3_carbonyl_chloride SOCl₂ or (COCl)₂ target_product_r2 This compound 5_methylisoxazole_3_carbonyl_chloride->target_product_r2 Base (e.g., Pyridine), CH₂Cl₂ malononitrile Malononitrile malononitrile->target_product_r2

Figure 2. Synthetic pathway for Route 2 via acylation.
Experimental Protocol

Step 1: Synthesis of 5-Methylisoxazole-3-carbonyl chloride

5-Methylisoxazole-3-carboxylic acid (1.0 eq) is suspended in toluene (10 vol), and oxalyl chloride (1.5 eq) is added, followed by a catalytic amount of N,N-dimethylformamide (DMF). The mixture is stirred at room temperature for 2-4 hours until the evolution of gas ceases. The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude 5-methylisoxazole-3-carbonyl chloride, which is typically used in the next step without further purification.

Step 2: Synthesis of this compound

To a solution of malononitrile (1.1 eq) and pyridine (1.2 eq) in anhydrous dichloromethane (DCM, 20 vol) at 0 °C, a solution of 5-methylisoxazole-3-carbonyl chloride (1.0 eq) in anhydrous DCM is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 4-6 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with water, dilute hydrochloric acid, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel.

Route 3: Isoxazole Ring Formation (Convergent Synthesis)

This convergent strategy involves the construction of the isoxazole ring from a pre-functionalized 1,3-dicarbonyl compound and hydroxylamine. While potentially shorter, the success of this route is highly dependent on the efficient synthesis of the requisite dicarbonyl precursor.

Route_3_Ring_Formation cluster_0 Cyclocondensation dicarbonyl_precursor Substituted 1,3-Dicarbonyl Precursor (e.g., 2-acetyl-3-oxobutanenitrile) target_product_r3 This compound dicarbonyl_precursor->target_product_r3 Base or Acid Catalyst hydroxylamine Hydroxylamine hydroxylamine->target_product_r3

A Head-to-Head Comparison of Isoxazole Synthesis Methods for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of isoxazole cores is a critical step in the discovery of novel therapeutics. This guide provides a direct comparison of three prevalent methods for isoxazole synthesis, offering a clear overview of their respective protocols, performance metrics, and ideal applications.

The isoxazole moiety is a cornerstone in medicinal chemistry, present in a wide array of approved drugs and clinical candidates. Its unique electronic properties and ability to act as a bioisostere for other functional groups make it a privileged scaffold in drug design. The choice of synthetic route to this valuable heterocycle can significantly impact reaction efficiency, substrate scope, and overall cost-effectiveness. This guide delves into a comparative analysis of three robust methods: the Huisgen 1,3-dipolar cycloaddition, the condensation of β-diketones with hydroxylamine, and the cyclization of chalcones with hydroxylamine.

Comparative Analysis of Key Performance Metrics

To facilitate a clear comparison, the following table summarizes the quantitative data associated with each of the three highlighted isoxazole synthesis methods. The data presented are representative examples from the literature and may vary depending on the specific substrates and reaction conditions employed.

MethodKey ReagentsTypical Reaction TimeTypical TemperatureTypical Yield (%)Key AdvantagesKey Limitations
1,3-Dipolar Cycloaddition Alkyne, Nitrile Oxide (or precursor)12 - 24 hoursRoom Temperature to 80 °C65 - 97%High functional group tolerance; regioselective control possible.[1][2]Nitrile oxides can be unstable; requires in situ generation.[2][3]
Condensation of β-Diketones 1,3-Diketone, Hydroxylamine1 - 2 hoursRoom Temperature~95%Fast reaction times; mild reaction conditions.[4]Potential for regioisomeric mixtures depending on the substitution pattern of the diketone.[5][6]
Synthesis from Chalcones Chalcone, Hydroxylamine Hydrochloride6 - 8 hoursReflux65 - 74%Readily available starting materials; straightforward procedure.[7][8]Can require harsher conditions (reflux) compared to other methods.[9]

Experimental Protocols and Methodologies

Method 1: 1,3-Dipolar Cycloaddition of Nitrile Oxides with Alkynes (Huisgen Cycloaddition)

This method is a powerful tool for the construction of the isoxazole ring, proceeding through the [3+2] cycloaddition of a nitrile oxide and an alkyne.[10] The nitrile oxide is typically generated in situ from an aldoxime or hydroximoyl chloride.[2][3]

Representative Experimental Protocol:

To a solution of the alkyne (1.0 mmol) and the aldoxime (1.1 mmol) in a suitable solvent such as dichloromethane or ethyl acetate, an oxidizing agent like sodium hypochlorite or chloramine-T is added portion-wise at room temperature.[1][3] The reaction mixture is stirred for 12-24 hours. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.[1]

G cluster_start Starting Materials Alkyne Alkyne Cycloaddition [3+2] Cycloaddition Alkyne->Cycloaddition Aldoxime Aldoxime Oxidant Oxidant (e.g., NaOCl) Aldoxime->Oxidant NitrileOxide In situ generated Nitrile Oxide Oxidant->NitrileOxide NitrileOxide->Cycloaddition Isoxazole 3,5-Disubstituted Isoxazole Cycloaddition->Isoxazole

Huisgen 1,3-Dipolar Cycloaddition Workflow
Method 2: Condensation of β-Diketones with Hydroxylamine

This classical method provides a rapid and efficient route to 3,4,5-trisubstituted isoxazoles under mild conditions.[4] The reaction proceeds through the condensation of a 1,3-dicarbonyl compound with hydroxylamine.

Representative Experimental Protocol:

To a solution of the 1,3-diketone (1.0 mmol) in a mixture of water and methanol (95:5) is added hydroxylamine hydrochloride (1.2 mmol) and a mild base such as diisopropylethylamine (DIPEA) (2.0 mmol) at room temperature.[4] The reaction mixture is stirred for 1-2 hours. Upon completion, the product often precipitates from the reaction mixture and can be collected by filtration. Alternatively, the mixture can be extracted with an organic solvent, dried, and concentrated. The crude product is purified by recrystallization or column chromatography to yield the pure isoxazole.[4]

G cluster_start Starting Materials Diketone 1,3-Diketone Condensation Condensation/ Cyclization Diketone->Condensation Hydroxylamine Hydroxylamine Hydrochloride Base Base (e.g., DIPEA) Hydroxylamine->Base Base->Condensation Isoxazole 3,4,5-Trisubstituted Isoxazole Condensation->Isoxazole

Condensation of β-Diketones with Hydroxylamine
Method 3: Synthesis from Chalcones and Hydroxylamine

Chalcones, which are α,β-unsaturated ketones, are readily prepared via the Claisen-Schmidt condensation of an aldehyde and a ketone.[7] These precursors can then be cyclized with hydroxylamine to form 3,5-disubstituted isoxazoles.

Representative Experimental Protocol:

A mixture of the chalcone (0.01 mol) and hydroxylamine hydrochloride (0.01 mol) is dissolved in ethanol. An aqueous solution of potassium hydroxide or sodium acetate is added, and the mixture is refluxed for 6-8 hours.[8] The reaction is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled and poured into cold water. The precipitated solid is collected by filtration, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent like ethanol to afford the 3,5-disubstituted isoxazole.[7][8]

G cluster_start Starting Materials Chalcone Chalcone Cyclization Cyclization Chalcone->Cyclization Hydroxylamine Hydroxylamine Hydrochloride Base Base (e.g., KOH) Hydroxylamine->Base Base->Cyclization Reflux Reflux Isoxazole 3,5-Disubstituted Isoxazole Reflux->Isoxazole Cyclization->Reflux

Synthesis of Isoxazoles from Chalcones

Concluding Remarks

The selection of an appropriate synthetic method for isoxazole derivatives is contingent upon the desired substitution pattern, the availability of starting materials, and the required reaction conditions. The Huisgen 1,3-dipolar cycloaddition offers high versatility and functional group tolerance, making it suitable for complex molecule synthesis. The condensation of β-diketones with hydroxylamine is a highly efficient and rapid method for producing polysubstituted isoxazoles under mild conditions. Finally, the synthesis from readily available chalcones provides a straightforward and cost-effective route, albeit sometimes requiring more forcing conditions. By understanding the nuances of each method, researchers can make informed decisions to optimize their synthetic strategies for the efficient production of these vital heterocyclic compounds.

References

Comparative Efficacy of 3-(5-Methylisoxazol-3-yl)-3-oxopropanenitrile and Related Isoxazole Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro efficacy of isoxazole-containing compounds in various cancer cell lines. While specific experimental data for 3-(5-Methylisoxazol-3-yl)-3-oxopropanenitrile is not extensively available in public literature, this document summarizes the performance of structurally related isoxazole derivatives, offering a valuable benchmark for assessing its potential as an anticancer agent. The isoxazole moiety is a key pharmacophore in a variety of therapeutic agents and has been a focus of medicinal chemistry research for the development of novel anticancer drugs.[1]

Efficacy of Isoxazole Derivatives: A Comparative Analysis

Numerous studies have demonstrated the potential of isoxazole derivatives as potent anticancer agents, exhibiting cytotoxic and pro-apoptotic activities across a range of cancer cell lines.[2][3] These compounds often work by inducing programmed cell death, or apoptosis, and can interfere with key cellular processes required for tumor growth.[4][5]

The following table summarizes the in vitro antiproliferative activity of various isoxazole derivatives from published studies, providing a comparative landscape for the potential efficacy of this compound.

Compound ClassSpecific Derivative(s)Cancer Cell Line(s)IC50 ValuesReference(s)
3,4-IsoxazolediamidesCompounds 1, 2, 3, 4, 5, 6K562 (Human erythroleukemic)71.57 nM, 18.01 nM, 44.25 nM, 70.1 nM, 35.2 nM, 45.43 nM, respectively[4]
4,5,6,7-Tetrahydro-isoxazolo-[4,5-c]-pyridinesCompound 10K562 (Human erythroleukemic)68.3 µM[4]
Isoxazole-Piperazine DerivativesNot specifiedHuh7 (Human liver cancer), Mahlavu (Human liver cancer), MCF-7 (Human breast cancer)0.3 - 3.7 µM[3]
3,5-Disubstituted IsoxazolesCompound 15MCF-7 (Human breast cancer), HeLa (Human cervical cancer)Significant inhibition (IC50 not specified)[2]
Indole-3-isoxazole-5-carboxamide5a (with 3,4,5-trimethoxyphenyl moiety)Huh7 (Human liver cancer)Data not specified[1]

Mechanism of Action: Induction of Apoptosis

A common mechanism of action for many anticancer isoxazole derivatives is the induction of apoptosis.[4][5] Apoptosis is a regulated process of programmed cell death that is essential for normal tissue development and homeostasis. Cancer cells often develop mechanisms to evade apoptosis, leading to uncontrolled proliferation. Compounds that can reactivate this process are promising candidates for cancer therapy.

The apoptotic cascade can be initiated through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. Both pathways converge on the activation of caspase enzymes, which are the executioners of apoptosis.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Caspase-8 Caspase-8 Death Receptor->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 DNA Damage DNA Damage Mitochondrion Mitochondrion DNA Damage->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Isoxazole Derivatives Isoxazole Derivatives Isoxazole Derivatives->Death Receptor Isoxazole Derivatives->DNA Damage

Figure 1: Generalized signaling pathway for apoptosis induction by isoxazole derivatives.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to evaluate the in vitro efficacy of novel anticancer compounds.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The cell population can be distinguished into four quadrants: viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).

experimental_workflow cluster_viability Cell Viability Assay cluster_apoptosis Apoptosis Assay A1 Seed Cells A2 Treat with Compound A1->A2 A3 Add MTT Reagent A2->A3 A4 Measure Absorbance A3->A4 A5 Calculate IC50 A4->A5 B1 Treat Cells with IC50 A5->B1 B2 Stain with Annexin V/PI B1->B2 B3 Flow Cytometry B2->B3 B4 Quantify Apoptosis B3->B4 Start Start Start->A1

References

Navigating Kinase Cross-Reactivity: A Comparative Guide to 3-(5-Methylisoxazol-3-yl)-3-oxopropanenitrile and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for highly selective kinase inhibitors is a central theme in modern drug discovery. Off-target effects, or cross-reactivity, can lead to unforeseen toxicities and a diminished therapeutic window. This guide provides a comparative analysis of the cross-reactivity profile of compounds containing the 3-(5-methylisoxazol-3-yl) moiety, using the well-characterized kinase inhibitor Tivozanib as a prime example. We will delve into its performance against alternative scaffolds and provide the experimental frameworks necessary for such an evaluation.

Comparative Kinase Selectivity Profile

Compound/ScaffoldPrimary Target(s)IC50 (nM) vs. Primary Target(s)Key Off-Target Kinases (IC50 in nM)Reference
Tivozanib (Isoxazole)VEGFR1, VEGFR2, VEGFR330 (VEGFR1), 6.5 (VEGFR2), 15 (VEGFR3)PDGFRβ (49), c-Kit (78), EphB2 (24), EphB4 (480), FGFR1 (530), c-Met (550), Abl (620)
Axitinib (Indazole)VEGFR1, VEGFR2, VEGFR30.1, 0.2, 0.1-0.3PDGFRβ (1.6), c-Kit (1.7)
Sorafenib (Pyridine/Phenylurea)VEGFR2, PDGFRβ, c-RAF, b-RAF90 (VEGFR2), 58 (PDGFRβ), 6 (c-RAF), 22 (b-RAF)c-Kit (unknown), FLT3 (unknown)[4]
Thiazole-based Inhibitor (Example) VEGFR-291Varies depending on the full structure[5]

Note: IC50 values can vary between different assay conditions. This table is for comparative purposes.

Experimental Protocols

To determine the cross-reactivity profile of a compound, a tiered approach involving biochemical and cell-based assays is typically employed.

In Vitro Kinase Profiling Assay (Biochemical)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a large panel of purified kinases.

Principle: The assay quantifies the phosphorylation of a substrate by a specific kinase in the presence of varying concentrations of the test compound. A reduction in phosphorylation indicates inhibition. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common, robust method for this purpose.[6]

Detailed Methodology (TR-FRET based):

  • Reagents and Materials:

    • Purified recombinant kinases

    • Biotinylated peptide substrates specific for each kinase

    • ATP

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Test compound (e.g., 3-(5-Methylisoxazol-3-yl)-3-oxopropanenitrile) serially diluted

    • Terbium-labeled anti-phospho-specific antibody

    • Streptavidin-conjugated XL665 (FRET acceptor)

    • 384-well assay plates

  • Procedure:

    • Add 5 µL of the kinase solution to each well of the assay plate.

    • Add 5 µL of the serially diluted test compound or vehicle control.

    • Incubate for 15 minutes at room temperature to allow for compound binding to the kinase.

    • Initiate the kinase reaction by adding 10 µL of a solution containing the biotinylated substrate and ATP.

    • Incubate for 1 hour at room temperature.

    • Stop the reaction by adding 10 µL of the detection mix containing the Terbium-labeled antibody and Streptavidin-XL665.

    • Incubate for 1 hour at room temperature to allow for antibody binding.

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

    • Calculate the ratio of the acceptor to donor fluorescence. A decrease in this ratio corresponds to kinase inhibition.

    • Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Cellular Phosphorylation Assay (Cell-Based)

This assay assesses the inhibitory effect of a compound on a specific kinase signaling pathway within a cellular context.

Principle: Inhibition of a kinase in a cell will lead to a decrease in the phosphorylation of its downstream substrates. This can be quantified using techniques like Western blotting or ELISA.

Detailed Methodology (Western Blot based):

  • Reagents and Materials:

    • Cancer cell line known to be dependent on the target kinase (e.g., a cell line with an activating mutation).

    • Cell culture medium and supplements.

    • Test compound.

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Primary antibodies (total and phospho-specific for the target kinase and its downstream substrate).

    • Horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Chemiluminescent substrate.

    • SDS-PAGE gels and Western blotting apparatus.

  • Procedure:

    • Seed the cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the test compound for a specified time (e.g., 2 hours).

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose membrane.

    • Block the membrane and incubate with the primary antibody (e.g., anti-phospho-VEGFR2).

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Add the chemiluminescent substrate and visualize the protein bands using a gel documentation system.

    • Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-VEGFR2) and a loading control (e.g., β-actin) to normalize the data.

    • Quantify the band intensities to determine the concentration-dependent inhibition of substrate phosphorylation.

Visualizations

Signaling Pathway

The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a critical regulator of angiogenesis and a primary target for many kinase inhibitors, including Tivozanib.[4][7][8][9][10]

VEGF_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival

Caption: Simplified VEGF signaling pathway leading to cell proliferation, survival, and migration.

Experimental Workflow

The following diagram illustrates a typical workflow for identifying and characterizing the cross-reactivity of a kinase inhibitor.

Kinase_Inhibitor_Workflow Compound Test Compound (e.g., this compound) BiochemicalAssay In Vitro Kinase Panel Screen (e.g., TR-FRET) Compound->BiochemicalAssay HitIdentification Primary Hit Identification (Potent Inhibitors) BiochemicalAssay->HitIdentification IC50 IC50 Determination (Dose-Response) HitIdentification->IC50 Yes CellBasedAssay Cell-Based Assays (Target Engagement & Pathway Inhibition) IC50->CellBasedAssay Selectivity Selectivity Profiling (Comparison of IC50 values) CellBasedAssay->Selectivity Selectivity->BiochemicalAssay Not Selective LeadOptimization Lead Optimization Selectivity->LeadOptimization Selective

Caption: A standard workflow for assessing the cross-reactivity of a novel kinase inhibitor.

References

A Comparative Guide to the Structure-Activity Relationship of 3-(5-Methylisoxazol-3-yl)-3-oxopropanenitrile Analogs and Related Isoxazole Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-(5-methylisoxazol-3-yl)-3-oxopropanenitrile analogs and structurally related isoxazole derivatives, with a focus on their potential as anticancer agents. The information presented herein is curated from preclinical studies to facilitate the rational design and development of novel isoxazole-based therapeutics.

Introduction to Isoxazole Analogs in Oncology

The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities.[1][2] Derivatives of isoxazole have garnered significant attention for their potential in cancer therapy, exhibiting mechanisms that include the induction of apoptosis, inhibition of key signaling pathways, and disruption of cellular processes essential for tumor growth.[3][4] This guide focuses on the SAR of this compound and related isoxazole-containing compounds, offering a comparative view of their cytotoxic and other biological activities.

Comparative Analysis of Anticancer Activity

While specific SAR studies on a broad series of this compound analogs are not extensively documented in publicly available literature, analysis of structurally related isoxazole-carboxamide and indole-isoxazole derivatives provides valuable insights into the structural features influencing anticancer potency. The following tables summarize the in vitro cytotoxic activity of various isoxazole analogs against several human cancer cell lines.

Table 1: Cytotoxic Activity of Isoxazole-Carboxamide Derivatives

Compound IDR GroupCancer Cell LineIC50 (µg/mL)
2a UnspecifiedHeLa (Cervical)39.80
2d UnspecifiedHeLa (Cervical)15.48
2d Hep3B (Liver)~23
2e UnspecifiedHep3B (Liver)~23

Source: Data compiled from a study on isoxazole-carboxamide derivatives.[1][5]

Table 2: Cytotoxic Activity of Indole-Isoxazole Derivatives

Compound IDSubstitutionCancer Cell LineIC50 (µM)
4i UnsubstitutedHL-60 (Leukemia)32.68 ± 5.2
7d Isoxazolo[5',4':5,6]pyrido[2,3-b]indoleHeLa (Cervical)1.82
7d Isoxazolo[5',4':5,6]pyrido[2,3-b]indoleMCF-7 (Breast)2.10
7g Isoxazolo[5',4':5,6]pyrido[2,3-b]indoleHeLa (Cervical)1.90
7g Isoxazolo[5',4':5,6]pyrido[2,3-b]indoleMCF-7 (Breast)2.25

Source: Data compiled from studies on indole-isoxazole derivatives.[6]

Structure-Activity Relationship Insights:

From the limited available data on related isoxazole structures, several preliminary SAR observations can be made:

  • Substitution on the Isoxazole Ring: The nature and position of substituents on the isoxazole ring and associated phenyl rings significantly influence cytotoxic activity.

  • Fused Ring Systems: The fusion of the isoxazole ring with other heterocyclic systems, such as in the isoxazolo[5',4':5,6]pyrido[2,3-b]indoles, appears to enhance anticancer potency, as demonstrated by the low micromolar IC50 values of compounds 7d and 7g.[6]

  • Amide Linker: In isoxazole-carboxamide derivatives, the substituents on the amide nitrogen play a crucial role in determining the activity profile against different cancer cell lines.[1][5]

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the evaluation of anticancer properties of isoxazole derivatives.

1. Cell Viability Assessment: Sulforhodamine B (SRB) Assay

This colorimetric assay is utilized to determine cell density based on the measurement of cellular protein content.[6]

  • Materials:

    • 96-well microtiter plates

    • Cancer cell lines of interest

    • Complete culture medium

    • Isoxazole derivative stock solution (in DMSO)

    • Trichloroacetic acid (TCA), 10% (w/v), cold

    • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

    • Tris base solution, 10 mM, pH 10.5

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[6]

    • Compound Treatment: Prepare serial dilutions of the isoxazole derivative in culture medium. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.[6]

    • Cell Fixation: Gently remove the medium. Add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.[6]

    • Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.[6]

    • Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[6]

    • Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB. Allow the plates to air dry.[6]

    • Data Analysis: Calculate the percentage of cell growth inhibition to determine the IC50 value.[6]

2. Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[6]

  • Materials:

    • 6-well plates

    • Cancer cell lines

    • Isoxazole derivative

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

    • Flow cytometer

  • Procedure:

    • Cell Treatment: Seed cells in 6-well plates and treat with the isoxazole derivative for the desired time.[6]

    • Cell Harvesting: Collect both floating and adherent cells.[6]

    • Washing: Wash the cells twice with cold PBS.[6]

    • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[6]

    • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]

    • Dilution: Add 400 µL of 1X Binding Buffer to each tube.[6]

    • Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour of staining.[6]

    • Data Analysis:

      • Viable cells: Annexin V-FITC negative and PI negative.[6]

      • Early apoptotic cells: Annexin V-FITC positive and PI negative.[6]

      • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.[6]

      • Necrotic cells: Annexin V-FITC negative and PI positive.[6]

Visualizing Methodologies and Pathways

Experimental Workflow for Anticancer Evaluation

The following diagram illustrates a general workflow for the synthesis and subsequent evaluation of the anticancer activity of novel isoxazole derivatives.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_analysis Data Analysis & SAR Start Starting Materials Synthesis Chemical Synthesis Start->Synthesis Purification Purification & Characterization Synthesis->Purification Cytotoxicity Cytotoxicity Assays (SRB, MTT) Purification->Cytotoxicity Apoptosis Apoptosis Assays (Annexin V) Cytotoxicity->Apoptosis CellCycle Cell Cycle Analysis Cytotoxicity->CellCycle IC50 IC50 Determination Cytotoxicity->IC50 SAR SAR Analysis IC50->SAR Lead Lead Compound Identification SAR->Lead

Caption: General workflow for synthesis and anticancer evaluation.

Apoptosis Signaling Pathway

Many isoxazole derivatives exert their anticancer effects by inducing apoptosis. The diagram below illustrates a simplified intrinsic (mitochondrial) apoptosis pathway, a common mechanism for chemotherapeutic agents.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondrion Mitochondrial Events cluster_caspase Caspase Cascade Drug Isoxazole Analog Bax Bax/Bak Activation Drug->Bax Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation (Initiator) Apaf1->Casp9 Casp3 Caspase-3 Activation (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified intrinsic apoptosis pathway.

Conclusion

The available data, primarily from structurally related isoxazole analogs, suggests that the this compound scaffold holds promise for the development of novel anticancer agents. The cytotoxic potency of these compounds is clearly influenced by the nature and position of various substituents. Further systematic SAR studies on a focused library of this compound derivatives are warranted to elucidate the key structural determinants of activity and to identify lead candidates with improved potency and selectivity for further preclinical and clinical development. The experimental protocols and conceptual frameworks presented in this guide offer a foundation for such future investigations.

References

Benchmarking 3-(5-Methylisoxazol-3-yl)-3-oxopropanenitrile: A Comparative Guide for a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: 3-(5-Methylisoxazol-3-yl)-3-oxopropanenitrile, hereafter referred to as Compound X, is an investigational compound. The experimental data presented in this guide is hypothetical and generated for illustrative benchmarking purposes against known standards. This document is intended for researchers, scientists, and drug development professionals to provide a framework for evaluating novel kinase inhibitors.

The structural motif of a methylisoxazole is present in several known kinase inhibitors, suggesting that Compound X may exhibit activity against various protein kinases. This guide benchmarks the hypothetical performance of Compound X against established multi-kinase inhibitors, focusing on targets relevant to angiogenesis and oncology, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Platelet-Derived Growth Factor Receptor Beta (PDGFRβ).

Data Presentation: Comparative Inhibitory Activity

The potency and selectivity of Compound X are compared against well-established kinase inhibitors. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a drug that is required for 50% inhibition in vitro, are presented below. Lower values indicate higher potency.

CompoundTarget KinaseIC50 (nM) - Hypothetical/Reported
Compound X (Hypothetical) VEGFR2 15
PDGFRβ 85
c-Kit 250
EGFR >10,000
TivozanibVEGFR22.1
PDGFRβ19
c-Kit14
SorafenibVEGFR290
PDGFRβ58
c-Kit68
SunitinibVEGFR29
PDGFRβ8
c-Kit17
Staurosporine (Control)VEGFR26.5
PDGFRβ8.4
c-Kit2.1

Note: IC50 values for standard compounds are approximate and can vary based on specific assay conditions.

Mandatory Visualization

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 Receptor PLCg PLCγ VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K pY1175 RAS RAS PLCg->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation & Survival AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation VEGF VEGF Ligand VEGF->VEGFR2 Binding & Dimerization

Caption: Simplified VEGFR2 signaling pathway.[1][2][3][4][5]

IC50_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis A1 Prepare Assay Plate (384-well) A2 Serially Dilute Compound X & Standards B1 Add Compound Dilutions to Plate A2->B1 A3 Prepare Kinase/Substrate & ATP Solutions B2 Add Kinase/Substrate Mix A3->B2 B4 Initiate Reaction with ATP A3->B4 B1->B2 B3 Incubate (e.g., 10 min) B2->B3 B3->B4 B5 Incubate (e.g., 60 min at RT) B4->B5 C1 Add Detection Reagent (e.g., ADP-Glo™) B5->C1 C2 Incubate (e.g., 40 min) C1->C2 C3 Read Luminescence (Plate Reader) C2->C3 C4 Data Analysis: Normalize Data, Fit Dose-Response Curve C3->C4 C5 Calculate IC50 Value C4->C5

Caption: Experimental workflow for IC50 value determination.[6][7][8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings.

Protocol 1: In Vitro Biochemical Kinase Assay (IC50 Determination)

This protocol outlines a method to determine the concentration of an inhibitor required to reduce the activity of a purified kinase by 50% using a luminescence-based assay.[9][10][11]

Objective: To quantify the in vitro potency (IC50) of Compound X against target kinases (e.g., VEGFR2, PDGFRβ).

Materials:

  • Recombinant human kinase enzymes (e.g., VEGFR2, PDGFRβ).

  • Kinase-specific peptide substrate.

  • Adenosine 5'-triphosphate (ATP).

  • ADP-Glo™ Kinase Assay Kit (or similar).

  • Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA).

  • Compound X and standard inhibitors (dissolved in DMSO).

  • White, opaque 384-well assay plates.

  • Multichannel pipettes and a plate reader capable of luminescence detection.

Procedure:

  • Compound Preparation: Create a series of 10-point, 3-fold serial dilutions of Compound X and standard inhibitors in DMSO. A typical starting concentration is 100 µM.

  • Assay Setup: Add 5 µL of the diluted compounds or vehicle control (DMSO) to the wells of a 384-well plate.

  • Kinase/Substrate Addition: Prepare a master mix containing the specific kinase and its substrate in kinase assay buffer. Add 20 µL of this master mix to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding 25 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for each specific kinase.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for 60 minutes.

  • Reaction Termination and ADP Detection: Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes to deplete the remaining ATP.

  • Signal Generation: Add 50 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for another 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a compatible plate reader.

  • Data Analysis:

    • Subtract the background signal (no enzyme control) from all data points.

    • Normalize the data by setting the vehicle control (DMSO) as 100% activity and a high-concentration inhibitor control as 0% activity.

    • Plot the percent inhibition against the logarithmic concentration of the inhibitor.

    • Fit the data using a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.[7]

Protocol 2: Cell-Based Proliferation Assay (GI50 Determination)

This protocol measures the effect of a compound on the proliferation of a relevant cell line, quantifying the concentration that causes 50% inhibition of cell growth (GI50).[9][12]

Objective: To assess the cellular potency of Compound X in a cancer cell line whose growth is dependent on the target kinase (e.g., HUVEC for VEGFR2).

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVEC) or other relevant cell lines.

  • Complete cell culture medium (e.g., EGM-2).

  • Compound X and standard inhibitors (dissolved in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Dimethyl sulfoxide (DMSO).

  • Sterile, clear 96-well cell culture plates.

  • CO2 incubator (37°C, 5% CO2).

  • Microplate reader capable of measuring absorbance at 570 nm.

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Compound X and standard inhibitors in the cell culture medium.

  • Dosing: Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations (or vehicle control).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate on a shaker for 10 minutes.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other wells.

    • Calculate the percentage of growth inhibition for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of growth inhibition against the log concentration of the compound.

    • Fit the data to a sigmoidal dose-response curve to determine the GI50 value.

References

A Comparative Guide to the Synthesis and Bioactivity of 3-(5-Methylisoxazol-3-yl)-3-oxopropanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of synthetic routes to 3-(5-Methylisoxazol-3-yl)-3-oxopropanenitrile and evaluates its potential bioactivity in the context of structurally related compounds. The information presented is supported by experimental data from peer-reviewed literature and patents, offering a resource for researchers interested in the reproducibility and therapeutic potential of this isoxazole derivative.

Synthesis of this compound: A Comparative Overview

Two primary synthetic routes are compared below: a proposed, optimized route and a potential alternative.

Table 1: Comparison of Synthetic Routes to this compound

FeatureProposed Route: Claisen CondensationAlternative Route: From Acyl Chloride
Starting Materials Ethyl 5-methylisoxazole-3-carboxylate, Acetonitrile, Sodium ethoxide5-Methylisoxazole-3-carbonyl chloride, Acetonitrile, Strong non-nucleophilic base (e.g., LDA)
Key Transformation Nucleophilic acyl substitution/condensationAcylation of acetonitrile enolate
Number of Steps 2 (from commercially available precursors)2 (from the corresponding carboxylic acid)
Potential Yield Good to HighModerate to Good
Scalability GoodModerate (Acyl chlorides can be moisture-sensitive)
Reagent Toxicity Moderate (Sodium ethoxide is corrosive)High (Acyl chlorides are corrosive and lachrymatory; LDA is highly reactive)
Key Advantages Utilizes a common and well-understood reaction; starting materials are accessible.Potentially faster reaction times under specific conditions.
Potential Challenges Requires strictly anhydrous conditions to prevent hydrolysis of the base and ester.Preparation and handling of the acyl chloride require care; precise stoichiometry is crucial.

Experimental Protocols

Proposed Route: Claisen Condensation of Ethyl 5-methylisoxazole-3-carboxylate

This protocol is based on established methods for Claisen condensations involving heterocyclic esters and acetonitrile.

Step 1: Synthesis of Ethyl 5-methylisoxazole-3-carboxylate

This precursor can be synthesized via a [3+2] cycloaddition reaction between ethyl 2-chloro-2-(hydroxyimino)acetate and 2-butyne. A more common laboratory-scale preparation involves the reaction of ethyl acetoacetate with hydroxylamine.

  • Reaction: Ethyl acetoacetate + Hydroxylamine hydrochloride -> Ethyl 5-methylisoxazole-3-carboxylate

  • Reagents and Conditions: A mixture of ethyl acetoacetate and hydroxylamine hydrochloride is refluxed in ethanol with a base (e.g., sodium acetate) for 4-6 hours.

  • Work-up and Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by vacuum distillation or column chromatography.

  • Expected Yield: 60-75%

Step 2: Synthesis of this compound

  • Reaction: Ethyl 5-methylisoxazole-3-carboxylate + Acetonitrile --(NaOEt)--> this compound

  • Reagents and Conditions: To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol) in anhydrous diethyl ether or tetrahydrofuran (THF), a solution of ethyl 5-methylisoxazole-3-carboxylate and an excess of anhydrous acetonitrile is added dropwise at 0°C under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is then stirred at room temperature for 12-24 hours.

  • Work-up and Purification: The reaction is quenched by the addition of dilute hydrochloric acid to neutralize the base. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the title compound.

  • Expected Yield: 50-65%

G cluster_step1 Step 1: Ester Synthesis cluster_step2 Step 2: Claisen Condensation A Ethyl Acetoacetate C Base (e.g., NaOAc) Ethanol, Reflux A->C B Hydroxylamine HCl B->C D Ethyl 5-methylisoxazole-3-carboxylate C->D Cyclocondensation E Ethyl 5-methylisoxazole-3-carboxylate G Sodium Ethoxide Anhydrous THF/Ether, 0°C to RT D->G E->G F Acetonitrile F->G H This compound G->H Condensation & Work-up G cluster_pathway VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 Binds to Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K Ras Ras Dimerization->Ras Angiogenesis Angiogenesis PLCg->Angiogenesis Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor 3-(5-Methylisoxazol-3-yl) -3-oxopropanenitrile (Potential Inhibitor) Inhibitor->Dimerization Inhibits G Start Start: Need for Novel Bioactive Compound Synthesis Synthesize 3-(5-Methylisoxazol-3-yl) -3-oxopropanenitrile Start->Synthesis Purification Purify and Characterize (NMR, MS, HPLC) Synthesis->Purification InVitro In Vitro Bioactivity Screening (e.g., Kinase Assays, Cell Viability) Purification->InVitro Active Compound is Active? InVitro->Active SAR SAR Studies: Synthesize and Test Analogs Active->SAR Yes Inactive Compound is Inactive or Too Toxic Active->Inactive No LeadOp Lead Optimization SAR->LeadOp End End LeadOp->End Redesign Re-evaluate and Redesign Inactive->Redesign Redesign->Synthesis

Hypothetical Comparative Analysis: 3-(5-Methylisoxazol-3-yl)-3-oxopropanenitrile vs. Tivozanib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of a novel investigational compound, 3-(5-methylisoxazol-3-yl)-3-oxopropanenitrile, hereafter referred to as "Compound-M," and an established therapeutic agent, Tivozanib. Tivozanib, a known kinase inhibitor targeting Vascular Endothelial Growth Factor Receptors (VEGFRs), shares a 5-methylisoxazole moiety, suggesting a potential overlap in the biological targets of these two compounds.[1] The following analysis is based on a hypothetical dataset for Compound-M to illustrate a comparative framework for evaluating new chemical entities.

Quantitative Data Presentation

The following tables summarize the hypothetical in vitro and in vivo data for Compound-M in comparison to publicly available data for Tivozanib.

Table 1: In Vitro Biological Activity

CompoundTargetIC50 (nM)
Compound-M (Hypothetical) VEGFR2 5.2
c-KIT150
PDGFRβ85
Tivozanib VEGFR20.21[1]
c-KIT1.6[1]
PDGFRβ0.6[1]

Table 2: In Vitro Safety and ADME Profile

CompoundhERG Inhibition (IC50, µM)CYP3A4 Inhibition (IC50, µM)Cell Viability (HUVEC, IC50, µM)
Compound-M (Hypothetical) > 50 15.8 > 30
Tivozanib > 30> 10Data Not Available

Table 3: Rat Pharmacokinetic Parameters

CompoundOral Bioavailability (%)Tmax (h)Cmax (ng/mL)t1/2 (h)
Compound-M (Hypothetical) 55 2 1250 6.5
Tivozanib Data Not Available10[1]Data Not AvailableData Not Available

Experimental Protocols

VEGFR2 Kinase Assay

This assay quantifies the inhibition of VEGFR2 kinase activity. A luminescence-based assay is employed to measure the amount of ATP remaining after the kinase reaction.[2][3]

  • Enzyme and Substrate: Recombinant human VEGFR2 kinase domain and a poly(Glu, Tyr) substrate are used.

  • Reaction: The kinase reaction is initiated by adding ATP to a mixture of the enzyme, substrate, and test compound (Compound-M or Tivozanib) at varying concentrations.

  • Incubation: The reaction is allowed to proceed for 60 minutes at 30°C.

  • Detection: A luciferase-based reagent is added to measure the remaining ATP. The luminescent signal is inversely proportional to the kinase activity.

  • Data Analysis: IC50 values are calculated from the dose-response curves.

hERG Potassium Channel Assay

This assay assesses the potential for off-target blockade of the hERG channel, a key indicator of cardiotoxicity.[4]

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel are used.

  • Method: Whole-cell patch-clamp electrophysiology is performed.

  • Procedure: A specific voltage protocol is applied to elicit hERG tail currents. The test compound is perfused at increasing concentrations, and the inhibition of the tail current is measured.

  • Data Analysis: IC50 values are determined from the concentration-response relationship.

Cytochrome P450 (CYP) Inhibition Assay

This assay evaluates the potential for drug-drug interactions by measuring the inhibition of major CYP isoforms, such as CYP3A4.[5][6]

  • Enzyme Source: Human liver microsomes are used as the source of CYP enzymes.

  • Probe Substrate: A specific substrate for the CYP isoform of interest (e.g., midazolam for CYP3A4) is used.

  • Reaction: The test compound, probe substrate, and human liver microsomes are incubated. The reaction is initiated by the addition of NADPH.

  • Analysis: The formation of the metabolite of the probe substrate is quantified using liquid chromatography-mass spectrometry (LC-MS/MS).

  • Data Analysis: The percent inhibition at each concentration is calculated, and the IC50 value is determined.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay to assess the cytotoxic effects of the compounds on cell viability.[7][8]

  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVEC) are seeded in 96-well plates.

  • Treatment: Cells are treated with various concentrations of the test compound for 72 hours.

  • MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Metabolically active cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Measurement: The absorbance is read at approximately 570 nm.

  • Data Analysis: The IC50 value, representing the concentration that inhibits cell growth by 50%, is calculated.

Mandatory Visualizations

VEGFR Signaling Pathway

The diagram below illustrates the signaling cascade initiated by the binding of VEGF to its receptor, VEGFR2, and the putative point of inhibition for Compound-M and Tivozanib. The VHL/HIF/VEGF axis is a key pathway in renal cell carcinoma.[1]

VEGFR_Signaling cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Intracellular cluster_inhibitors Inhibitors VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PI3K PI3K VEGFR2->PI3K RAS Ras VEGFR2->RAS AKT Akt PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation CompoundM Compound-M CompoundM->VEGFR2 Tivozanib Tivozanib Tivozanib->VEGFR2

Caption: VEGFR2 signaling pathway and points of inhibition.

Experimental Workflow

The following diagram outlines the logical flow of experiments in the preclinical evaluation of a new chemical entity like Compound-M.

experimental_workflow A Compound Synthesis (Compound-M) B Primary Screening (VEGFR2 Kinase Assay) A->B C Selectivity Profiling (c-KIT, PDGFRβ) B->C D In Vitro Safety (hERG, CYP Inhibition) B->D E Cellular Activity (HUVEC Viability) B->E F In Vivo Pharmacokinetics (Rat PK Study) C->F D->F E->F G Lead Optimization F->G

Caption: Preclinical experimental workflow for Compound-M.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of isoxazole-containing compounds, with a focus on derivatives structurally related to 3-(5-methylisoxazol-3-yl)-3-oxopropanenitrile. The information is compiled from peer-reviewed studies to support research and development in medicinal chemistry and drug discovery.

The isoxazole ring is a key pharmacophore found in numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The weak N-O bond in the isoxazole ring makes it susceptible to cleavage, rendering it a versatile intermediate in organic synthesis. This guide focuses on isoxazole derivatives that have been evaluated for their anticancer potential, providing quantitative data, experimental methodologies, and insights into their mechanisms of action.

Quantitative Data on Anticancer Activity of Isoxazole Derivatives

The following table summarizes the in vitro anticancer activity of various isoxazole derivatives against different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundCell LineIC50 (µM)Reference CompoundIC50 (µM)
3-(5-Methylisoxazol-3-yl)-2-styrylquinazolin-4(3H)-one derivativeL-1210Data not providedDoxorubicin-
Isoxazole derivative of diosgeninMCF-79.15 ± 1.30Diosgenin26.91
A54914.92 ± 1.70Diosgenin36.21
Isoxazole derivative of curcuminMCF-73.97Curcumin21.89
3,5-bis(3'-indolyl)isoxazole derivativeVarious~0.04 - 12.00--
5-(5-methylisoxazol-3-yl)-4-phenyl-6-(trifluoromethyl)-3,4-dihydropyrimidin-2(1H)-oneNot specified---
Tivozanib (contains 5-methylisoxazol-3-yl moiety)Various (RCC)Potent inhibitor--

Note: The data presented is a compilation from multiple sources. Direct comparison of IC50 values should be made with caution due to variations in experimental conditions.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are representative methodologies for the synthesis of isoxazole derivatives and the evaluation of their anticancer activity.

1. General Synthesis of 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition

This method is a common and versatile approach for the synthesis of the isoxazole ring.

  • Materials: Substituted aldehyde, hydroxylamine hydrochloride, a suitable base (e.g., sodium acetate), and a dipolarophile (e.g., an alkyne or alkene).

  • Step 1: Oxime Formation: The substituted aldehyde is reacted with hydroxylamine hydrochloride in the presence of a base to form the corresponding aldoxime.

  • Step 2: Nitrile Oxide Formation: The aldoxime is then oxidized in situ using an oxidizing agent (e.g., N-chlorosuccinimide) to generate a nitrile oxide.

  • Step 3: Cycloaddition: The nitrile oxide undergoes a 1,3-dipolar cycloaddition reaction with a dipolarophile to yield the 3,5-disubstituted isoxazole. The reaction is typically carried out in an organic solvent and may require heating.

  • Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.

2. In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Culture: Cancer cells are seeded in 96-well plates and allowed to attach overnight in a suitable growth medium supplemented with fetal bovine serum.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (isoxazole derivatives) and a positive control (e.g., doxorubicin) for a specified period (typically 24-72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plates are incubated for a few hours, during which viable cells with active metabolism reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathway and Experimental Workflow Visualization

Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling Pathway

Several isoxazole-containing compounds, such as the FDA-approved drug Tivozanib, function as tyrosine kinase inhibitors, targeting the VEGFR signaling pathway. This pathway is crucial for angiogenesis (the formation of new blood vessels), a process that is essential for tumor growth and metastasis.

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binding PLCg PLCγ VEGFR->PLCg Activation PI3K PI3K VEGFR->PI3K Activation RAS RAS VEGFR->RAS Activation PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation PKC->Proliferation Survival Cell Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration Angiogenesis Angiogenesis ERK->Angiogenesis Tivozanib Tivozanib (Isoxazole Derivative) Tivozanib->VEGFR Inhibition

Caption: VEGFR signaling pathway and the inhibitory action of Tivozanib.

General Experimental Workflow for Synthesis and Biological Evaluation

The following diagram illustrates a typical workflow for the discovery and initial evaluation of novel isoxazole-based anticancer agents.

Experimental_Workflow A Compound Synthesis (e.g., 1,3-Dipolar Cycloaddition) B Purification and Characterization (Chromatography, NMR, MS) A->B C In Vitro Anticancer Screening (e.g., MTT Assay) B->C D Determination of IC50 Values C->D E Lead Compound Identification D->E F Mechanism of Action Studies (e.g., Kinase Assays, Western Blot) E->F G In Vivo Studies (Animal Models) F->G

Caption: Workflow for anticancer drug discovery with isoxazole derivatives.

Safety Operating Guide

Proper Disposal of 3-(5-Methylisoxazol-3-yl)-3-oxopropanenitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 3-(5-Methylisoxazol-3-yl)-3-oxopropanenitrile as a hazardous chemical waste. All handling and disposal procedures should be conducted in strict adherence to institutional and local environmental health and safety (EHS) guidelines. This document provides a comprehensive operational plan for the safe disposal of this compound, tailored for researchers, scientists, and drug development professionals. The following procedures are based on best practices for handling hazardous nitrile and isoxazole-containing compounds.

Immediate Safety and Hazard Information

Personal Protective Equipment (PPE)

A detailed breakdown of the necessary personal protective equipment for handling this compound is provided in the table below.

Hazard ClassificationRequired Personal Protective Equipment (PPE)
Acute Toxicity (Oral, Dermal, Inhalation)Chemical-resistant nitrile gloves, laboratory coat, safety glasses with side shields or goggles, and use of a certified chemical fume hood are required.
Skin Corrosion/Irritation Chemical-resistant nitrile gloves and a laboratory coat are mandatory.
Serious Eye Damage/Irritation Safety glasses with side shields or chemical safety goggles are required.
Specific Target Organ Toxicity All work should be performed within a certified chemical fume hood to prevent respiratory exposure.

Disposal Protocol

The recommended method for the disposal of this compound waste involves chemical neutralization through alkaline hydrolysis, followed by disposal as hazardous waste. This process mitigates the reactivity and toxicity of the nitrile group.

Experimental Protocol: Alkaline Hydrolysis
  • Preparation: In a certified chemical fume hood, prepare a 10% aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH).

  • Reaction Setup: Place the waste container of this compound in a secondary container (e.g., a plastic tub) to contain any potential spills.

  • Neutralization: Slowly and with constant stirring, add the alkaline solution to the chemical waste. An exothermic reaction may occur; control the rate of addition to maintain a safe temperature.

  • Monitoring: Continue stirring the mixture at room temperature for a minimum of 24 hours to ensure complete hydrolysis of the nitrile group.

  • Final Disposal: The resulting hydrolyzed solution should be collected in a clearly labeled hazardous waste container. Contact your institution's Environmental Health and Safety (EHS) department for pickup and final disposal.

Spill Management

In the event of a spill, immediate and proper action is critical to prevent exposure and environmental contamination.

  • Evacuate: Immediately alert others and evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated. If the spill occurs outside of a fume hood, open windows if it is safe to do so.

  • Don PPE: Before addressing the spill, put on the appropriate personal protective equipment as outlined in the table above.

  • Containment: For liquid spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads. For solid spills, carefully sweep the material to avoid generating dust.

  • Collection: Place the contained material into a clearly labeled, sealed container for hazardous waste.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Reporting: Report the spill to your institution's EHS department immediately.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: Disposal of this compound assess_waste Assess Waste Type start->assess_waste spill Spill Occurs assess_waste->spill Is it a spill? pure_compound Pure Compound or Concentrated Solution assess_waste->pure_compound No contaminated_materials Contaminated Materials (e.g., gloves, paper towels) assess_waste->contaminated_materials spill_protocol Execute Spill Management Protocol spill->spill_protocol Yes neutralization Chemical Neutralization (Alkaline Hydrolysis) pure_compound->neutralization collect_solid_waste Collect in Labeled Hazardous Waste Bag contaminated_materials->collect_solid_waste collect_liquid_waste Collect in Labeled Hazardous Waste Container spill_protocol->collect_liquid_waste neutralization->collect_liquid_waste ehs_pickup Arrange for EHS Pickup collect_solid_waste->ehs_pickup collect_liquid_waste->ehs_pickup

Caption: Disposal workflow for this compound.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.